NS19504
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWLTZOMQZIUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of NS19504: A Positive Modulator of BK Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS19504 is a small-molecule positive modulator of the large-conductance Ca2+-activated potassium (BK) channels, also known as KCa1.1 or MaxiK channels.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on BK channel activity, its pharmacological profile, and the experimental methodologies used to elucidate its function. The information presented is intended to support further research and development of BK channel modulators for therapeutic applications.
Core Mechanism of Action: Positive Allosteric Modulation of BK Channels
This compound functions as a potent activator of BK channels.[3][4][5] Its primary mechanism involves a direct interaction with the channel, leading to an increase in its open probability. This positive modulation results in an enhanced potassium (K+) efflux, which hyperpolarizes the cell membrane and reduces cellular excitability.
The activation of BK channels by this compound is concentration-dependent.[6] Electrophysiological studies have demonstrated that this compound causes a significant leftward shift in the voltage activation curve of BK channels.[1][2] Specifically, at a concentration of 10 µM, this compound shifts the voltage activation curve by approximately -60 mV, meaning the channels activate at more hyperpolarized membrane potentials.[1][2]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the BK channel.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been characterized through various in vitro assays. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Cell System/Assay | Reference |
| EC₅₀ | 11.0 ± 1.4 µM | Tl⁺-flux assay in HEK293 cells expressing hBK channels | [1][2] |
| Voltage Activation Shift (ΔV₅₀) | -60 mV (at 10 µM) | Whole-cell patch-clamp in HEK293 cells expressing hBK channels | [1][2] |
| Whole-Cell Current Increase | 127% of control (at 0.32 µM) | Whole-cell patch-clamp in guinea pig bladder smooth muscle cells | [3] |
| 194% of control (at 1.0 µM) | [3] | ||
| 258% of control (at 3.2 µM) | [3] | ||
| 561% of control (at 10 µM) | [3] |
Selectivity Profile
This compound exhibits a favorable selectivity profile for BK channels.[4] It has been screened against a panel of 68 other receptors and ion channels, showing minimal off-target effects.[6] Functional tests have confirmed its limited activity on other potassium channels such as intermediate-conductance (IK) and small-conductance (SK) Ca²⁺-activated potassium channels, as well as on voltage-gated sodium (Nav) and calcium (Cav) channels.[6]
Experimental Protocols
The mechanism of action of this compound has been elucidated using a combination of high-throughput screening and detailed electrophysiological techniques.
High-Throughput Screening (HTS)
-
Assay Type: Fluorometric imaging plate reader (FLIPR)-based thallium (Tl⁺) flux assay.[1][2]
-
Principle: BK channel activation allows for the influx of Tl⁺, a surrogate for K⁺, into the cell. A Tl⁺-sensitive fluorescent dye is used to detect this influx, resulting in an increase in fluorescence intensity.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human BK (hBK) channel.[1][2]
-
Workflow:
References
- 1. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound | Potassium Channel | TargetMol [targetmol.com]
- 6. Redirecting [linkinghub.elsevier.com]
NS19504: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS19504 is a small molecule activator of the large-conductance Ca²⁺-activated potassium (BK) channel, identified through high-throughput screening.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and a plausible chemical synthesis route for this compound. Detailed experimental protocols for its biological characterization are presented, alongside structured quantitative data and visualizations of key pathways and workflows to support further research and development in the field of BK channel modulation.
Discovery of this compound
This compound, with the chemical name 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine, was identified as a novel positive modulator of BK channels through a high-throughput fluorometric imaging plate reader (FLIPR)-based screening assay.[1][3][4] This initial screen was designed to identify compounds that enhance BK channel activity, a promising therapeutic target for conditions such as urinary bladder disorders.[1][2][3] The discovery was made by scientists at NeuroSearch.[1]
Mechanism of Action and Pharmacological Profile
This compound acts as a positive modulator of BK channels.[1] Electrophysiological studies have demonstrated that it activates both heterologously expressed human BK (hBK) channels in HEK293 cells and native BK channels in guinea pig urinary bladder smooth muscle cells.[1]
The key mechanistic features of this compound include:
-
Activation of BK Channels: this compound activates BK channels in a concentration-dependent manner, with an EC₅₀ value of 11.0 ± 1.4 µM as determined by a fluorometric assay.[1][3]
-
Modulation of Voltage-Dependence: The compound causes a significant leftward shift in the voltage activation curve of BK channels. At a concentration of 10 µM, this compound shifts the voltage activation curve by approximately 60 mV, meaning the channels open at more hyperpolarized membrane potentials.[1]
-
Effect on Smooth Muscle Contraction: In isolated guinea pig urinary bladder strips, this compound (1 µM) effectively reduces spontaneous phasic contractions. This effect is inhibited by the specific BK channel blocker iberiotoxin, confirming its mechanism of action. Notably, this compound has a minimal effect on nerve-evoked contractions and no effect on contractions induced by high potassium concentrations, suggesting a degree of selectivity for modulating spontaneous activity over normal physiological responses.[1]
Quantitative Pharmacological Data
| Parameter | Value | Cell/Tissue Type | Assay Type | Reference |
| EC₅₀ | 11.0 ± 1.4 µM | HEK293 cells expressing hBK | Fluorometric Imaging Plate Reader (FLIPR) | [1][3] |
| Voltage Activation Shift | -60 mV at 10 µM | HEK293 cells expressing hBK | Whole-cell & Inside-out Patch-clamp | [1] |
| Effect on Spontaneous Contractions | Reduction at 1 µM | Guinea pig urinary bladder strips | Isometric Tension Recording | [1] |
Experimental Protocols
High-Throughput Screening (FLIPR-based Assay)
The discovery of this compound was facilitated by a high-throughput screening campaign using a FLIPR-based assay to identify BK channel activators.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human BK channel α-subunit.
-
Assay Principle: The assay is based on the influx of a surrogate ion (e.g., Tl⁺) through open BK channels, which leads to a change in fluorescence of a specific intracellular dye.
-
Protocol Outline:
-
HEK293-hBK cells are plated in 384-well plates.
-
Cells are loaded with a thallium-sensitive fluorescent dye.
-
A baseline fluorescence is established.
-
Test compounds (including this compound) are added to the wells.
-
A stimulus to open the BK channels (e.g., a depolarizing concentration of K⁺ and a specific concentration of Ca²⁺) along with Tl⁺ is added.
-
The change in fluorescence intensity over time is measured using a FLIPR instrument. An increase in fluorescence indicates BK channel activation.
-
Electrophysiology (Patch-Clamp)
Further characterization of this compound's effect on BK channels was performed using manual and automated patch-clamp electrophysiology.
-
Cell Preparations:
-
HEK293 cells stably expressing hBK channels.
-
Freshly isolated smooth muscle cells from guinea pig urinary bladder.
-
-
Recording Configurations:
-
Whole-cell: To measure the overall current through all BK channels in a single cell.
-
Inside-out: To study the direct effect of this compound on the intracellular face of the BK channel.
-
-
Key Experimental Steps (Whole-Cell):
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to gain electrical access to the cell's interior.
-
The cell is held at a specific holding potential (e.g., -80 mV).
-
Voltage steps or ramps are applied to elicit BK channel currents.
-
This compound is applied to the bath solution at various concentrations.
-
The resulting changes in current amplitude and voltage-dependence of activation are recorded and analyzed.
-
Isolated Tissue Contractility Studies
The physiological effect of this compound on smooth muscle function was assessed using isolated urinary bladder strips.
-
Tissue Preparation: Urinary bladders are dissected from guinea pigs, and longitudinal smooth muscle strips are prepared.
-
Experimental Setup: The tissue strips are mounted in organ baths containing physiological salt solution, maintained at 37°C, and bubbled with carbogen (95% O₂, 5% CO₂). Changes in muscle tension are recorded using isometric force transducers.
-
Protocol:
-
Tissue strips are equilibrated under a resting tension.
-
Spontaneous phasic contractions are recorded.
-
This compound is added cumulatively to the organ bath.
-
The concentration-dependent effect on the amplitude and frequency of spontaneous contractions is measured.
-
In separate experiments, the effect of this compound on contractions evoked by electrical field stimulation or high KCl is determined.
-
Chemical Synthesis of this compound
A likely synthetic pathway for this compound would involve the reaction of a suitable 3-halo-1-(4-bromophenyl)propan-2-one with thiourea.
Proposed Synthetic Route
-
Preparation of 1-bromo-3-(4-bromophenyl)propan-2-one (Intermediate 2): This α-haloketone intermediate can be synthesized from 4-bromophenylacetic acid (Intermediate 1). The acid would first be converted to its acid chloride, followed by reaction with diazomethane and then HBr. A safer alternative would be reaction of the acid chloride with a suitable C1-synthon followed by bromination.
-
Hantzsch Thiazole Synthesis of this compound (Final Product): The α-haloketone (Intermediate 2) is then reacted with thiourea in a suitable solvent, such as ethanol, to yield 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine (this compound) via cyclocondensation.
Signaling Pathway
This compound modulates cellular function by directly activating BK channels, which are key regulators of membrane potential and intracellular Ca²⁺ levels.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of BK channels. Its discovery through high-throughput screening and subsequent characterization have provided significant insights into its mechanism of action as a potent and selective BK channel activator. While a specific published synthesis protocol remains to be fully detailed, a plausible synthetic route via the Hantzsch thiazole synthesis provides a strong basis for its chemical preparation. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of ion channel pharmacology and drug discovery.
References
- 1. | BioWorld [bioworld.com]
- 2. uokerbala.edu.iq [uokerbala.edu.iq]
- 3. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties and In Vitro Pharmacology of NS19504
This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental protocols related to the BK channel activator, NS19504. It is intended for researchers, scientists, and professionals in drug development who are interested in utilizing this small molecule for research purposes.
Core Physicochemical Properties
This compound, identified as 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine, is a small molecule positive modulator of the large-conductance Ca²⁺-activated potassium (BK) channels.[1][2] Its favorable physicochemical properties, including a low molecular weight and the absence of an acidic group, distinguish it from many other BK channel modulators and make it an interesting lead compound for further investigation.[3]
All available quantitative data for this compound are summarized in the table below for clear reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 5-[(4-Bromophenyl)methyl]-2-thiazolamine | |
| Chemical Formula | C₁₀H₉BrN₂S | [4][5][6] |
| Molecular Weight | 269.16 g/mol | [4][5][6] |
| CAS Number | 327062-46-4 | [4][6] |
| Appearance | Light yellow to yellow solid | [4] |
| Purity | ≥99% (by HPLC) | |
| Solubility | DMSO: 100 - 249 mg/mLEthanol: 26.92 mg/mL (100 mM)Water: 0.02 mg/mL | [2][4] |
| Calculated logD (pH 7.4) | 2.5 | [2] |
| Polar Surface Area | 67.2 Ų | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available |
Mechanism of Action and Signaling Pathway
This compound functions as a positive modulator of BK channels (also known as KCa1.1 or MaxiK).[2] These channels are unique in that they are activated by both intracellular calcium (Ca²⁺) and membrane depolarization.[2] By binding to the channel, this compound increases its open probability, effectively lowering the threshold for activation.[2][7] This leads to an increased efflux of potassium (K⁺) ions from the cell, resulting in hyperpolarization of the cell membrane. In smooth muscle cells, this hyperpolarization leads to relaxation and a reduction in spontaneous contractions.[1][2] this compound activates the BK channel with an EC₅₀ value of 11.0 ± 1.4 µM.[1][2][7]
Experimental Protocols and Workflows
The pharmacological profile of this compound was established through a series of key experiments, from initial high-throughput screening to detailed electrophysiological and tissue-based functional assays.
High-Throughput Screening (FLIPR Assay)
This compound was identified from a high-throughput screen using a thallium (Tl⁺) flux-based Fluorometric Imaging Plate Reader (FLIPR) assay.[2] This assay indirectly measures potassium channel activity by detecting the influx of Tl⁺, a surrogate for K⁺, into cells using a Tl⁺-sensitive fluorescent dye.
Detailed Methodology:
-
Cell Plating: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human BK (hBK) channel are seeded into 96- or 384-well microplates and cultured overnight.[2][8]
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., Fluo-4 AM or a proprietary FLIPR Potassium Assay Kit dye) for approximately 60-90 minutes at 37°C.[9][10]
-
Compound Addition: After dye loading, test compounds, including this compound dissolved in an appropriate vehicle (e.g., DMSO), are added to the wells and incubated for a defined period (e.g., 20-30 minutes).[9][11]
-
Stimulation and Measurement: The plate is placed in a FLIPR instrument. A stimulus buffer containing Tl⁺ and a Ca²⁺ ionophore (e.g., A23187) is added to the wells to activate the BK channels.[2]
-
Data Analysis: The fluorescence intensity is measured kinetically before and after the addition of the stimulus. An increase in fluorescence indicates Tl⁺ influx through activated BK channels. The response is normalized to controls to determine the activity of the test compounds.[9][12]
Electrophysiological Characterization (Patch-Clamp)
The activity of this compound was validated and characterized using whole-cell patch-clamp electrophysiology on both HEK293 cells expressing hBK channels and freshly isolated native guinea pig bladder smooth muscle cells.[2][7] This technique allows for the direct measurement of ion channel currents.
Detailed Methodology:
-
Cell Preparation: HEK293 cells expressing hBK or freshly isolated smooth muscle cells are plated on coverslips.[2]
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3–7 MΩ when filled with an intracellular solution.[13]
-
Recording Setup: A coverslip is placed in a recording chamber on a microscope stage and perfused with an extracellular (bath) solution.
-
Whole-Cell Configuration: A micropipette is used to form a high-resistance (GΩ) seal with the cell membrane. The membrane patch is then ruptured by applying gentle suction to allow electrical access to the cell's interior.[13][14]
-
Data Acquisition: Membrane currents are recorded using an amplifier. To study BK channels, a voltage-ramp protocol (e.g., 200 ms ramps from -100 mV to +50 mV from a holding potential of -50 mV) is applied to the cell.[2]
-
Compound Application: Baseline currents are recorded, after which this compound is applied to the bath via the perfusion system at increasing concentrations.
-
Data Analysis: The increase in outward current at a given voltage (e.g., +50 mV) is measured to determine the concentration-response relationship. The voltage at which half-maximal activation occurs (V₅₀) is calculated to determine the leftward shift in the voltage-activation curve caused by this compound.[2][7] For example, 10 µM this compound was found to shift the voltage activation curve by 60 mV to the left.[2][7]
Isolated Tissue Functional Assay (Organ Bath)
The physiological effect of this compound on smooth muscle contractility was assessed using isolated guinea pig urinary bladder strips mounted in an organ bath.[2] This ex vivo technique measures the force of muscle contractions in response to pharmacological agents.
Detailed Methodology:
-
Tissue Preparation: Guinea pigs are euthanized, and the urinary bladders are excised and placed in cold Krebs-Henseleit solution.[15][16] The bladder is opened, the urothelium is removed, and longitudinal strips of the detrusor smooth muscle are prepared.[2][15]
-
Mounting: The muscle strips are mounted vertically in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂.[16][17][18] One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer.
-
Equilibration: A resting tension of approximately 1 g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, during which spontaneous phasic contractions typically develop.[2][18]
-
Compound Testing: After a stable baseline of spontaneous contractions is established, this compound is added cumulatively to the bath. The amplitude, frequency, and integral of the contractions are measured before and after drug addition.[2]
-
Mechanism Confirmation: To confirm that the relaxing effect is mediated by BK channels, the experiment can be repeated in the presence of a selective BK channel blocker, such as iberiotoxin. A significant inhibition of the this compound-induced relaxation by the blocker confirms its mechanism of action.[2] this compound (1 µM) was shown to reduce spontaneous contractions, an effect that was significantly inhibited by iberiotoxin.[1][2]
References
- 1. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound | Potassium Channel | TargetMol [targetmol.com]
- 7. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. moleculardevices.com [moleculardevices.com]
- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axolbio.com [axolbio.com]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. Guinea-Pig Isolated Urinary Bladder [bio-protocol.org]
- 16. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
NS19504: A Selective BK Channel Opener for Research and Drug Development
An In-depth Technical Guide
NS19504 is a small molecule compound identified as a potent and selective positive modulator of the large-conductance Ca2+-activated K+ (BK) channels, also known as KCa1.1 or MaxiK channels.[1][2] Its ability to activate BK channels leads to membrane hyperpolarization, making it a valuable tool for investigating the physiological roles of these channels and a potential therapeutic agent for conditions associated with cellular hyperexcitability, such as overactive bladder.[1][3] This guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, experimental protocols, and relevant signaling pathways.
Core Properties and Mechanism of Action
This compound, with the chemical name 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine, directly activates BK channels, causing an increase in potassium ion (K+) efflux.[1][4] This outward K+ current hyperpolarizes the cell membrane, making it less excitable. The activation of BK channels by this compound is concentration-dependent and results in a significant leftward shift in the voltage activation curve of the channel.[1][2] This means that at a given intracellular calcium concentration, the channel is more likely to be open at more negative membrane potentials in the presence of this compound.
The compound has a molecular weight of 269.16 g/mol and is characterized by good physicochemical properties.[1][4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound based on electrophysiological and functional studies.
Table 1: Potency of this compound
| Parameter | Value | Cell Type/Assay | Reference |
| EC50 | 11.0 ± 1.4 µM | High-throughput fluorometric imaging plate reader-based screening assay | [1][5] |
Table 2: Electrophysiological Effects of this compound on hBK Channels in HEK293 Cells
| Concentration | Effect | Experimental Condition | Reference |
| 0.3 µM | Distinct activation | Whole-cell and inside-out patch-clamp | [1][2] |
| 10 µM | ~60 mV leftward shift in the voltage activation curve | Inside-out patch-clamp, 0.3 µM free intracellular Ca2+ | [1][2] |
Table 3: Concentration-Dependent Effect of this compound on Whole-Cell Currents in Guinea Pig Bladder Smooth Muscle Cells
| Concentration | Increase in Current Response (% of control) | Reference |
| 0.32 µM | 127 ± 7% | [1][5] |
| 1.0 µM | 194 ± 16% | [5] |
| 3.2 µM | 258 ± 24% | [5] |
| 10 µM | 561 ± 114% | [5] |
Selectivity Profile
This compound exhibits a favorable selectivity profile for BK channels. In a screen of 68 different receptors and ion channels, significant effects (>50% inhibition at 10 µM) were only observed against the norepinephrine transporter (SLC6A2; 74% inhibition), the dopamine transporter (SLC6A3; 75% inhibition), and the sigma non-opioid intracellular receptor 1 (σ1R; 59% inhibition).[1] Notably, this compound showed no significant activity on other ion channels such as L- and N-type Ca2+ channels, Nav, KATP, and hERG channels.[1][4]
Signaling Pathway and Physiological Effects
The primary signaling pathway initiated by this compound is the direct modulation of the BK channel, leading to a cascade of physiological events.
Caption: Signaling pathway of this compound action.
In tissues like the urinary bladder smooth muscle, the activation of BK channels by this compound leads to hyperpolarization, which in turn reduces spontaneous phasic contractions.[1][2] This effect is sensitive to BK channel blockers like iberiotoxin and paxilline, confirming the on-target action of this compound.[1]
Experimental Protocols
The following sections detail the methodologies used to characterize this compound.
Patch-Clamp Electrophysiology on HEK293 Cells Expressing hBK Channels
This protocol is used to measure the direct effects of this compound on human BK channels.
Cell Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing hBK channels are cultured to approximately 75% confluency.
-
Cells are washed with phosphate-buffered saline (PBS) and harvested using a gentle cell dissociation reagent (e.g., TrypLE Express).
-
The harvested cells are transferred to petri dishes containing coverslips for patch-clamp recording.
Recording Solutions:
-
Internal (Pipette) Solution: Contains a physiological concentration of K+ and a buffered free Ca2+ concentration (e.g., 0.3 µM).
-
External (Bath) Solution: Contains a physiological K+ gradient (e.g., 4 mM K+).
Recording Procedure (Inside-Out Configuration):
-
Coverslips with adherent cells are transferred to a recording chamber and continuously superfused with the external solution.
-
Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass capillaries.
-
A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.
-
The pipette is then pulled away from the cell to excise a patch of membrane, with the intracellular side facing the bath solution (inside-out configuration).
-
The membrane potential is held at a holding potential (e.g., -90 mV).
-
Currents are elicited by applying voltage ramps (e.g., from -120 mV to +80 mV) or voltage steps.
-
Control currents are recorded before the application of this compound.
-
This compound is applied to the bath solution (intracellular side of the membrane patch) at various concentrations.
-
Changes in current-voltage (I-V) relationships and the voltage activation curve are measured.
Experimental Workflow Diagram
Caption: Workflow for patch-clamp analysis of this compound.
Whole-Cell Patch-Clamp on Guinea Pig Bladder Smooth Muscle Cells
This protocol assesses the effect of this compound on native BK channels.
Cell Isolation:
-
Urinary bladders are dissected from guinea pigs.
-
The bladder tissue is minced and enzymatically digested to isolate individual smooth muscle cells.
Recording Procedure:
-
Isolated cells are allowed to adhere to the bottom of a recording chamber.
-
The whole-cell configuration of the patch-clamp technique is established by rupturing the cell membrane after forming a GΩ seal.
-
The intracellular solution contains a defined free Ca2+ concentration (e.g., 300 nM).
-
Currents are elicited by voltage ramps (e.g., -100 mV to +50 mV from a holding potential of -50 mV).
-
This compound is applied extracellularly at different concentrations, and the potentiation of the whole-cell current is measured.
Conclusion
This compound is a valuable pharmacological tool for studying the function of BK channels. Its selectivity and well-characterized mechanism of action make it suitable for a wide range of in vitro and ex vivo studies. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing this compound to investigate BK channel physiology and its therapeutic potential.
References
- 1. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | BK channel activators and their therapeutic perspectives [frontiersin.org]
- 4. NS 19504 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
The Role of NS19504 in Smooth Muscle Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS19504 is a novel small-molecule activator of the large-conductance Ca²⁺-activated potassium (BK, KCa1.1) channel. This technical guide provides an in-depth analysis of the role of this compound in smooth muscle physiology, with a primary focus on its well-documented effects on urinary bladder smooth muscle. The guide summarizes key quantitative data, details experimental methodologies, and presents signaling pathways and experimental workflows through diagrams. While current research has concentrated on urological applications, the widespread expression and physiological importance of BK channels in various smooth muscle tissues, including vascular, airway, and gastrointestinal, suggest a broader therapeutic potential for selective BK channel activators like this compound.
Introduction: The Significance of BK Channels in Smooth Muscle Tone
Smooth muscle contraction and relaxation are fundamental physiological processes that regulate the function of numerous organ systems, including the urinary, cardiovascular, respiratory, and gastrointestinal tracts. The tone of smooth muscle is intricately regulated by the membrane potential of the smooth muscle cells. Hyperpolarization of the cell membrane leads to the closure of voltage-gated Ca²⁺ channels, a decrease in intracellular Ca²⁺ concentration, and subsequent muscle relaxation.
Large-conductance Ca²⁺-activated potassium (BK) channels are key regulators of smooth muscle membrane potential.[1] These channels are dual-activated by both intracellular Ca²⁺ and membrane depolarization.[2] An increase in intracellular Ca²⁺ or membrane depolarization opens BK channels, leading to an efflux of K⁺ ions, which hyperpolarizes the cell membrane. This creates a negative feedback loop that limits Ca²⁺ influx and promotes relaxation, thereby playing a crucial role in regulating the tone of vascular, uterine, gastrointestinal, airway, and bladder smooth muscle.[1]
This compound has been identified as a positive modulator of BK channels, offering a valuable pharmacological tool for investigating the physiological roles of these channels and exploring their therapeutic potential in disorders characterized by smooth muscle dysfunction.[2]
Mechanism of Action of this compound
This compound acts as a positive modulator of BK channels. Its primary mechanism involves shifting the voltage-activation curve of the BK channel to more negative potentials, thereby increasing the channel's open probability at a given membrane potential and intracellular Ca²⁺ concentration.[2]
Signaling Pathway of this compound-Induced Smooth Muscle Relaxation
Quantitative Data: Effects of this compound
The following tables summarize the quantitative effects of this compound on BK channels and smooth muscle contractility based on published data.
Table 1: Electrophysiological Effects of this compound on BK Channels
| Parameter | Value | Cell Type | Comments | Reference |
| EC₅₀ | 11.0 ± 1.4 µM | HEK-293 cells expressing hBK | Determined by a high-throughput FLIPR-based screening assay. | [2] |
| Voltage Activation Curve Shift | -60 mV | HEK-293 cells expressing hBK | At a concentration of 10 µM this compound. | [2] |
| Whole-Cell Current Increase | 127 ± 7% of control | Guinea pig bladder smooth muscle cells | At a concentration of 0.32 µM this compound. | [3] |
| Whole-Cell Current Increase | 194% of control | Guinea pig bladder smooth muscle cells | At a concentration of 1.0 µM this compound. | [3] |
| Whole-Cell Current Increase | 258% of control | Guinea pig bladder smooth muscle cells | At a concentration of 3.2 µM this compound. | [3] |
| Whole-Cell Current Increase | 561% of control | Guinea pig bladder smooth muscle cells | At a concentration of 10 µM this compound. | [3] |
Table 2: Effects of this compound on Smooth Muscle Contractions
| Parameter | Concentration | Effect | Tissue Preparation | Comments | Reference |
| Spontaneous Phasic Contractions | 1 µM | Reduced | Guinea pig urinary bladder strips | Effect was significantly inhibited by the BK channel blocker iberiotoxin. | [2] |
| Nerve-Evoked Contractions | 1 µM | Modestly inhibited | Guinea pig urinary bladder strips | --- | [2] |
| High K⁺-Induced Contractions | 1 µM | No effect | Guinea pig urinary bladder strips | Consistent with a K⁺ channel-mediated action. | [2] |
Ion Channel Selectivity Profile
This compound exhibits a high degree of selectivity for BK channels. It has been screened against a panel of 68 other receptors and ion channels and has been shown to have no significant effect on L- and N-type Ca²⁺ channels, Naᵥ, Kₐₜₚ, hERG, intermediate-conductance Ca²⁺-activated potassium (IK, KCa3.1), and small-conductance Ca²⁺-activated potassium (SK) channels.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of key experimental protocols used to characterize the effects of this compound.
High-Throughput FLIPR-Based Screening for BK Channel Activators
This assay was used for the initial identification of this compound as a BK channel activator.
-
Cell Line: HEK-293 cells stably expressing the human BK channel (hBK).
-
Assay Principle: A thallium (Tl⁺)-sensitive fluorescent dye is used. Activation of BK channels leads to an influx of Tl⁺, causing an increase in fluorescence.
-
Procedure:
-
HEK-293-hBK cells are plated in 384-well plates.
-
Cells are loaded with the Tl⁺-sensitive dye.
-
The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence is established.
-
This compound and a Tl⁺-containing buffer are added.
-
The change in fluorescence intensity over time is measured to determine BK channel activation.
-
Patch-Clamp Electrophysiology
Patch-clamp techniques were employed to characterize the detailed electrophysiological effects of this compound on BK channels.
-
Cell Preparations:
-
HEK-293 cells expressing hBK channels.
-
Freshly isolated smooth muscle cells from guinea pig urinary bladder.
-
-
Recording Configurations:
-
Whole-cell: To measure the total current flowing through all BK channels in a single cell.
-
Inside-out: To study the direct effect of this compound on the intracellular face of the BK channel.
-
-
Typical Solutions:
-
Extracellular (Pipette): (in mM) 144 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4).
-
Intracellular (Bath): (in mM) 154 KCl, 10 HEPES, 10 EGTA, with MgCl₂ and CaCl₂ added to achieve desired free concentrations (e.g., 1 mM Mg²⁺ and 0.03 µM Ca²⁺) (pH 7.2).
-
-
Voltage Protocols: Voltage ramps or steps are applied to the cell membrane to elicit BK channel currents in the absence and presence of various concentrations of this compound.
Experimental Workflow for Patch-Clamp Analysis
Isometric Tension Studies
These experiments measure the effect of this compound on the contractility of smooth muscle tissue strips.
-
Tissue Preparation: Urothelium-denuded urinary bladder strips from guinea pigs.
-
Apparatus: Organ baths containing physiological salt solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂. Tissue strips are mounted between two hooks, one fixed and the other connected to a force transducer.
-
Procedure:
-
Tissue strips are equilibrated under a resting tension.
-
Spontaneous phasic contractions are allowed to stabilize.
-
This compound is added to the organ bath in a cumulative or single-dose manner.
-
Changes in the amplitude and frequency of contractions are recorded.
-
In some experiments, contractions are induced by electrical field stimulation or high K⁺ solution to assess the effect of this compound on different contractile mechanisms.
-
Broader Implications and Future Directions
While the current body of literature on this compound is focused on urinary bladder smooth muscle, the established role of BK channels in other smooth muscle tissues suggests that this compound could have significant effects in these areas as well.
-
Vascular Smooth Muscle: BK channels are important regulators of vascular tone.[1] Activators of BK channels could potentially be developed as novel antihypertensive agents.
-
Airway Smooth Muscle: BK channels contribute to the regulation of bronchomotor tone. Their activation may lead to bronchodilation, a desirable effect in conditions like asthma and COPD.
-
Gastrointestinal Smooth Muscle: BK channels are involved in regulating gastrointestinal motility. Modulating their activity could be a therapeutic strategy for motility disorders.
Further research is warranted to explore the effects of this compound and other selective BK channel activators in these and other smooth muscle tissues.
Conclusion
This compound is a selective and potent activator of BK channels that induces relaxation of smooth muscle, as demonstrated comprehensively in urinary bladder tissue. Its mechanism of action, centered on the hyperpolarization of the smooth muscle cell membrane, underscores the critical role of BK channels in regulating smooth muscle tone. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the physiology of BK channels and the therapeutic potential of their activators. Future investigations into the effects of this compound on a wider range of smooth muscle types are poised to reveal new avenues for the treatment of a variety of disorders characterized by smooth muscle hypercontractility.
References
- 1. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
The Effect of NS19504 on Membrane Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of NS19504 on cellular membrane potential. This compound is a small-molecule positive modulator of the large-conductance Ca²⁺-activated potassium channel, commonly known as the BK channel (also KCa1.1 or MaxiK).[1][2] These channels are crucial regulators of membrane potential and cellular excitability in a wide range of tissues. By activating BK channels, this compound facilitates potassium ion (K⁺) efflux, which drives the membrane potential towards the potassium equilibrium potential, resulting in membrane hyperpolarization or repolarization. This guide summarizes the quantitative effects of this compound, details the experimental protocols used for its characterization, and illustrates the underlying mechanisms and workflows.
Core Mechanism of Action
This compound functions as a BK channel activator, or positive modulator.[1][3] BK channels are unique in that they are dually activated by both intracellular calcium (Ca²⁺) and membrane depolarization.[3] In many excitable cells, an influx of Ca²⁺ during an action potential activates BK channels, which then allow K⁺ to flow out of the cell. This outward K⁺ current counteracts the depolarizing inward currents, helping to repolarize the membrane and terminate the action potential.[4][5] This process serves as a critical negative feedback mechanism to limit Ca²⁺ entry and dampen cellular excitability.[3][6]
This compound enhances the activity of BK channels, causing them to open at more negative membrane potentials than they normally would for a given intracellular Ca²⁺ concentration.[3][7] This leads to a more pronounced K⁺ efflux, resulting in membrane hyperpolarization and a general reduction in cellular excitability.
Caption: Signaling pathway of this compound's effect on membrane potential.
Quantitative Data Summary
The effects of this compound have been quantified using various electrophysiological techniques. The data consistently show that this compound is a potent activator of BK channels, significantly altering their gating properties.
Table 1: General Pharmacological Properties of this compound
| Parameter | Value | Cell Type / Assay | Reference |
| EC₅₀ | 11.0 ± 1.4 µM | Tl⁺ influx assay | [1][3][8] |
| Selectivity | No effect | Nav, Cav, SK, and IK channels | [3] |
Table 2: Electrophysiological Effects of this compound on BK Channels
| Parameter | Condition | Value | Cell Type | Reference |
| Voltage Activation Curve | 10 µM this compound | Left-shifted by 60 mV | HEK293-hBK | [1][3][9] |
| Activation Threshold | Control | ~ +40 mV | HEK293-hBK | [3] |
| 10 µM this compound | ~ 0 mV | HEK293-hBK | ||
| Half-activation Voltage (V₁/₂) | Control | ~ +120 mV | HEK293-hBK | |
| 10 µM this compound | +60 mV | HEK293-hBK | [3] | |
| Whole-Cell Current Increase | 0.3 µM this compound | 164 ± 26% of baseline | HEK293-hBK | [3] |
| 1.0 µM this compound | 569 ± 96% of baseline | HEK293-hBK | [3] | |
| 0.32 µM this compound | 127 ± 7% of control | Guinea Pig Bladder | [3][8] | |
| 10 µM this compound | 561% of control | Guinea Pig Bladder | [8] |
Experimental Protocols
The characterization of this compound's effect on membrane potential primarily relies on patch-clamp electrophysiology techniques performed on cells expressing BK channels.
Cell Preparations
-
HEK293 Cells: Human embryonic kidney 293 (HEK293) cells stably expressing the human BK channel (hBK) were used for detailed mechanistic studies.[1][3]
-
Native Cells: Smooth muscle cells were freshly isolated from guinea pig urinary bladder to study the effects of this compound on native BK channels.[3]
Electrophysiological Recordings
High-throughput (QPatch) and manual patch-clamp techniques in both whole-cell and inside-out configurations were employed.[1][3]
-
Inside-Out Patch-Clamp (HEK293-hBK cells): This configuration allows for direct application of this compound to the intracellular face of the channel.
-
Solutions: A physiological K⁺ gradient was used (e.g., 4 mM K⁺ in the pipette/extracellular and 154 mM K⁺ in the bath/intracellular solution). The free intracellular Ca²⁺ concentration was buffered to 0.3 µM.[3][7]
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: Linear voltage ramps from -120 mV to +80 mV were applied from a holding potential of -90 mV to measure current across a range of voltages.[3][7]
-
Activation Curve: A series of 50-millisecond voltage steps from -120 mV to +120 mV were applied. The subsequent tail currents were measured at -120 mV to determine the fraction of open channels at each preceding voltage step.[3][7]
-
-
-
Whole-Cell Patch-Clamp (Guinea Pig Bladder Smooth Muscle Cells): This configuration measures the sum of currents across the entire cell membrane.
Caption: Workflow for electrophysiological analysis of this compound.
Impact on Cellular Excitability
The primary consequence of this compound's action is a significant alteration of the voltage-dependence of BK channel activation. By shifting the activation curve to the left by approximately 60 mV, this compound makes the BK channel much more likely to open at physiological membrane potentials.[1][3]
This has two key effects on membrane potential:
-
Hyperpolarization: In a resting cell, the increased open probability of BK channels leads to a greater outward K⁺ current, driving the membrane potential to a more negative value (hyperpolarization).
-
Accelerated Repolarization: During an action potential, BK channels activated by this compound will open earlier and more robustly, accelerating the repolarization phase and shortening the action potential duration.
Both effects contribute to a decrease in overall cellular excitability. A hyperpolarized cell is further from its firing threshold, making it more difficult to initiate an action potential.[4] This mechanism underlies the observed relaxing effect of this compound on spontaneous contractions in urinary bladder smooth muscle, a tissue where BK channels play a key regulatory role.[1][3]
Caption: Logical relationship of this compound's effects.
Conclusion
This compound is a potent positive modulator of BK channels that directly impacts cellular membrane potential. By significantly shifting the voltage-dependence of channel activation, it increases potassium efflux, leading to membrane hyperpolarization and a reduction in cellular excitability. The well-characterized, selective nature of this compound makes it a valuable tool for research into the physiological roles of BK channels and a potential starting point for the development of therapeutics targeting conditions associated with cellular hyperexcitability, such as overactive bladder.[1][3]
References
- 1. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic Mechanisms and Action Potentials (Section 1, Chapter 2) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 5. Action potential - Wikipedia [en.wikipedia.org]
- 6. Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early-Stage Research Applications of NS19504
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS19504, with the chemical name 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine, is a small-molecule positive modulator of the large-conductance Ca2+-activated potassium (BK, KCa1.1, MaxiK) channels.[1][2] Identified through a high-throughput screening campaign, this compound has shown potential in preclinical research for its ability to relax bladder smooth muscle, suggesting its therapeutic potential in disorders characterized by bladder overactivity.[1][3] This technical guide provides a comprehensive overview of the early-stage research applications of this compound, detailing its mechanism of action, quantitative data from key experiments, and the methodologies employed in its initial characterization.
Core Mechanism of Action: BK Channel Activation
This compound functions as a BK channel activator.[1][2] These channels, encoded by the KCNMA1 gene, are unique in their dual activation by both intracellular calcium (Ca2+) and membrane depolarization. By increasing the open probability of BK channels, this compound facilitates potassium ion (K+) efflux, leading to membrane hyperpolarization.[4] This hyperpolarization counteracts excitatory stimuli, resulting in the relaxation of smooth muscle cells and reduced neuronal excitability.[4] In the context of the urinary bladder, this action leads to a reduction in spontaneous phasic contractions.[1][3]
Signaling Pathway
Caption: Mechanism of action of this compound as a BK channel activator.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early-stage research on this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| Thallium Influx Assay | hBK/HEK293 | EC50 | 11.0 ± 1.4 µM | [1] |
| Whole-Cell Patch Clamp | hBK/HEK293 | Current Increase at 0.3 µM | Distinct Activation | [1] |
| Whole-Cell Patch Clamp | hBK/HEK293 | Voltage Activation Shift at 10 µM | -60 mV | [1] |
| Whole-Cell Patch Clamp | Guinea Pig Bladder Smooth Muscle Cells | Current Increase at 0.32 µM | 127 ± 7% of control | |
| Whole-Cell Patch Clamp | Guinea Pig Bladder Smooth Muscle Cells | Current Increase at 1.0 µM | 194 ± 16% of control | |
| Whole-Cell Patch Clamp | Guinea Pig Bladder Smooth Muscle Cells | Current Increase at 3.2 µM | 258 ± 24% of control | |
| Whole-Cell Patch Clamp | Guinea Pig Bladder Smooth Muscle Cells | Current Increase at 10 µM | 561 ± 114% of control |
Table 2: Ex Vivo Efficacy of this compound in Guinea Pig Bladder Strips
| Parameter | Condition | Value | Reference |
| EC50 | Reduction of Spontaneous Phasic Contractions | 640 nM | [1] |
| Effect at 1 µM | Spontaneous Phasic Contractions | Reduced | [1] |
| Effect at 1 µM | Nerve-Evoked Contractions | Modestly Inhibited | [1] |
| Effect at 1 µM | High K+-Induced Contractions | No Effect | [1] |
Table 3: Selectivity Profile of this compound at 10 µM
| Target | Effect (>50% inhibition) | Reference |
| Norepinephrine Transporter (SLC6A2) | 74% Inhibition | [1] |
| Dopamine Transporter (SLC6A3) | 75% Inhibition | [1] |
| Sigma Non-opioid Intracellular Receptor 1 (σ1R) | 59% Inhibition | [1] |
| Other 65 Receptors and Channels (including L- and N-type Ca2+, Nav, KATP, and hERG) | No significant effect | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
High-Throughput Screening: FLIPR-Based Thallium Influx Assay
This assay was used for the initial identification of this compound as a BK channel modulator.[1]
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human BK channel (hBK).
-
Plate Format: 384-well plates.
-
Dye Loading:
-
Cells are washed once with a chloride-free assay buffer (140 mM Na+-gluconate, 2.5 mM K+-gluconate, 6 mM Ca2+-gluconate, 1 mM Mg2+-gluconate, 5 mM glucose, 10 mM HEPES, pH 7.3).
-
Cells are then loaded with the fluorescent dye BTC-AM (2 µM) in a loading buffer for 1 hour. The loading buffer also contains 2 mM amaranth and 1 mM tartrazine.
-
-
FLIPR Protocol: A two-addition protocol is performed using a Fluorometric Imaging Plate Reader (FLIPR).
-
First Addition: Test compounds (like this compound) or control buffer are added to the wells.
-
Second Addition: A thallium-based stimulus buffer is added. This buffer contains the Ca2+ ionophore A23187 (final concentration 1.5 µM) and K2SO4 (final concentration 12.5 mM) to induce a slight depolarization.
-
-
Data Acquisition: Fluorescence is measured over time (excitation at 488 nm, emission at 540 ± 30 nm). An increase in fluorescence upon the second addition indicates Tl+ influx through activated BK channels.
Caption: Workflow for the FLIPR-based thallium influx assay.
Electrophysiology: Manual and Automated Whole-Cell Patch Clamp
Whole-cell patch-clamp techniques were used to validate and characterize the activity of this compound on both heterologously expressed and native BK channels.[1]
-
Manual Whole-Cell Patch Clamp (hBK/HEK293 cells):
-
Voltage Protocol: Voltage ramps are applied to the cells.
-
Data Analysis: The current at a specific ramp potential (e.g., 25 mV) is measured over time to observe the effect of this compound application. The percentage increase in BK current is calculated at various concentrations.
-
-
Automated Electrophysiology (QPatch):
-
Used for hit validation after the primary HTS campaign.[1] This method allows for higher throughput electrophysiological recordings.
-
-
Whole-Cell Patch Clamp (Native Guinea Pig Bladder Smooth Muscle Cells):
-
Cell Isolation: Smooth muscle cells are freshly isolated from guinea pig bladder.
-
Voltage Protocol: Whole-cell currents are induced by 200-millisecond voltage ramps from -100 mV to +50 mV from a holding potential of -50 mV.
-
Intracellular Solution: Contains 300 nM free Ca2+.
-
Data Analysis: The increase in whole-cell current in response to different concentrations of this compound is measured and compared to the control baseline. The effect is confirmed to be BK channel-mediated by its reversal with the specific BK channel inhibitor, paxilline.[1]
-
Ex Vivo Tissue Assay: Guinea Pig Bladder Strip Contractions
This preparation is used to assess the functional effect of this compound on smooth muscle contractility.[1]
-
Tissue Preparation:
-
Urinary bladders are excised from guinea pigs.
-
The urothelium is denuded to study contractions of myogenic origin.
-
Strips of detrusor smooth muscle are mounted in organ baths.
-
-
Experimental Setup:
-
Strips are equilibrated under a tension of 10 mN in a physiological salt solution (PSS), which is changed every 20 minutes.
-
Spontaneous phasic contractions (SPCs) typically develop during equilibration.
-
-
Drug Application:
-
This compound is added to the bath in a cumulative, concentration-dependent manner (e.g., 0.1, 0.3, 1, 3, 10, and 30 µM).
-
Contractile force is analyzed before and 20 minutes after each concentration increase.
-
-
Selectivity Assessment:
-
The effect of this compound is tested in the presence of the specific BK channel blocker iberiotoxin (IbTx) to confirm its mechanism of action.
-
The effect on nerve-evoked contractions (induced by electrical field stimulation) and high K+-induced contractions is also evaluated to further characterize its functional selectivity.[1]
-
Caption: Experimental workflow for the guinea pig bladder strip assay.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of BK channels. Its demonstrated efficacy in reducing spontaneous contractions in bladder smooth muscle highlights its potential as a lead compound for the development of therapeutics for overactive bladder and related disorders.[1][3] The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the applications of this compound and the broader field of BK channel modulation.
References
- 1. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Selectivity Profile of NS19504: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the selectivity profile of NS19504, a potent activator of the large-conductance Ca2+-activated K+ (BK) channel. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to facilitate a thorough understanding of this compound's molecular interactions.
Executive Summary
This compound is a small molecule activator of the BK channel with an EC50 value of 11.0 ± 1.4 µM.[1][2][3] Extensive screening has revealed a favorable selectivity profile, with its primary activity directed towards BK channels. While demonstrating high selectivity, off-target effects have been observed at a concentration of 10 µM, notably on the norepinephrine transporter (NET), the dopamine transporter (DAT), and the sigma non-opioid intracellular receptor 1 (σ1R).[1] This guide provides a detailed analysis of these interactions to inform further research and development.
Data Presentation: Quantitative Selectivity Profile
The following tables summarize the known quantitative data for this compound's activity at its primary target and various off-target sites.
Table 1: On-Target Activity of this compound
| Target | Action | EC50 (µM) | Reference |
| Large-conductance Ca2+-activated K+ (BK) channel | Activator | 11.0 ± 1.4 | [1][2][3] |
Table 2: Off-Target Activity of this compound
| Target | Class | % Inhibition at 10 µM | Reference |
| Norepinephrine Transporter (SLC6A2) | Transporter | 74% | [1] |
| Dopamine Transporter (SLC6A3) | Transporter | 75% | [1] |
| Sigma Non-opioid Intracellular Receptor 1 (σ1R) | Receptor | 59% | [1] |
| Intermediate-conductance Ca2+-activated K+ (IK) channel | Ion Channel | -134% (activation) | [1] |
| Small-conductance Ca2+-activated K+ (SK2) channel | Ion Channel | -190% (activation) | [1] |
| Small-conductance Ca2+-activated K+ (SK3) channel | Ion Channel | -13% (activation) | [1] |
| Voltage-gated sodium channel (Nav1.2) | Ion Channel | 3 ± 3% | [1] |
| Voltage-gated sodium channels (in DRG neurons) | Ion Channel | 18% | [1] |
| High-threshold voltage-gated calcium channels (in DRG neurons) | Ion Channel | No effect | [1] |
Note: A comprehensive screen of 68 receptors and ion channels revealed no significant effect (>50% inhibition) at 10 µM for the remaining 65 targets, which included L- and N-type Ca2+ channels, KATP, and hERG channels, as well as muscarinic M1, M2, and M3 receptors.[1]
Experimental Protocols
The selectivity profile of this compound has been primarily characterized using electrophysiological and radioligand binding assays.
Electrophysiology: Whole-Cell and Inside-Out Patch-Clamp
Objective: To determine the functional effects of this compound on ion channel activity.
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human BK (hBK) channel were predominantly used.[1] Native smooth muscle cells from guinea pig urinary bladder were also utilized to assess activity on endogenous channels.[1][2]
General Protocol:
-
Cell Preparation: HEK293 cells expressing hBK channels are cultured to approximately 75% confluency. The cells are then washed with phosphate-buffered saline, harvested, and transferred to petri dishes containing coverslips for recording.[1]
-
Recording Configuration: Membrane currents are recorded at room temperature using either the whole-cell or inside-out configuration of the patch-clamp technique.
-
Solutions:
-
Physiological K+ Gradient: Experiments are typically conducted with a physiological potassium gradient (e.g., 4 mM external K+ / 154 mM internal K+).[1]
-
Intracellular Ca2+: The free intracellular Ca2+ concentration is buffered to a specific level, often 0.3 µM, to control the baseline activation state of the BK channels.[1]
-
-
Voltage-Step Protocol: To assess the voltage-dependence of channel activation, a specific voltage protocol is applied. For instance, from a holding potential of -90 mV, 50-millisecond voltage steps are applied in 20 mV increments, ranging from -120 mV to +120 mV. This is followed by a 60-millisecond step to -120 mV to measure tail currents.[1]
-
Data Acquisition and Analysis: Currents are sampled at a high frequency (e.g., 10 kHz). The effect of this compound is determined by comparing the current amplitude and voltage-dependence of activation in the absence and presence of the compound. A 10 µM concentration of this compound has been shown to cause a -60 mV leftward shift in the voltage activation curve of BK channels.[1][2]
High-Throughput Screening: Fluorescence Imaging Plate Reader (FLIPR) Assay
Objective: To identify and characterize BK channel activators in a high-throughput format.
General Protocol:
-
Assay Principle: This assay is based on a thallium (Tl+) flux-based fluorescent indicator. Activation of BK channels leads to an influx of Tl+, which can be detected by a fluorescent dye.
-
Cell Preparation: HEK293 cells stably overexpressing BK channels are loaded with a thallium-sensitive fluorescent dye.
-
Compound Application: Test compounds, such as this compound, are added to the cells at a specific concentration (e.g., 30 µM in the initial screen).
-
Signal Detection: The change in fluorescence is monitored over time using a FLIPR instrument. An increase in fluorescence indicates channel activation.
-
Data Analysis: The EC50 value is determined by measuring the fluorescence response at various concentrations of the compound.
Radioligand Binding Assays
Objective: To assess the binding of this compound to a wide panel of receptors and transporters.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor or transporter.
-
Assay Conditions: A fixed concentration of a specific radioligand for the target is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated. For this compound, this was performed at a single concentration of 10 µM.[1]
Visualizations
The following diagrams illustrate key concepts and workflows related to the characterization of this compound.
Caption: Signaling pathway of BK channel activation by this compound and physiological stimuli.
Caption: Experimental workflow for patch-clamp electrophysiology.
Caption: Logical relationship of this compound's selectivity profile.
References
- 1. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Impact of NS19504 on Cellular Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NS19504 is a potent and selective positive modulator of the large-conductance Ca²⁺-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K channels. By activating these channels, this compound effectively increases potassium efflux, leading to membrane hyperpolarization and a subsequent reduction in cellular excitability. This technical guide provides an in-depth overview of the core mechanisms of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on cellular function. The information presented herein is intended to support further research and drug development efforts targeting BK channels for various therapeutic applications.
Introduction to this compound and Cellular Excitability
Cellular excitability, the ability of a cell to generate and propagate electrical signals, is fundamental to a vast array of physiological processes, from neuronal communication and muscle contraction to hormone secretion. A key regulator of this excitability is the delicate balance of ion flow across the cell membrane, which establishes the membrane potential. Potassium (K⁺) channels play a crucial role in this process by facilitating the efflux of K⁺ ions, which tends to hyperpolarize the cell membrane, making it less likely to fire an action potential.
Among the diverse family of potassium channels, the large-conductance Ca²⁺-activated potassium (BK) channels are unique in their dual activation by both intracellular calcium (Ca²⁺) and membrane depolarization.[1][2] This positions them as critical negative feedback regulators; an influx of Ca²⁺ during cellular excitation, such as during an action potential, activates BK channels, leading to K⁺ efflux, repolarization, and a dampening of further excitation.[2]
This compound (5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine) has emerged as a valuable pharmacological tool for studying the physiological roles of BK channels.[3] It is a small molecule that acts as a positive modulator, or activator, of BK channels.[3] Its ability to selectively enhance BK channel activity provides a means to probe the consequences of increased K⁺ conductance on the excitability of various cell types. This guide will delve into the specifics of how this compound achieves this modulation and the resulting impact on cellular electrical behavior.
Mechanism of Action of this compound
The primary mechanism by which this compound influences cellular excitability is through its direct interaction with the BK channel.
Positive Allosteric Modulation of BK Channels
This compound is a positive allosteric modulator of BK channels, meaning it binds to a site on the channel protein distinct from the primary activation gates (the voltage and Ca²⁺ sensors) to enhance its opening probability.[3][4] This potentiation of channel activity results in a greater K⁺ efflux for a given level of membrane depolarization and intracellular Ca²⁺ concentration.
The functional consequence of this modulation is a significant leftward shift in the voltage-activation curve of the BK channel.[3] In the presence of this compound, less depolarization is required to achieve the same level of channel opening.[3][4] This effectively lowers the threshold for BK channel activation, allowing them to exert their hyperpolarizing influence earlier and more robustly during an excitatory event.
Impact on Membrane Potential and Cellular Excitability
By increasing the open probability of BK channels, this compound promotes the efflux of positively charged potassium ions from the cell. This outward current drives the membrane potential to a more negative value, a process known as hyperpolarization. A hyperpolarized membrane is further from the threshold required to initiate an action potential, thus reducing the overall excitability of the cell.[2]
In spontaneously active cells, such as certain neurons and smooth muscle cells, the activation of BK channels by this compound can lead to a cessation or reduction in the frequency of spontaneous action potentials and associated physiological events, like muscle contractions.[3]
Figure 1: Simplified signaling pathway of this compound's action on cellular excitability.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative data regarding the effects of this compound on BK channel function and cellular responses, primarily derived from studies on HEK293 cells expressing human BK channels and native guinea pig urinary bladder smooth muscle cells.[3]
| Parameter | Value | Cell Type/Assay | Reference |
| EC₅₀ | 11.0 ± 1.4 µM | hBK/HEK293 cells (FLIPR assay) | [3] |
| Voltage Activation Shift (ΔV₁/₂) | -60 mV (at 10 µM this compound) | hBK/HEK293 cells (inside-out patch) | [3] |
| Table 1: Potency and Efficacy of this compound on BK Channels |
| Concentration of this compound | Increase in Whole-Cell BK Current (% of control) | Cell Type | Reference |
| 0.32 µM | 127 ± 7% | Guinea pig urinary bladder smooth muscle cells | [3] |
| 1.0 µM | 194 ± 16% | Guinea pig urinary bladder smooth muscle cells | [3] |
| 3.2 µM | 258 ± 24% | Guinea pig urinary bladder smooth muscle cells | [3] |
| 10 µM | 561 ± 114% | Guinea pig urinary bladder smooth muscle cells | [3] |
| Table 2: Concentration-Dependent Effect of this compound on Native BK Channel Currents |
| Parameter | Effect of 1 µM this compound | Tissue Preparation | Reference |
| Spontaneous Phasic Contraction Amplitude | Reduced to 56.3 ± 4.4% of control | Guinea pig urinary bladder strips | [3] |
| Spontaneous Phasic Contraction Frequency | Reduced to 76.5 ± 5.9% of control | Guinea pig urinary bladder strips | [3] |
| Table 3: Functional Effects of this compound on Smooth Muscle Contractility |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to characterize the effects of this compound.
Cell Culture of HEK293 Cells Stably Expressing hBK Channels
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human BK channel α-subunit (hKCa1.1).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells are passaged every 2-3 days or when they reach 80-90% confluency.
Isolation of Guinea Pig Urinary Bladder Smooth Muscle Cells
-
Tissue Dissection: Euthanize a guinea pig according to approved animal care protocols. Dissect the urinary bladder and place it in ice-cold physiological salt solution (PSS).
-
Enzymatic Digestion: Mince the bladder tissue and incubate in a dissociation medium containing enzymes such as papain and collagenase to digest the extracellular matrix.
-
Cell Dispersion: Gently triturate the digested tissue with a wide-bore pipette to release single smooth muscle cells.
-
Cell Storage: Store the isolated cells in a low Ca²⁺ solution on ice and use for electrophysiological recordings within a few hours.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the summed activity of all ion channels in the cell membrane.
-
Pipette Solution (Intracellular): (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, adjusted to pH 7.2 with KOH. The free Ca²⁺ concentration is typically buffered to a known level (e.g., 300 nM).
-
Bath Solution (Extracellular): (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Recording Procedure:
-
Obtain a high-resistance seal (GΩ seal) between the patch pipette and the cell membrane.
-
Rupture the cell membrane under the pipette tip to gain electrical access to the cell interior.
-
Clamp the membrane potential at a holding potential (e.g., -50 mV).
-
Apply voltage ramps or steps to elicit BK channel currents.
-
Perfuse the cell with the bath solution containing different concentrations of this compound to determine its effect on whole-cell currents.
-
Figure 2: Experimental workflow for whole-cell patch-clamp recording.
Inside-Out Patch-Clamp Electrophysiology
This configuration allows for the study of single or a small number of ion channels with precise control over the intracellular environment.
-
Pipette Solution (Extracellular): Same as the bath solution in the whole-cell configuration.
-
Bath Solution (Intracellular): Similar to the pipette solution in the whole-cell configuration, allowing for the application of this compound and different Ca²⁺ concentrations directly to the intracellular face of the membrane patch.
-
Recording Procedure:
-
Form a GΩ seal as in the whole-cell configuration.
-
Gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.
-
Apply various voltage steps and perfuse the patch with solutions containing different concentrations of this compound and Ca²⁺ to study the modulation of single-channel activity and to determine the voltage-activation relationship.
-
Impact on Action Potential Firing and Afterhyperpolarization
While direct, quantitative data on the effects of this compound on the action potential waveform in neurons is limited in the primary literature, its known mechanism of action allows for well-supported inferences. Activation of BK channels is known to contribute to the fast afterhyperpolarization (fAHP) that follows an action potential. The fAHP is critical for repolarizing the membrane and influences the firing frequency of neurons.
By potentiating BK channels, this compound is expected to:
-
Increase the amplitude and duration of the fAHP: A more pronounced and prolonged hyperpolarization following each action potential.
-
Decrease action potential duration: By accelerating the repolarization phase.
-
Reduce the firing frequency of neurons: The enhanced fAHP will increase the time it takes for the membrane potential to depolarize back to the threshold for firing the next action potential, thus slowing the rate of firing.
These expected effects are consistent with the observed reduction in spontaneous phasic contractions in smooth muscle, which are driven by action potentials.[3]
Figure 3: Logical relationships of this compound's expected impact on action potential properties.
Selectivity Profile
A crucial aspect of any pharmacological tool is its selectivity. This compound has been shown to be highly selective for BK channels. In a screen of 68 different receptors and ion channels, significant activity was only observed for the norepinephrine transporter, dopamine transporter, and sigma σ1 receptor.[5] Importantly, at a concentration of 1 µM, this compound had minimal to no effect on other potassium channels such as SK and IK channels, as well as voltage-gated sodium (Naᵥ) and calcium (Caᵥ) channels.[3] This high degree of selectivity makes this compound a reliable tool for investigating the specific roles of BK channels in cellular physiology.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective activator of BK channels. Its ability to enhance BK channel activity leads to membrane hyperpolarization and a subsequent reduction in cellular excitability. This has been demonstrated through its effects on BK channel currents in heterologous expression systems and native cells, as well as its functional impact on smooth muscle contractility.
While the direct quantitative effects of this compound on neuronal action potential firing patterns require further investigation, its established mechanism of action provides a strong basis for predicting its impact. Future research utilizing current-clamp electrophysiology in various neuronal populations will be invaluable in elucidating the precise role of BK channel activation by this compound in shaping neuronal output. Such studies will further solidify the utility of this compound as a key pharmacological agent for dissecting the complex roles of BK channels in health and disease, and for the development of novel therapeutics targeting cellular excitability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NS19504 Electrophysiology Patch-Clamp Studies
These application notes provide detailed protocols for the electrophysiological characterization of NS19504, a potent and selective positive modulator of large-conductance Ca2+-activated potassium (BK) channels, also known as KCa1.1 channels. The following sections are designed for researchers, scientists, and drug development professionals working with this compound.
Introduction
This compound is a small molecule that activates BK channels, leading to membrane hyperpolarization and reduced excitability in various cell types.[1][2][3] It has been shown to relax bladder smooth muscle by activating BK channels, suggesting its potential therapeutic use in conditions like overactive bladder.[1][2] Electrophysiology, particularly the patch-clamp technique, is the gold standard for characterizing the effects of compounds like this compound on ion channel function. This document outlines detailed protocols for whole-cell and inside-out patch-clamp recordings to study the effects of this compound on BK channels, primarily in a heterologous expression system like Human Embryonic Kidney 293 (HEK293) cells.
Mechanism of Action
This compound acts as a positive modulator of BK channels.[1][2] This means it enhances the channel's open probability in the presence of activating stimuli, namely membrane depolarization and elevated intracellular calcium ([Ca2+]i). The primary mechanism of action is a leftward shift in the voltage-activation curve of the BK channel, meaning the channel opens at more negative membrane potentials for a given intracellular calcium concentration.[1][4] This leads to an increase in K+ efflux, hyperpolarization of the cell membrane, and a subsequent decrease in cellular excitability.
Figure 1: Signaling pathway of this compound action on BK channels.
Data Presentation
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Cell Type | Assay | Reference |
| EC50 | 11.0 ± 1.4 µM | HEK293 | Thallium Flux Assay | [1][4] |
| Voltage Shift (ΔV½) | -60 mV | HEK293 expressing hBK | Electrophysiology | [1][4] |
| Concentration for Voltage Shift | 10 µM | HEK293 expressing hBK | Electrophysiology | [1][4] |
| Effective Concentration Range | 0.3 - 10 µM | HEK293 expressing hBK | Electrophysiology | [1] |
Table 1: Pharmacological and Electrophysiological Properties of this compound.
Experimental Protocols
The following are detailed protocols for whole-cell and inside-out patch-clamp recordings to investigate the effects of this compound on BK channels expressed in HEK293 cells.
Cell Culture and Transfection
-
Cell Line: Use a stable cell line expressing the human BK channel (hSlo1, KCNMA1) or transiently transfect HEK293 cells with a plasmid encoding the channel.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 humidified incubator.
-
Transfection (for transient expression): Transfect cells at 50-70% confluency using a suitable transfection reagent. Co-transfect with a marker gene (e.g., GFP) to identify transfected cells for recording. Recordings can typically be performed 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Protocol
This configuration is ideal for studying the overall effect of this compound on the BK channel population in a cell.
Solutions:
| Solution | Component | Concentration (mM) |
| External (Bath) Solution | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm | ||
| Internal (Pipette) Solution | K-Aspartate | 120 |
| KCl | 20 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| EGTA | 1 | |
| Mg-ATP | 4 | |
| Na2-GTP | 0.3 | |
| pH adjusted to 7.2 with KOH, Osmolarity ~290 mOsm | ||
| Free [Ca2+] can be adjusted by adding CaCl2 and calculated using software like MaxChelator. |
Table 2: Solutions for Whole-Cell Patch-Clamp Recording.
Recording Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Plating: Plate cells on glass coverslips 1-2 days before the experiment.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Form a giga-ohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments for 200 ms).
-
Record the resulting outward K+ currents.
-
-
This compound Application:
-
Prepare stock solutions of this compound in DMSO. Dilute to the final desired concentration in the external solution just before application.
-
Apply this compound via the perfusion system.
-
Repeat the voltage-clamp protocol in the presence of the compound to observe its effect on BK currents.
-
Inside-Out Patch-Clamp Protocol
This configuration is used to study the direct effect of this compound on the intracellular face of the BK channel.
Solutions:
| Solution | Component | Concentration (mM) |
| Pipette (Extracellular) Solution | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm | ||
| Bath (Intracellular) Solution | KCl | 154 |
| HEPES | 10 | |
| EGTA | 5 | |
| pH adjusted to 7.2 with KOH, Osmolarity ~300 mOsm | ||
| Free [Ca2+] is set to a specific concentration (e.g., 0.3 µM) by adding a calculated amount of CaCl2. |
Table 3: Solutions for Inside-Out Patch-Clamp Recording.
Recording Procedure:
-
Pipette and Cell Preparation: Same as for the whole-cell protocol.
-
Recording:
-
Form a giga-ohm seal in the cell-attached mode.
-
Excise the patch of membrane by pulling the pipette away from the cell. The intracellular side of the membrane will now be facing the bath solution.
-
-
Voltage-Clamp Protocol:
-
Apply voltage ramps (e.g., from -120 mV to +80 mV) or voltage steps to elicit channel activity. A holding potential of -90 mV can be used.[2]
-
-
This compound Application:
-
Apply this compound directly to the bath solution to expose the intracellular side of the channel to the compound.
-
Record channel activity before and after the application of this compound.
-
Figure 2: Experimental workflow for patch-clamp analysis of this compound.
Selectivity Profile
This compound exhibits a favorable selectivity profile. It has been shown to have no significant effect on NaV, CaV, SK, and IK channels in functional tests.[1] A broader screen against 68 different receptors also demonstrated good selectivity.[5]
Troubleshooting
-
No/small BK currents:
-
Confirm channel expression via other methods (e.g., Western blot, immunocytochemistry).
-
Ensure appropriate intracellular Ca2+ concentration in the pipette solution for whole-cell or bath solution for inside-out recordings.
-
Check for rundown of the current; use ATP and GTP in the internal solution to minimize this.
-
-
Unstable seal:
-
Ensure clean solutions and glassware.
-
Use healthy, well-adhered cells.
-
Fire-polish the pipette tips.
-
-
Compound precipitation:
-
Ensure the final DMSO concentration is low (typically <0.1%).
-
Prepare fresh dilutions of this compound for each experiment.
-
By following these detailed protocols and application notes, researchers can effectively characterize the electrophysiological properties of this compound and its effects on BK channels.
References
- 1. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single channel properties of mitochondrial large conductance potassium channel formed by BK-VEDEC splice variant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NS19504 in Guinea Pig Bladder Strips
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NS19504, a novel activator of large-conductance Ca2+-activated potassium (BK) channels, in ex vivo studies involving guinea pig bladder strips. The protocols and data presented are intended to facilitate research into bladder physiology, pathophysiology, and the development of novel therapeutics for bladder disorders such as overactive bladder.
Introduction
This compound is a small molecule positive modulator of BK channels, which are crucial regulators of urinary bladder smooth muscle excitability and contractility.[1][2] Activation of BK channels leads to membrane hyperpolarization and subsequent relaxation of the detrusor smooth muscle.[3] This makes this compound a valuable tool for investigating the role of BK channels in bladder function and a potential therapeutic agent for conditions characterized by bladder hyperactivity.[3]
This compound has been shown to selectively activate BK channels, thereby reducing spontaneous phasic contractions in guinea pig urinary bladder strips.[1][4] Notably, its effect is modest on nerve-evoked contractions and absent on contractions induced by high potassium concentrations, suggesting a targeted action on the mechanisms underlying spontaneous bladder activity.[1][2]
Data Presentation
The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.
| Parameter | Value | Cell/Tissue Type | Reference |
| EC₅₀ (for BK channel activation) | 11.0 ± 1.4 µM | HEK-293 cells expressing hBK channels | [1] |
| Effect on Spontaneous Contractions | Reduction at 1 µM | Guinea pig urinary bladder strips | [1][2][4] |
| Effect on Whole-Cell BK Currents | 127 ± 7% of control at 0.32 µM | Isolated guinea pig bladder smooth muscle cells | [2] |
| Shift in Voltage Activation Curve | Left-shift by 60 mV at 10 µM | HEK-293 cells expressing hBK channels | [1][4] |
Table 1: Pharmacological Profile of this compound
| Experimental Condition | This compound Effect | Antagonist Effect | Reference |
| Spontaneous Phasic Contractions | Inhibition | Significantly inhibited by iberiotoxin | [1][2] |
| Nerve-Evoked Contractions | Modest inhibition | - | [1][2] |
| High K⁺-Induced Contractions | No effect | - | [1][2] |
Table 2: Effects of this compound on Guinea Pig Bladder Strip Contractions
Signaling Pathway of this compound in Bladder Smooth Muscle
The diagram below illustrates the mechanism of action of this compound in inducing relaxation of guinea pig bladder smooth muscle cells.
Caption: Signaling pathway of this compound in bladder smooth muscle cells.
Experimental Protocols
Protocol 1: Preparation of Guinea Pig Bladder Strips
This protocol describes the dissection and preparation of guinea pig detrusor muscle strips for in vitro contractility studies.
Materials:
-
Male Hartley guinea pigs (e.g., 300-600 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.7 glucose)
-
Dissection microscope
-
Fine dissection scissors and forceps
-
Petri dish lined with Sylgard
Procedure:
-
Humanely euthanize the guinea pig in accordance with approved animal care and use protocols.
-
Perform a laparotomy to expose the urinary bladder.
-
Carefully excise the bladder and place it in a Petri dish containing cold (4°C) Krebs-Henseleit solution, continuously gassed with 95% O₂ / 5% CO₂.
-
Remove any adhering fat and connective tissue from the outer surface of the bladder.
-
Open the bladder with a longitudinal incision and gently remove the urothelium by sharp dissection.
-
Cut longitudinal strips of the detrusor muscle (approximately 2-3 mm wide and 5-7 mm long).
-
Store the prepared strips in gassed, cold Krebs-Henseleit solution until mounting in an organ bath.
Protocol 2: In Vitro Contractility Assay
This protocol details the procedure for measuring the effect of this compound on the contractility of isolated guinea pig bladder strips.
Materials:
-
Prepared guinea pig bladder strips
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit solution
-
This compound stock solution (e.g., in DMSO)
-
Iberiotoxin (for antagonist studies)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Data acquisition system
Procedure:
-
Mount the bladder strips vertically in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the upper end of the strip to an isometric force transducer.
-
Apply an initial tension of approximately 1 g and allow the strips to equilibrate for at least 60 minutes. During this period, wash the strips with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Record the spontaneous phasic contractions.
-
Once a stable baseline of spontaneous activity is established, add this compound cumulatively to the organ bath to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Record the changes in the amplitude and frequency of spontaneous contractions for at least 20-30 minutes at each concentration.
-
For antagonist studies, pre-incubate the strips with a BK channel blocker such as iberiotoxin for 20-30 minutes before adding this compound.
-
At the end of the experiment, you may induce a maximal contraction with a high concentration of KCl (e.g., 60-80 mM) to normalize the responses.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the effect of this compound on guinea pig bladder strips.
Caption: Workflow for guinea pig bladder strip contractility studies with this compound.
References
- 1. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimal Concentration of NS19504 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of NS19504 for in vitro research. This compound is a potent and selective positive modulator of the large-conductance Ca²⁺-activated potassium (BK, KCa1.1) channel. Understanding its optimal concentration is critical for achieving robust and reproducible results while minimizing off-target effects.
Introduction to this compound
This compound is a small molecule that activates BK channels, leading to membrane hyperpolarization by increasing potassium efflux.[1][2][3] This modulation of cellular excitability makes this compound a valuable tool for studying the physiological roles of BK channels in various tissues, including smooth muscle, neurons, and bladder.[1][2][4] This document outlines the effective concentration ranges for this compound in key in vitro applications and provides detailed protocols for its use.
Optimal Concentration Range
The optimal concentration of this compound is application-dependent. The following table summarizes the effective concentration ranges for various in vitro assays based on published studies. It is recommended to perform a concentration-response curve for each specific cell type and experimental condition to determine the most appropriate concentration.
| Application | Cell/Tissue Type | Effective Concentration Range | EC₅₀ | Key Considerations |
| Patch-Clamp Electrophysiology | HEK293 cells expressing hBK channels | 0.3 µM - 10 µM | 11.0 ± 1.4 µM (in a Tl⁺ flux assay) | Distinct activation is observed starting at 0.3 µM. At 10 µM, this compound causes a significant leftward shift of the voltage activation curve by approximately 60 mV.[5] |
| Guinea pig urinary bladder smooth muscle cells | 0.32 µM - 10 µM | Not explicitly stated for this cell type. | A concentration-dependent increase in whole-cell BK currents is observed. At 0.32 µM, the current increases to 127 ± 7% of control, while at 10 µM, it reaches 561 ± 114% of control.[1] | |
| Tissue Contractility Assays | Guinea pig urinary bladder strips | 1 µM | Not applicable | At 1 µM, this compound effectively reduces spontaneous phasic contractions. This effect is inhibited by the BK channel blocker iberiotoxin.[5] |
| Calcium Imaging | Various cell types expressing BK channels | 1 µM - 10 µM | Not applicable | The effect of this compound on intracellular calcium is typically secondary to membrane hyperpolarization. A specific protocol should be followed to delineate this effect. |
| Cell Proliferation Assays | Melanoma and pancreatic adenocarcinoma cell lines | Up to 20 µM | Not applicable | This compound has been shown to have no significant effect on cell proliferation in these cancer cell lines.[6] |
Selectivity Profile
This compound exhibits a high degree of selectivity for BK channels.
| Channel Family | Specific Channels | Activity | Concentration |
| KCa Channels | BK (KCa1.1) | Potent Activator | EC₅₀ = 11.0 µM |
| IK (KCa3.1) | Modest activation | 1 µM (119 ± 5% of control), 10 µM (234 ± 29% of control) | |
| SK (KCa2.x) | No significant effect | Not specified | |
| Other Channels | Nav, Cav, hERG | No significant effect | Not specified |
At a concentration of 10 µM, some off-target activity has been noted on the σ1 receptor and transporters for dopamine and norepinephrine.
Signaling Pathways and Experimental Workflows
This compound-Mediated BK Channel Activation Pathway
The following diagram illustrates the mechanism of action of this compound, leading to cellular hyperpolarization.
Caption: Mechanism of this compound action on BK channels.
Experimental Workflow for In Vitro Studies
This diagram outlines a general workflow for investigating the effects of this compound in vitro.
Caption: General workflow for in vitro experiments with this compound.
Detailed Experimental Protocols
Patch-Clamp Electrophysiology
This protocol is adapted from studies on HEK293 cells expressing hBK channels and native smooth muscle cells.[2]
Objective: To measure the effect of this compound on BK channel currents.
Materials:
-
Cells expressing BK channels (e.g., HEK293-hBK)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
Extracellular solution (in mM): 144 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4 with NaOH.
-
Intracellular solution (in mM): 154 KCl, 10 HEPES, 10 EGTA, with MgCl₂ and CaCl₂ adjusted to yield desired free [Ca²⁺] (e.g., 0.3 µM); pH 7.2 with KOH.
-
This compound stock solution (10 mM in DMSO)
-
BK channel blocker (e.g., 1 µM paxilline or 100 nM iberiotoxin)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips at a suitable density for patch-clamp recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording:
-
Establish a whole-cell or inside-out patch-clamp configuration.
-
Hold the cell at a holding potential of -90 mV.
-
Apply voltage ramps (e.g., from -120 mV to +80 mV over 200 ms) to elicit BK channel currents.
-
-
This compound Application:
-
Perfuse the cell with extracellular solution containing the desired concentration of this compound (e.g., 0.3, 1, 3, 10 µM). A vehicle control (DMSO) should be performed.
-
Record currents during this compound application.
-
-
Negative Control: To confirm the observed effect is mediated by BK channels, apply a BK channel blocker (e.g., paxilline) at the end of the experiment.
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) before, during, and after this compound application. Plot concentration-response curves to determine the EC₅₀.
Calcium Imaging
This protocol is designed to assess whether the effects of this compound on intracellular calcium are secondary to BK channel-mediated hyperpolarization.
Objective: To measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cells expressing BK channels plated on glass-bottom dishes.
-
Calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
Fluorescence microscope with a calcium imaging system.
-
This compound stock solution (10 mM in DMSO).
-
BK channel blocker (e.g., 100 nM iberiotoxin).
-
Depolarizing agent (e.g., high extracellular K⁺ solution).
Procedure:
-
Cell Loading:
-
Incubate cells with Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.
-
Wash cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Baseline Imaging: Acquire baseline fluorescence images of the cells.
-
Experimental Conditions:
-
Condition 1 (this compound alone): Perfuse cells with HBSS containing the desired concentration of this compound (e.g., 10 µM). Record fluorescence changes.
-
Condition 2 (Depolarization + this compound): Perfuse cells with a depolarizing solution (e.g., high K⁺) to induce calcium influx. Once a stable elevated calcium level is achieved, co-apply this compound and observe any changes in fluorescence. The expected outcome is a decrease in intracellular calcium due to hyperpolarization and subsequent closure of voltage-gated calcium channels.
-
Condition 3 (Negative Control): Pre-incubate cells with a BK channel blocker (e.g., iberiotoxin) for 10-15 minutes before repeating Condition 2. The effect of this compound should be significantly reduced or abolished.
-
-
Data Analysis: Quantify changes in fluorescence intensity (ΔF/F₀) over time for each condition.
Cell Proliferation Assay
This protocol is designed to confirm the lack of a direct effect of this compound on cell proliferation.
Objective: To assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., a cancer cell line or a primary cell line).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Cell proliferation reagent (e.g., MTT, XTT, or a reagent from a Cell Counting Kit-8).
-
This compound stock solution (10 mM in DMSO).
-
Positive control for proliferation inhibition (e.g., a known cytotoxic agent).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Treatment:
-
Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 20 µM).
-
Include a vehicle control (DMSO) and a positive control for proliferation inhibition.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
-
Assay:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability/proliferation for each concentration of this compound.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of BK channels in their specific in vitro models.
References
- 1. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of large conductance calcium- and voltage-activated potassium (BK) channels by S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Preparation of NS19504 Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
NS19504 is a potent and selective small-molecule activator of the large-conductance Ca²⁺-activated potassium channels (BK channels, KCa1.1).[1] These channels are crucial regulators of physiological processes in many excitable cells, where they are dually activated by intracellular calcium (Ca²⁺) and membrane depolarization.[2] Activation of BK channels leads to potassium ion (K⁺) efflux, resulting in membrane hyperpolarization, which serves as a negative feedback mechanism to limit calcium influx.[2] Consequently, this compound has been shown to relax smooth muscle, such as in the urinary bladder, making it a valuable tool for studying bladder disorders and other conditions involving BK channel modulation.[3][4]
The effective use of this compound in experimental settings is critically dependent on the proper preparation and storage of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent due to the high solubility of this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure experimental reproducibility and accuracy.
This compound Properties and Data
Quantitative data for this compound are summarized in the table below. This information is essential for calculating the required mass for stock solution preparation.
| Property | Value | Source(s) |
| Molecular Weight | 269.16 g/mol | [5] |
| Chemical Formula | C₁₀H₉BrN₂S | [5] |
| CAS Number | 327062-46-4 | [3][5] |
| Appearance | Light yellow to yellow solid | [5] |
| Mechanism of Action | BK (KCa1.1) channel activator | [5] |
| EC₅₀ | ~11.0 µM | [3][4][5] |
| Solubility in DMSO | 26.92 mg/mL to 249 mg/mL (100 mM to 925.1 mM) | [3][5] |
Note: The reported solubility in DMSO varies across suppliers. It is advisable to perform a small-scale test to confirm solubility at your desired concentration. Using newly opened, anhydrous DMSO is recommended as its hygroscopic nature can impact solubility.[5]
Signaling Pathway of this compound
This compound acts as a positive modulator of BK channels. The activation of these channels in excitable cells, such as smooth muscle cells, initiates a signaling cascade that leads to cellular relaxation.
Caption: Mechanism of action for this compound as a BK channel activator.
Experimental Protocol: Preparing a 100 mM Stock Solution
This protocol provides a step-by-step method for preparing a 100 mM stock solution of this compound in DMSO.
4.1. Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[5]
-
Analytical balance
-
Weigh paper or boat
-
Calibrated micropipettes and sterile tips
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Vortex mixer
-
Ultrasonic water bath (sonicator)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves (e.g., butyl rubber or thick latex gloves, as nitrile may degrade with prolonged DMSO exposure).[6]
4.2. Workflow Diagram
Caption: Workflow for preparing this compound stock solution in DMSO.
4.3. Step-by-Step Procedure
-
Calculate Required Mass: Use the following formula to determine the mass of this compound needed.
-
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight (269.16 g/mol ) / 1000
-
Example for 100 µL (0.1 mL) of a 100 mM stock solution:
-
Mass (mg) = 100 mM × 0.1 mL × 269.16 / 1000 = 2.69 mg
-
-
Weigh this compound: Carefully weigh the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO (e.g., 100 µL) to the tube containing the this compound powder.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly. To ensure complete dissolution, place the tube in an ultrasonic water bath for 5-10 minutes.[3][5] Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 5-10 µL) in sterile cryovials or microcentrifuge tubes.[5]
-
Store Properly: Store the aliquots in a freezer.
Stock Solution Preparation Table
For convenience, the table below provides the required mass of this compound for common stock concentrations and volumes.
| Desired Stock Concentration | Mass for 1 mg | Mass for 5 mg | Mass for 10 mg |
| 1 mM | 3.7153 mL | 18.5763 mL | 37.1526 mL |
| 5 mM | 0.7431 mL | 3.7153 mL | 7.4305 mL |
| 10 mM | 0.3715 mL | 1.8576 mL | 3.7153 mL |
| 50 mM | 0.0743 mL | 0.3715 mL | 0.7431 mL |
| 100 mM | 0.0372 mL | 0.1858 mL | 0.3715 mL |
Table adapted from supplier data sheets.[5]
Application Notes and Best Practices
-
Preparing Working Solutions: To prepare a working solution for your experiment, thaw a single aliquot of the DMSO stock solution. Perform serial dilutions in your aqueous buffer or cell culture medium to reach the final desired concentration. Note that high concentrations of DMSO can be toxic to cells; typically, the final DMSO concentration in assays should be kept below 0.1-0.5%.
-
Typical Working Concentrations: In cell-based assays, this compound has been shown to increase BK channel currents at concentrations ranging from 0.32 µM to 10 µM.[5] A concentration of 1 µM was effective in reducing spontaneous contractions in bladder tissue strips.[2][4]
-
Off-Target Effects: At concentrations of 10 µM, this compound has been observed to inhibit other targets, including the σ1 receptor and certain neurotransmitter transporters.[1] Researchers should consider this possibility when designing experiments at higher concentrations.
-
Handling DMSO: DMSO is a potent solvent that can readily penetrate the skin, carrying dissolved substances with it.[6] Always wear appropriate PPE and handle with care in a well-ventilated area. Use fresh, anhydrous grade DMSO to ensure maximum solubility and stability of this compound.[5]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for NS19504 in Smooth Muscle Relaxation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing NS19504, a potent activator of large-conductance Ca2+-activated potassium (BK) channels, in smooth muscle relaxation assays. The following information is designed to guide researchers in pharmacology, physiology, and drug development in studying the effects of this compound on various smooth muscle tissues.
Introduction
This compound is a small molecule modulator that selectively activates BK channels, also known as KCa1.1 channels.[1][2] These channels are crucial regulators of smooth muscle tone and neuronal excitability.[2] By activating BK channels, this compound facilitates potassium efflux, leading to hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle tissue. This makes this compound a valuable tool for investigating the physiological roles of BK channels and for screening potential therapeutic agents targeting smooth muscle contractility. The primary application detailed here is for ex vivo studies using isolated smooth muscle strips in an organ bath system.
Mechanism of Action
This compound acts as a positive modulator of BK channels, increasing their open probability.[1][2] This leads to an outward flow of potassium ions (K+) from the smooth muscle cell, causing membrane hyperpolarization. The hyperpolarized state of the cell membrane reduces the opening of voltage-gated calcium channels (VGCCs), thereby decreasing the influx of calcium ions (Ca2+) into the cell. Since intracellular Ca2+ is a key trigger for smooth muscle contraction, the reduction in its concentration leads to smooth muscle relaxation.
Data Presentation
The following table summarizes the quantitative data regarding the effects of this compound on smooth muscle preparations as reported in the literature.
| Parameter | Tissue Type | Value | Reference |
| EC50 | Guinea Pig Bladder (Spontaneous Contractions) | 640 nM | [1] |
| EC50 | HEK293 cells expressing hBK channels (Tl+ influx assay) | 11.0 ± 1.4 µM | [1] |
| Effect on Spontaneous Contractions | Guinea Pig Bladder Strips | 1 µM this compound reduced contractions to 56% ± 4% of control | [3] |
| Effect on Whole-Cell BK Currents | Guinea Pig Bladder Smooth Muscle Cells | 0.32 µM this compound increased current to 127 ± 7% of control | [1] |
| Voltage Activation Curve Shift | HEK293 cells expressing hBK channels | 10 µM this compound left-shifted the curve by 60 mV | [1][2] |
Experimental Protocols
Preparation of Guinea Pig Bladder Smooth Muscle Strips
This protocol is adapted from established methods for isolating guinea pig detrusor muscle.[1]
Materials:
-
Juvenile guinea pigs
-
Ice-cold Ca2+-free HEPES-buffered solution (in mM: 55 NaCl, 5.6 KCl, 2 MgCl2, 80 sodium glutamate, 10 HEPES, 10 glucose, pH adjusted to 7.3 with NaOH)
-
Dissecting scissors, forceps, and dish
-
Silk suture
Procedure:
-
Euthanize the guinea pig according to an approved institutional animal care and use committee protocol.[1]
-
Excise the urinary bladder and immediately place it in ice-cold Ca2+-free HEPES-buffered solution.[1]
-
Remove the caudal part of the bladder (proximal urethra, trigone, and distal ureters).[1]
-
Make a longitudinal incision to open the remaining bladder tissue and rinse with fresh, ice-cold Ca2+-free HEPES buffer to remove any residual urine.[1]
-
Carefully remove the urothelium (the inner lining of the bladder).[1]
-
Cut the remaining detrusor muscle into longitudinal strips of approximately 6 mm in length and 1.5 mm in width.[1]
-
Tie silk suture loops to each end of the muscle strips for mounting in the organ bath.[1]
Organ Bath Assay for Smooth Muscle Relaxation
This protocol describes the general procedure for assessing the relaxant effect of this compound on isolated smooth muscle strips.
Materials:
-
Isolated smooth muscle strips (e.g., guinea pig bladder)
-
Organ bath system with force transducers
-
Physiological Salt Solution (PSS) (in mM: 119 NaCl, 4.7 KCl, 24 NaHCO3, 1.2 KH2PO4, 2.5 CaCl2, 1.2 MgSO4, 0.023 EDTA, 11 glucose)[1]
-
Carbogen gas (95% O2 / 5% CO2)
-
This compound stock solution (dissolved in DMSO)
-
Contractile agonist (e.g., Carbachol, KCl)
-
Data acquisition system
Procedure:
-
Setup: Fill the organ bath chambers with PSS and maintain the temperature at 37°C. Continuously bubble the PSS with carbogen gas to maintain a physiological pH and oxygenation.[1]
-
Mounting: Mount the smooth muscle strips in the organ baths by attaching one suture loop to a fixed hook and the other to a force transducer.[1]
-
Equilibration: Apply an initial tension of 10 mN to each strip and allow them to equilibrate for at least 60 minutes. During this period, replace the PSS in the baths every 20 minutes.[1] Many bladder strips will develop spontaneous phasic contractions during this time.[1]
-
Viability Test: After equilibration, induce a contraction to ensure tissue viability. This can be done by adding a high concentration of KCl (e.g., 60 mM) to the bath. Once a stable contraction is achieved, wash the tissue with fresh PSS until it returns to baseline tension.
-
Pre-contraction (for relaxation studies): To study the relaxant effect of this compound, pre-contract the muscle strips with an appropriate agonist (e.g., carbachol for muscarinic receptor-mediated contraction, or a moderate concentration of KCl for depolarization-induced contraction).
-
Application of this compound: Once a stable pre-contraction plateau is reached, add this compound to the organ bath in a cumulative concentration-dependent manner. Start with a low concentration and incrementally increase it, allowing the tissue to reach a stable response at each concentration.
-
Data Acquisition: Record the isometric tension of the smooth muscle strips throughout the experiment using a data acquisition system.
-
Data Analysis: The relaxant effect of this compound is typically expressed as a percentage of the pre-contraction induced by the agonist. Construct a concentration-response curve and calculate the EC50 value.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Smooth Muscle Relaxation
Caption: Signaling pathway of this compound in smooth muscle cells.
Experimental Workflow for Smooth Muscle Relaxation Assay
Caption: Workflow for this compound smooth muscle relaxation assay.
References
- 1. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of NS19504 in HEK293 Cells Expressing hBK Channels
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NS19504 is a novel small-molecule activator of the large-conductance Ca2+-activated K+ (BK) channels, also known as KCa1.1 or MaxiK channels.[1][2] These channels are crucial regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release, making them a significant therapeutic target for various disorders.[3] this compound, identified through high-throughput screening, acts as a positive modulator of hBK channels, effectively increasing the channel's open probability.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in Human Embryonic Kidney 293 (HEK293) cells stably expressing human BK (hBK) channels. These protocols are intended for researchers in academia and the pharmaceutical industry engaged in ion channel research and drug discovery.
Mechanism of Action
This compound potentiates hBK channel activity by shifting the voltage-activation curve to more negative potentials.[1][2][4] In HEK293 cells expressing hBK channels, 10 µM this compound has been shown to cause a significant leftward shift of approximately 60 mV in the voltage activation curve.[1][4][5] This indicates that at a given membrane potential and intracellular calcium concentration, the presence of this compound increases the likelihood of the channel being in an open state, leading to an enhanced outward potassium current.[6] This enhanced K+ efflux leads to membrane hyperpolarization, which can reduce cell excitability.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on hBK channels expressed in HEK293 cells, as determined by electrophysiological studies.
Table 1: Potency of this compound on hBK Channels
| Parameter | Value | Cell Line | Reference |
| EC50 | 11.0 ± 1.4 µM | HEK293 expressing hBK | [1][2][4][5][7] |
Table 2: Concentration-Dependent Activation of hBK Current by this compound
| This compound Concentration (µM) | Percentage Increase in BK Current (Mean ± SEM) | Number of Experiments (n) | Reference |
| 0.1 | 100% | 1 | [2][5][8] |
| 0.32 | 121 ± 5.7% | 6 | [2][5][8] |
| 1 | 205 ± 34% | 6 | [2][5][8] |
| 3.2 | 530 ± 74% | 6 | [2][5][8] |
| 10 | 1834 ± 917 | 4 | [2][5][8] |
Table 3: Effect of this compound on hBK Channel Gating
| Parameter | Condition | Value | Cell Line | Reference |
| Voltage Activation Curve Shift | 10 µM this compound | -60 mV | HEK293 expressing hBK | [1][2][4][5] |
Experimental Protocols
1. Cell Culture and Maintenance of hBK-expressing HEK293 Cells
This protocol describes the standard procedure for culturing and maintaining HEK293 cells stably expressing hBK channels.
-
Materials:
-
HEK293 cell line stably expressing hBK channels
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/dishes
-
CO2 incubator (37°C, 5% CO2)
-
-
Protocol:
-
Maintain cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of selection antibiotic (e.g., G418) to ensure the continued expression of the hBK channels.
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at a lower density in fresh culture medium.
-
2. Whole-Cell Patch-Clamp Electrophysiology
This protocol details the whole-cell patch-clamp technique to measure the effect of this compound on hBK channel currents.
-
Materials:
-
hBK-expressing HEK293 cells cultured on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
This compound stock solution (in DMSO)
-
Extracellular (bath) solution: e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (pipette) solution: e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA, and a calculated amount of CaCl2 to achieve a specific free Ca2+ concentration (e.g., 0.03 µM) (pH adjusted to 7.2 with KOH).
-
-
Protocol:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline hBK currents using a voltage-ramp protocol (e.g., from -100 mV to +50 mV over 200 ms) or a voltage-step protocol.
-
Apply this compound at various concentrations by adding it to the extracellular solution and perfusing the recording chamber.
-
Record hBK currents in the presence of this compound.
-
Perform a washout by perfusing with the control extracellular solution to observe the reversibility of the compound's effect.
-
3. Inside-Out Patch-Clamp Electrophysiology
This protocol is for studying the direct effect of this compound on the intracellular side of the hBK channels.
-
Materials:
-
Same as for whole-cell patch-clamp.
-
Intracellular-like bath solution with a defined free Ca2+ concentration.
-
-
Protocol:
-
Establish a giga-ohm seal on a single cell as in the whole-cell protocol.
-
Instead of rupturing the membrane, gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution (inside-out configuration).
-
Record single-channel or macroscopic currents in response to voltage steps.
-
Apply this compound directly to the bath solution to observe its effect on the channel's activity from the intracellular side.
-
Visualizations
Caption: Experimental workflow for characterizing this compound effects on hBK channels.
Caption: Signaling pathway of this compound action on hBK channels.
Caption: Logical relationship of the experimental design.
References
- 1. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Formulation of NS19504 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS19504 is a potent and selective activator of the large-conductance Ca2+-activated potassium channels (BK channels, KCa1.1).[1][2] These channels are crucial regulators of smooth muscle tone and neuronal excitability, making this compound a valuable research tool for studying their physiological roles.[3] Notably, this compound has demonstrated efficacy in reducing spontaneous phasic contractions in bladder smooth muscle, suggesting its potential therapeutic utility in conditions like overactive bladder.[1][2] However, like many small molecule drug candidates, this compound exhibits poor aqueous solubility, presenting a significant challenge for in vivo administration in animal models.
These application notes provide a detailed protocol for the formulation of this compound for in vivo studies, focusing on a widely used vehicle for poorly soluble compounds. This document also outlines the mechanism of action of this compound and provides a visual representation of its signaling pathway.
Data Presentation
Physicochemical and Solubility Data of this compound
| Property | Value | Reference |
| Molecular Weight | 269.16 g/mol | [4][5] |
| Calculated cLogD (pH 7.4) | 2.5 | [1] |
| Calculated Intrinsic Solubility | 0.097 mg/mL | [1] |
| Measured Water Solubility | 0.02 mg/mL | [1] |
| Solubility in 15% methyl-β-cyclodextrin | 9.0 mg/mL | [1] |
| Solubility in 15% hydroxypropyl-β-cyclodextrin | 0.43 mg/mL | [1] |
| Solubility in 10% Cremophor | 3.6 mg/mL | [1] |
| Solubility in DMSO | 249 mg/mL | [4] |
| Solubility in Ethanol | 26.92 mg/mL | [5] |
Recommended In Vivo Formulation and Solubility
| Vehicle Composition | Achievable Concentration of this compound | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 5 mg/mL (18.58 mM) | [4] |
Experimental Protocols
Preparation of this compound Formulation for Intraperitoneal (IP) Injection
This protocol describes the preparation of a 10 mL stock solution of this compound at a concentration of 5 mg/mL in a standard vehicle suitable for intraperitoneal administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL and 50 mL)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Weighing this compound: Accurately weigh 50 mg of this compound powder and place it into a 15 mL sterile conical tube.
-
Initial Dissolution in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Addition of PEG300: In a separate 50 mL sterile conical tube, add 4 mL of PEG300.
-
Combining DMSO and PEG300: Transfer the this compound/DMSO solution from the 15 mL tube to the 50 mL tube containing PEG300. Rinse the 15 mL tube with a small amount of the PEG300 from the 50mL tube to ensure complete transfer of the compound. Vortex the mixture thoroughly for 1-2 minutes.
-
Addition of Tween-80: Add 0.5 mL of Tween-80 to the mixture. Vortex for another 1-2 minutes to ensure homogeneity.
-
Final Dilution with Saline: Slowly add 4.5 mL of sterile saline to the mixture while vortexing. Continue to vortex for an additional 2-3 minutes until a clear and uniform solution is obtained.
-
Final Concentration: The final volume will be 10 mL, with an this compound concentration of 5 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Use and Storage: It is recommended to prepare this formulation fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.
Intraperitoneal (IP) Injection in Mice
A study has reported the use of this compound via intraperitoneal injection in mice at a dose of 14 mg/kg. The following is a general guideline for IP injection in mice.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol wipes
Procedure:
-
Dose Calculation: Calculate the required volume of the 5 mg/mL this compound solution based on the animal's body weight and the desired dose (e.g., for a 25 g mouse at 14 mg/kg, the volume would be 70 µL).
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[6]
-
Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ before injecting the solution.
-
Post-injection Monitoring: Monitor the animal for any adverse reactions following the injection.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: BK Channel Activation
This compound acts as a positive modulator of BK channels. These channels are activated by both membrane depolarization and an increase in intracellular calcium concentration. Activation of BK channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. In smooth muscle cells, this hyperpolarization leads to the closure of voltage-gated calcium channels (VGCCs), reducing intracellular calcium influx and ultimately resulting in muscle relaxation.[3][7]
References
- 1. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Potassium Channel | TargetMol [targetmol.com]
- 5. NS 19504 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. Central role of the BK channel in urinary bladder smooth muscle physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Cell Recording Techniques with NS19504
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the small molecule NS19504 in whole-cell electrophysiological recordings to study the function of large-conductance Ca2+-activated potassium channels (BK channels, also known as KCa1.1 or MaxiK). This compound is a positive modulator of BK channels, making it a valuable tool for investigating the physiological roles of these channels and for screening potential therapeutic compounds.[1][2]
Introduction to this compound
This compound, with the chemical name 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine, is a selective activator of BK channels. It has been shown to activate BK channels in both recombinant expression systems (such as HEK293 cells expressing hBK channels) and native cells, like smooth muscle cells of the urinary bladder.[1][2] The compound elicits a concentration-dependent increase in BK channel current and causes a significant leftward shift in the voltage activation curve, indicating that it promotes channel opening at more negative membrane potentials.[1][2]
Data Presentation
Electrophysiological Effects of this compound on hBK Channels in HEK293 Cells
| Parameter | Value | Cell Type | Reference |
| EC50 | 11.0 ± 1.4 µM | HEK293 cells expressing hBK | [2] |
| Voltage Activation Curve Shift | -60 mV (at 10 µM this compound) | HEK293 cells expressing hBK | [1][2] |
| Current Increase at +25 mV | See table below | HEK293 cells expressing hBK | [2] |
Concentration-Dependent Activation of hBK Current by this compound
| This compound Concentration | Percentage Increase in BK Current (Mean ± S.E.M.) | n | Reference |
| 0.1 µM | 100% (control) | 1 | [2] |
| 0.32 µM | 121 ± 5.7% | 6 | [2] |
| 1 µM | 205 ± 34% | 6 | [2] |
| 3.2 µM | 530 ± 74% | 6 | [2] |
| 10 µM | 1834 ± 917% | 4 | [2] |
Signaling Pathway and Mechanism of Action
This compound acts as a positive modulator of BK channels. These channels are activated by both membrane depolarization and increases in intracellular calcium concentration. This compound enhances the sensitivity of the BK channel to these stimuli, leading to an increased open probability of the channel. This results in a greater potassium efflux, which hyperpolarizes the cell membrane and reduces cellular excitability.
Caption: Mechanism of this compound action on BK channels.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound Effects on hBK Channels in HEK293 Cells
This protocol is adapted from studies characterizing this compound effects on a human embryonic kidney (HEK293) cell line stably expressing the human BK channel.[2]
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing hBK channels in appropriate media.
-
Plate cells onto glass coverslips a few days prior to recording.[3]
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions:
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg2ATP, and 0.1 NaGTP. Adjust pH to 7.2 with KOH.[4] The free Ca2+ concentration can be adjusted as needed for the experiment (e.g., 0.03 µM).[2]
-
Extracellular (Bath) Solution (in mM): 135 NaCl, 5.4 KCl, 1 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, and 10 glucose. Adjust pH to 7.35 with NaOH.[4]
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute to the final desired concentrations in the extracellular solution on the day of the experiment.
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[3]
-
Establish a giga-ohm seal (>1 GΩ) with a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell in voltage-clamp mode at a holding potential of -90 mV.[5]
4. Voltage-Clamp Protocol and Data Acquisition:
-
To assess the effect of this compound on BK channel currents, apply voltage ramps from -120 mV to +80 mV.[2]
-
Alternatively, use a voltage step protocol, stepping the membrane potential to various depolarizing potentials from a holding potential of -90 mV.[5]
-
Record baseline currents in the extracellular solution.
-
Perfuse the recording chamber with the extracellular solution containing increasing concentrations of this compound (e.g., 0.1, 0.32, 1, 3.2, 10 µM).[2]
-
Allow sufficient time for the drug effect to stabilize at each concentration before recording.
-
Perform a washout with the control extracellular solution to check for reversibility.
5. Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +25 mV) from the voltage ramp recordings.[2]
-
Plot the percentage increase in current as a function of this compound concentration to determine the EC50 value.
-
Construct current-voltage (I-V) relationships before and during this compound application.
-
To determine the shift in the voltage activation curve, measure tail currents at a hyperpolarized potential (e.g., -120 mV) following depolarizing steps to a range of potentials.[5] Fit the normalized tail current data with a Boltzmann function to determine the half-activation voltage (V50).
Experimental Workflow
Caption: Workflow for whole-cell patch-clamp experiments with this compound.
Troubleshooting and Considerations
-
Seal Stability: Maintaining a stable giga-ohm seal is crucial for high-quality recordings. Ensure clean solutions and proper pipette polishing.
-
Series Resistance: Compensate for series resistance to minimize voltage-clamp errors, especially when recording large currents.[6]
-
DMSO Concentration: Keep the final concentration of the vehicle (DMSO) constant across all solutions and as low as possible (typically ≤ 0.1%) to avoid non-specific effects.
-
Cell Viability: Ensure cells are healthy before starting the experiment. Unhealthy cells will have a low resting membrane potential and will be difficult to seal.
-
Specificity: While this compound is reported to be selective for BK channels, it is good practice to confirm the observed effects are indeed mediated by BK channels by using a specific BK channel blocker, such as iberiotoxin.[1]
References
- 1. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inside-out Patch-Clamp Studies Using NS19504
Audience: Researchers, scientists, and drug development professionals.
Introduction
NS19504 is a small-molecule positive modulator of large-conductance Ca²⁺-activated potassium channels (BK channels, also known as KCa1.1 or MaxiK).[1][2][3][4] These channels are crucial regulators of neuronal excitability, vascular tone, and smooth muscle function. This compound activates BK channels, leading to membrane hyperpolarization and reduced cell excitability.[1][5] This property makes it a valuable tool for studying the physiological roles of BK channels and a potential therapeutic agent for conditions such as bladder overactivity.[1][2]
This document provides detailed application notes and protocols for the use of this compound in inside-out patch-clamp electrophysiology, a technique that allows for the direct application of substances to the intracellular face of the cell membrane and detailed characterization of single-channel activity.
Mechanism of Action
This compound acts as a BK channel activator.[1][2][3] In the inside-out patch-clamp configuration, application of this compound to the intracellular side of the membrane patch has been shown to significantly increase the open probability of BK channels.[5][6] This effect is characterized by a leftward shift in the voltage-activation curve, meaning the channel is more likely to be open at more negative membrane potentials.[1][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies utilizing this compound.
Table 1: Electrophysiological Properties of this compound
| Parameter | Value | Cell Type | Reference |
| EC₅₀ | 11.0 ± 1.4 µM | HEK-293 cells expressing hBK channels | [1][3][4] |
| Voltage Activation Curve Shift | -60 mV (at 10 µM) | HEK-293 cells expressing hBK channels | [1][4][5] |
| Effective Concentration for Activation | ≥ 0.3 µM | HEK-293 cells expressing hBK channels | [1][5] |
Table 2: Effect of this compound on Whole-Cell BK Currents in Guinea Pig Bladder Smooth Muscle Cells
| This compound Concentration | Percent Increase of Control Current | Reference |
| 0.32 µM | 127% | [3] |
| 1.0 µM | 194% | [3] |
| 3.2 µM | 258% | [3] |
| 10 µM | 561% | [3] |
Experimental Protocols
Cell Preparation
This protocol is based on studies using Human Embryonic Kidney 293 (HEK-293) cells stably expressing human BK channels (hBK).
-
Cell Culture: Culture HEK-293 cells expressing hBK channels in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Cell Dissociation: For electrophysiological recordings, dissociate cells from the culture dish using a gentle method such as Accutase or a brief incubation with trypsin-EDTA.[7]
-
Plating: Plate the dissociated cells onto glass coverslips in a petri dish and allow them to adhere for at least one hour before use.
Solutions for Inside-Out Patch-Clamp
-
Extracellular (Pipette) Solution (in mM):
-
144 NaCl
-
4 KCl
-
2 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
Adjust pH to 7.4 with NaOH.[8]
-
-
Intracellular (Bath) Solution (in mM):
-
154 KCl
-
10 HEPES
-
10 EGTA
-
1.2 MgCl₂
-
7.6 CaCl₂ (to yield a free Ca²⁺ concentration of 0.3 µM)
-
Adjust pH to 7.2 with KOH.[8]
-
-
This compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) in Dimethyl Sulfoxide (DMSO).
-
Store at -20°C.
-
On the day of the experiment, dilute the stock solution to the final desired concentrations in the intracellular (bath) solution. Ensure the final DMSO concentration does not exceed a level that affects channel activity (typically <0.1%).
-
Inside-Out Patch-Clamp Recording Protocol
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of approximately 2 MΩ when filled with the pipette solution.[8]
-
Cell Approach and Sealing:
-
Mount the coverslip with adherent cells in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the intracellular (bath) solution.
-
Fill a patch pipette with the extracellular (pipette) solution and mount it on the headstage.
-
Apply positive pressure to the pipette and approach a target cell.
-
Once the pipette tip touches the cell membrane, release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a high-resistance seal (GΩ seal).[9][10]
-
-
Patch Excision: After achieving a stable GΩ seal in the cell-attached configuration, retract the pipette from the cell to excise a patch of membrane. This will result in the inside-out configuration, with the intracellular face of the membrane exposed to the bath solution.[9][11]
-
Data Acquisition:
-
Use a patch-clamp amplifier and data acquisition software to record membrane currents.
-
Hold the membrane potential at a desired level (e.g., -90 mV).[8]
-
Apply voltage protocols to elicit channel activity. Common protocols include:
-
Voltage Ramps: Apply linear voltage ramps (e.g., from -120 mV to +80 mV) to determine the current-voltage (I-V) relationship.[6][12]
-
Voltage Steps: Apply a series of depolarizing voltage steps (e.g., from -120 mV to +120 mV in 20 mV increments) to study the voltage-dependent activation of the channels.[6]
-
-
-
Application of this compound:
-
Establish a stable baseline recording in the control intracellular solution.
-
Perfuse the recording chamber with the intracellular solution containing the desired concentration of this compound.
-
Record the channel activity in the presence of the compound. A rapid increase in current is expected as this compound activates the BK channels.[6]
-
To determine the concentration-response relationship, apply increasing concentrations of this compound.
-
Perform a washout by perfusing the chamber with the control intracellular solution to observe the reversal of the effect.[6]
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound directly activates BK channels, increasing potassium efflux and causing hyperpolarization.
Experimental Workflow for Inside-Out Patch-Clamp with this compound
Caption: Workflow for an inside-out patch-clamp experiment to characterize the effects of this compound on BK channels.
References
- 1. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NS 19504 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Potassium Channel | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patch Clamp Protocol [labome.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for High-Throughput Screening of NS19504 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for high-throughput screening (HTS) of NS19504 analogs to identify and characterize novel activators of large-conductance Ca2+-activated potassium channels (BK, KCa1.1) and intermediate-conductance Ca2+-activated potassium channels (KCa3.1). The protocols are designed for a multi-stage screening cascade, beginning with a primary fluorescence-based assay followed by secondary confirmation using automated electrophysiology.
Introduction to this compound and Target Ion Channels
This compound is a known activator of the BK channel (KCa1.1), a member of the calcium-activated potassium channel family.[1] These channels are crucial regulators of cellular excitability and are implicated in a variety of physiological processes, making them attractive therapeutic targets.[2][3][4] Analogs of this compound are synthesized to explore the structure-activity relationship and to develop compounds with improved potency, selectivity, and pharmacokinetic properties. The screening assays detailed below are suitable for identifying and characterizing activators of both BK (KCa1.1) and KCa3.1 channels.
Primary High-Throughput Screening: Thallium Flux Assay
The primary screen utilizes a fluorescence-based thallium flux assay, a robust and cost-effective method for HTS of potassium channel modulators.[2][5][6][7] This assay leverages the permeability of potassium channels to thallium ions (Tl+) and a Tl+-sensitive fluorescent dye. When the channels are activated, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence that is proportional to channel activity.[2][5]
Experimental Protocol: Thallium Flux Assay for Activators
1. Cell Line and Culture:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human BK channel (KCa1.1) or KCa3.1 channel. The use of a stable cell line is crucial for assay robustness.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.
-
Cell Plating: Seed cells into 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
2. Reagent Preparation:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Dye Loading Solution: Prepare the thallium-sensitive fluorescent dye (e.g., FluxOR™ or similar) in Assay Buffer according to the manufacturer's instructions. Probenecid (2.5 mM) can be included to inhibit organic anion transporters and prevent dye extrusion.
-
Compound Plates: Prepare serial dilutions of this compound analogs in 100% DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Stimulus Buffer: Prepare Assay Buffer containing a sub-maximal concentration of a known BK/KCa3.1 channel activator (e.g., NS1619 for BK channels) and thallium sulfate (e.g., 2 mM). This is used to establish a baseline activation level against which novel activators can be compared. For a primary screen for activators, the stimulus buffer may contain only thallium sulfate.
3. Assay Procedure:
-
Dye Loading: Remove the culture medium from the cell plates and add the Dye Loading Solution. Incubate for 60-90 minutes at room temperature in the dark.
-
Washing (Optional but Recommended): Gently wash the cells with Assay Buffer to remove extracellular dye. Some no-wash kits are also available.[8]
-
Compound Incubation: Add the diluted this compound analogs from the compound plates to the cell plates. Include wells with a known activator as a positive control and vehicle (DMSO) as a negative control. Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR Tetra®, FlexStation®).
-
Record baseline fluorescence for 10-20 seconds.
-
Add the Stimulus Buffer to all wells simultaneously using the instrument's integrated fluidics.
-
Immediately begin recording the fluorescence signal kinetically for 2-3 minutes.
-
Data Presentation: Thallium Flux Assay
The primary data output is the rate of fluorescence increase over time. This rate is proportional to the activity of the ion channel.
Table 1: Example Data from a Primary Thallium Flux Screen for BK Channel Activators.
| Compound ID | Concentration (µM) | Rate of Fluorescence Increase (RFU/s) | % Activation (vs. Max Control) |
| This compound | 10 | 150.2 | 100 |
| Analog A | 10 | 165.8 | 110.4 |
| Analog B | 10 | 85.1 | 56.7 |
| Analog C | 10 | 22.5 | 15.0 |
| Vehicle | - | 15.3 | 0 |
For dose-response analysis, the percentage of activation is plotted against the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.
Table 2: Dose-Response Data for a Lead this compound Analog.
| Concentration (µM) | % Activation |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 95.3 |
| 100 | 102.1 |
| EC50 (µM) | 1.1 |
Secondary Screening: Automated Electrophysiology
Hits identified in the primary screen should be confirmed and further characterized using automated patch-clamp electrophysiology. This technique provides a direct measure of ion channel currents and allows for a more detailed understanding of the compound's mechanism of action.[9][10][11][12]
Experimental Protocol: Automated Patch-Clamp Electrophysiology
1. Cell Preparation:
-
Use the same HEK293 cell line expressing the target channel as in the primary screen.
-
Harvest the cells and prepare a single-cell suspension at the optimal density recommended for the automated patch-clamp platform (e.g., QPatch, SyncroPatch).
2. Solutions:
-
Internal Solution (Intracellular): Contains a high concentration of potassium and a calcium buffer to clamp the intracellular free calcium at a specific concentration (e.g., ~200 nM for activator screening).[13]
-
External Solution (Extracellular): Typically a physiological saline solution (e.g., HBSS).
-
Compound Solutions: Prepare dilutions of the hit compounds in the external solution.
3. Electrophysiological Recording:
-
Load the cell suspension, internal solution, external solution, and compound solutions onto the automated patch-clamp system.
-
The system will automatically perform cell capture, seal formation (aim for giga-ohm seals), and whole-cell configuration.
-
Apply a voltage protocol to elicit channel currents. For BK channels, a series of depolarizing voltage steps from a holding potential of -80 mV can be used.
-
Apply the test compounds and record the changes in current amplitude and kinetics.
Data Presentation: Automated Electrophysiology
The primary output is the current amplitude at different voltages. The effect of the compound is quantified as the percentage increase in current compared to the baseline.
Table 3: Example Data from Automated Electrophysiology for a BK Channel Activator.
| Compound ID | Concentration (µM) | Current at +60 mV (pA) | % Increase in Current |
| Baseline | - | 520.3 | 0 |
| Analog A | 1 | 785.1 | 50.9 |
| Analog A | 10 | 1540.8 | 196.1 |
| Analog A | 30 | 2105.2 | 304.6 |
From this data, a dose-response curve can be generated to determine the EC50 of the compound. Additionally, the effect of the compound on the voltage-dependence of activation can be analyzed by plotting the normalized conductance as a function of voltage.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The activation of BK and KCa3.1 channels is primarily regulated by intracellular calcium concentration and, in the case of BK channels, also by membrane voltage.
Caption: BK channel activation pathway.
Caption: KCa3.1 channel activation pathway.
Experimental Workflows
The overall workflow for screening this compound analogs follows a logical progression from primary screening to hit confirmation and characterization.
Caption: High-throughput screening workflow.
Conclusion
The described high-throughput screening assays provide a robust and efficient platform for the discovery and characterization of novel activators of BK and KCa3.1 channels among this compound analogs. The combination of a fluorescence-based primary screen and an automated electrophysiology secondary screen ensures both high throughput and high-quality data, facilitating the identification of promising lead compounds for further drug development.
References
- 1. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | BK Channel Gating Mechanisms: Progresses Toward a Better Understanding of Variants Linked Neurological Diseases [frontiersin.org]
- 4. BK channel - Wikipedia [en.wikipedia.org]
- 5. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 6. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Automated Electrophysiology Makes the Pace for Cardiac Ion Channel Safety Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated electrophysiology makes the pace for cardiac ion channel safety screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. axxam.com [axxam.com]
- 12. A High-Throughput Screening Assay to Identify Drugs that Can Treat Long QT Syndrome Caused by Trafficking-Deficient KV11.1 (hERG) Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a QPatch automated electrophysiology assay for identifying KCa3.1 inhibitors and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NS19504 Technical Support Center: Troubleshooting Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges encountered with NS19504 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide direct, actionable advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in various solvents?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. Its solubility is significantly higher in organic solvents like DMSO and ethanol. Below is a summary of its solubility in different solvents.
Data Presentation: this compound Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Aqueous Buffer | 0.02[1] | ~0.074 | Measured in water.[1] |
| DMSO | up to 249[2] | up to 925.1[2] | Sonication may be required.[2] Hygroscopic DMSO can impact solubility; use freshly opened DMSO.[3] |
| Ethanol | 26.92 | 100 | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5[2] | 18.58[2] | A common formulation for in vivo studies. Sonication is recommended.[2] |
| 15% Methyl-β-cyclodextrin | 9.0[1] | ~33.4 | Solubility enhancer.[1] |
| 15% Hydroxypropyl-β-cyclodextrin | 0.43[1] | ~1.6 | Solubility enhancer.[1] |
| 10% Cremophor | 3.6[1] | ~13.4 | Solubility enhancer.[1] |
Q2: My this compound, fully dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as "solvent shifting" or "crashing out." this compound is highly soluble in the polar aprotic solvent DMSO but has very low solubility in aqueous solutions.[1] When the DMSO stock is diluted into an aqueous buffer, the polarity of the solvent mixture increases dramatically. The aqueous environment cannot maintain the solubility of the hydrophobic this compound, causing it to precipitate.
To prevent precipitation, it is crucial to employ a proper dilution technique. The key is to avoid localized high concentrations of this compound in the aqueous buffer.
Troubleshooting Guide: Preventing Precipitation of this compound
Issue: Precipitate forms upon dilution of DMSO stock solution into aqueous buffer.
Visual Confirmation: The precipitate may appear as fine particles, cloudiness, or crystalline structures in your solution.
Root Cause: Rapid change in solvent polarity leading to the compound exceeding its solubility limit in the aqueous-dominant mixture.
Solutions:
-
Optimize Dilution Technique: The method of dilution is critical. Follow the recommended experimental protocol below.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[4][5]
-
Pre-warm the Aqueous Buffer: Warming your buffer to the experimental temperature (e.g., 37°C) before adding the DMSO stock can sometimes help maintain solubility.
-
Consider Solubility Enhancers: If precipitation persists at your desired final concentration, consider incorporating a solubilizing agent such as cyclodextrin or Tween 80 into your aqueous buffer, if compatible with your experimental setup.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add the corresponding volume of DMSO).
-
Securely cap the tube and vortex for 1-2 minutes until the powder is completely dissolved.
-
If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots in tightly sealed vials at -20°C or -80°C. Stock solutions in DMSO are generally stable for up to one month at -20°C and up to two years at -80°C.[3]
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
Objective: To dilute the concentrated DMSO stock solution into an aqueous buffer while minimizing precipitation.
Materials:
-
Concentrated this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the final volume of the working solution.
-
Calculate the volume of the concentrated DMSO stock solution needed. Ensure the final DMSO concentration will be below 0.5%.
-
In a sterile conical tube, add the full volume of the aqueous buffer.
-
While vigorously vortexing or stirring the aqueous buffer, slowly and dropwise add the calculated volume of the this compound DMSO stock solution. This "reverse dilution" method is crucial for preventing precipitation.
-
Continue to vortex for another 30-60 seconds to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiments.
Experimental Workflow for Preparing Aqueous Working Solution
Caption: Workflow for preparing this compound working solutions.
This compound Mechanism of Action: BK Channel Activation
This compound is a selective activator of large-conductance Ca²⁺-activated potassium channels (BKCa, KCa1.1).[6][7] These channels are unique in that they are dually activated by both increases in intracellular calcium (Ca²⁺) and membrane depolarization.[7][8] The activation of BK channels leads to an efflux of potassium (K⁺) ions, which hyperpolarizes the cell membrane, leading to a reduction in cellular excitability. This is particularly important in smooth muscle cells, where it causes relaxation, and in neurons, where it can modulate action potential firing.[7][9]
Signaling Pathway of BK Channel Activation
Caption: Dual activation of BK channels by physiological stimuli and modulation by this compound.
References
- 1. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Potassium Channel | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. Small molecule NS11021 promotes BK channel activation by increasing inner pore hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.engineering.wustl.edu [research.engineering.wustl.edu]
- 8. Molecular mechanisms of BK channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Pharmacological Activation of Bk Channels - ProQuest [proquest.com]
Technical Support Center: Minimizing Off-Target Effects of NS19504
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing and assessing the off-target effects of NS19504, a potent activator of the large-conductance Ca2+-activated potassium (BK) channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule activator of the large-conductance Ca2+-activated potassium channel (BK channel, KCa1.1).[1][2][3][4][5] Its primary on-target effect is the positive modulation of BK channels, leading to relaxation of smooth muscle, such as in the urinary bladder.[1][5]
Q2: What are the known off-target effects of this compound?
While generally considered selective, at higher concentrations (e.g., 10 µM), this compound has been shown to interact with the sigma-1 (σ1) receptor, the dopamine transporter (DAT), and the norepinephrine transporter (NET).[6] It is important to consider these potential off-target interactions when designing experiments and interpreting data.
Q3: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.
-
Use appropriate controls: Include a negative control (vehicle) and, if possible, a structurally related but inactive compound.
-
Confirm on-target engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to the BK channel in your experimental system.
-
Characterize off-target engagement: If you suspect off-target effects are influencing your results, perform experiments to assess the engagement of known off-targets like the σ1 receptor, DAT, and NET.
Q4: What should I do if I suspect my results are due to off-target effects?
If you suspect off-target effects, consider the following troubleshooting steps:
-
Perform a dose-response curve: Atypical dose-response curves may suggest multiple targets are being engaged.
-
Genetically validate your findings: Use techniques like siRNA or CRISPR/Cas9 to knockdown the expression of the BK channel. If the phenotype is lost, it confirms the effect is on-target. Conversely, if the phenotype persists, it is likely due to off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Phenotype | The observed effect is mediated by an off-target of this compound. | 1. Review the known off-targets of this compound (σ1 receptor, DAT, NET).2. Perform a comprehensive literature search for the biological roles of these off-targets in your experimental system.3. Use antagonists for the suspected off-target to see if the phenotype is reversed.4. Conduct whole-proteome analysis to identify novel off-targets. |
| Inconsistent Results | Variability in the expression levels of the on-target (BK channel) or off-targets across different experimental systems (e.g., cell lines, tissues). | 1. Quantify the expression levels of the BK channel and known off-targets in your experimental models using techniques like qPCR or Western blotting.2. Choose cell lines or tissues with high expression of the BK channel and low expression of known off-targets. |
| High Background Signal | Non-specific binding of this compound at high concentrations. | 1. Lower the concentration of this compound used in the assay.2. Optimize assay conditions to reduce non-specific binding (e.g., include a blocking agent). |
Quantitative Data
On-Target Activity of this compound
| Target | Reported EC50 | Assay Type |
| BK Channel (KCa1.1) | 11.0 µM | Tl+ influx assay in HEK293 cells |
Known Off-Targets of this compound
| Off-Target | Observed Effect | Concentration | Binding Affinity (Ki or IC50) |
| Sigma-1 (σ1) Receptor | Inhibition | 10 µM | Not explicitly reported for this compound |
| Dopamine Transporter (DAT) | Inhibition | 10 µM | Not explicitly reported for this compound |
| Norepinephrine Transporter (NET) | Inhibition | 10 µM | Not explicitly reported for this compound |
Experimental Protocols
Kinase Profiling
Objective: To assess the selectivity of this compound against a panel of kinases, which can be potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Use a multi-well plate containing a panel of purified recombinant kinases, their respective substrates, and ATP.
-
Compound Addition: Add this compound at a desired screening concentration (e.g., 10 µM) to the assay wells. Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate. The signal is typically measured using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each kinase. For hits, determine the IC50 value by performing a dose-response experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
NS19504 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NS19504, a potent activator of large-conductance Ca2+-activated potassium channels (BK channels). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule positive modulator of large-conductance Ca2+-activated potassium channels (BK, KCa1.1, MaxiK).[1][2][3][4][5] Its primary mechanism of action is to activate BK channels by shifting the voltage activation curve to more negative potentials, meaning the channels open at more hyperpolarized membrane potentials for a given intracellular calcium concentration.[2][6][7] This leads to an increase in potassium efflux and typically results in membrane hyperpolarization and reduced excitability of the cell.
Q2: What are the common experimental applications of this compound?
This compound is frequently used in both in vitro and ex vivo studies to investigate the physiological roles of BK channels. Common applications include:
-
Electrophysiology: Characterizing the effects of BK channel activation on neuronal and smooth muscle cell excitability using techniques like patch-clamp.[1][2]
-
Smooth Muscle Function: Studying the relaxation of smooth muscle tissues, such as the urinary bladder.[1][2][3]
-
Neuroprotection and Neurological Disorders: Investigating the potential therapeutic effects of BK channel activation in models of neurological diseases.[8]
Q3: What are the recommended concentrations for this compound in experiments?
The effective concentration of this compound can vary depending on the experimental system.
-
The reported EC50 for BK channel activation is approximately 11.0 µM.[2][3][6][9]
-
In cellular electrophysiology experiments (e.g., patch-clamp on HEK293 cells or smooth muscle cells), concentrations ranging from 0.3 µM to 10 µM have been shown to be effective.[1][2][9]
-
For ex vivo tissue experiments, such as organ bath studies with guinea pig bladder strips, a concentration of 1 µM has been shown to be effective in reducing spontaneous contractions.[1][2][3]
It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific model and experimental conditions.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected results.
This is one of the most common issues and can often be traced back to problems with compound solubility and stability.
-
Solubility: this compound has poor aqueous solubility.[1] Inconsistent results are often due to the compound precipitating out of solution.
-
Recommendation: Prepare stock solutions in DMSO at a high concentration (e.g., 100 mM).[4] Ensure the stock solution is fully dissolved; sonication may be required.[6] When preparing working solutions in aqueous buffers, ensure the final DMSO concentration is low (typically <0.1%) to minimize solvent effects and reduce the risk of precipitation.[1] Always visually inspect your working solutions for any signs of precipitation before use.
-
-
Stability: Like many small molecules, this compound solutions may degrade over time, especially when stored at room temperature or in aqueous solutions.
Issue 2: Unexpected or off-target effects.
While this compound is reported to be a selective BK channel activator, off-target effects can occur, particularly at higher concentrations.
-
Concentration-Dependent Off-Target Effects: At a concentration of 10 µM, this compound has been reported to inhibit the σ1 receptor and transporters for dopamine and norepinephrine.[5]
-
Recommendation: If you are using concentrations at or above 10 µM and observing unexpected results, consider the possibility of off-target effects. Whenever possible, use the lowest effective concentration of this compound as determined by a concentration-response curve in your system.
-
-
Confirmation of BK Channel Mediation: To confirm that the observed effects of this compound are indeed mediated by BK channels, it is crucial to use a selective BK channel blocker.
-
Recommendation: Perform control experiments where the tissue or cells are pre-incubated with a specific BK channel blocker, such as iberiotoxin (IbTx) or paxilline, before applying this compound.[1][3] The blockade of the this compound effect by these antagonists provides strong evidence for its on-target activity.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| Water | 0.02 mg/mL | Intrinsic solubility is low. | [1] |
| DMSO | 100 mg/mL (371.53 mM) | Sonication may be needed. | [9] |
| Ethanol | 26.92 mg/mL (100 mM) | [4] | |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) | 5 mg/mL (18.58 mM) | Sonication is recommended. | [6] |
Table 2: Effective Concentrations of this compound in Various Assays
| Assay Type | Cell/Tissue Type | Effective Concentration Range | EC50 | Reference |
| High-Throughput FLIPR Screen | hBK-expressing HEK293 cells | - | 11.0 ± 1.4 µM | [2][3] |
| Whole-Cell Patch-Clamp | hBK-expressing HEK293 cells | 0.3 - 10 µM | - | [1][2] |
| Whole-Cell Patch-Clamp | Guinea pig bladder smooth muscle cells | 0.32 - 10 µM | - | [1][9] |
| Inside-Out Patch-Clamp | hBK-expressing HEK293 cells | 10 µM | - | [1] |
| Organ Bath (Spontaneous Contractions) | Guinea pig urinary bladder strips | 1 µM | - | [1][2][3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from studies using this compound on HEK293 cells expressing human BK channels and on native smooth muscle cells.[1]
-
Cell Preparation:
-
Culture HEK293 cells stably expressing hBK channels or freshly isolate smooth muscle cells from the tissue of interest.
-
Plate cells on glass coverslips in a petri dish.
-
-
Solutions:
-
External Solution (in mM): 144 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 144 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and appropriate CaCl2 to achieve the desired free Ca2+ concentration (e.g., 300 nM). Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: 100 mM in DMSO.
-
-
Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
-
Continuously perfuse the cells with the external solution at a rate of 1-2 ml/min.
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline BK currents using a suitable voltage protocol (e.g., voltage ramps from -100 mV to +50 mV).
-
Prepare the this compound working solution by diluting the stock solution in the external solution to the desired final concentration (e.g., 0.3, 1, 3, 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Apply the this compound-containing external solution to the cell via the perfusion system.
-
Record the changes in BK currents in the presence of this compound.
-
For washout, perfuse with the control external solution.
-
-
Control Experiment:
-
To confirm the effect is BK channel-mediated, pre-incubate the cells with a BK channel blocker (e.g., 1 µM paxilline) before applying this compound.
-
Protocol 2: Ex Vivo Organ Bath Myography
This protocol is based on studies of this compound on guinea pig urinary bladder strips.[1][2]
-
Tissue Preparation:
-
Euthanize a guinea pig according to approved animal care protocols.
-
Dissect the urinary bladder and place it in ice-cold physiological saline solution (PSS).
-
Remove the urothelium and cut the detrusor muscle into strips (e.g., ~6 x 1.5 mm).
-
-
Mounting:
-
Mount the tissue strips in an organ bath containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to a force transducer.
-
Apply a resting tension and allow the tissue to equilibrate for at least 60 minutes, during which spontaneous phasic contractions should develop.
-
-
Solutions:
-
PSS (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 25 NaHCO3, 1.2 KH2PO4, 11 glucose.
-
This compound Stock Solution: 100 mM in DMSO.
-
-
Experiment:
-
Record baseline spontaneous phasic contractions.
-
Add the vehicle (DMSO, final concentration 0.1%) to the organ bath and record for a control period.
-
Add this compound to the organ bath to achieve the desired final concentration (e.g., 1 µM).
-
Record the effect of this compound on the amplitude and frequency of spontaneous contractions.
-
-
Control Experiment:
-
In a separate set of experiments, pre-incubate the tissue strips with a BK channel blocker (e.g., 100 nM iberiotoxin) for 20-30 minutes before the addition of this compound to confirm the specificity of the effect.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
Caption: A general experimental workflow for using this compound.
References
- 1. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NS 19504 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound | Potassium Channel | TargetMol [targetmol.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
troubleshooting unexpected results with NS19504
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with NS19504. The information is designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective activator of large-conductance Ca2+-activated potassium channels, also known as BK channels or KCa1.1.[1][2][3] It functions as a positive modulator, meaning it enhances the opening of these channels in the presence of activating stimuli like membrane depolarization and intracellular calcium.[1][4] This activation leads to an increase in potassium efflux from the cell, causing hyperpolarization and subsequent relaxation of smooth muscle tissues.[1]
Q2: What is the recommended solvent for this compound?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For in vivo studies, a suggested vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is crucial to ensure complete dissolution and to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Q3: What are the known off-target effects of this compound?
While generally selective for BK channels, at higher concentrations (e.g., 10 µM), this compound has been observed to inhibit the σ1 receptor, dopamine and norepinephrine transporters, and soluble epoxide hydrolase (sEH).[3] It shows no significant effect on various other channels and receptors at typical working concentrations, including L- and N-type Ca2+ channels, Nav, KATP, and hERG channels.[5]
Troubleshooting Guide
Problem: No observable effect of this compound on smooth muscle contraction.
Q: We applied this compound to our bladder strip preparation but did not observe the expected relaxation of spontaneous phasic contractions. What could be the issue?
A: Several factors could contribute to a lack of effect. Consider the following possibilities and troubleshooting steps:
-
Possible Cause 1: Compound Degradation or Inactivity.
-
Recommended Solution: Ensure the compound has been stored correctly, typically at -20°C for powder and -80°C for solvent stocks.[6] It is advisable to use a fresh vial or a newly prepared stock solution to rule out degradation.
-
-
Possible Cause 2: Incorrect Concentration.
-
Recommended Solution: The effective concentration (EC50) of this compound for BK channel activation is approximately 11.0 µM.[1][2][6] Verify your calculations and ensure the final concentration in your experimental setup is within the effective range (e.g., 1-10 µM).[1] A concentration-response curve should be generated to determine the optimal concentration for your specific model.
-
-
Possible Cause 3: Issues with the Experimental Model.
-
Recommended Solution: The effect of this compound is most pronounced on spontaneous contractions.[1] It has a modest effect on nerve-evoked contractions and no effect on contractions induced by high potassium concentrations.[1][7] Confirm that your experimental conditions are appropriate for observing the effects on spontaneous activity. To verify the viability of your tissue, confirm that it responds to other standard agonists or antagonists.
-
-
Possible Cause 4: Presence of a BK Channel Blocker.
-
Recommended Solution: The effects of this compound can be significantly inhibited by specific BK channel blockers like iberiotoxin.[1] Ensure that no such blockers are present in your experimental solutions unless intended for control experiments.
-
Problem: Unexpected excitatory or off-target effects are observed.
Q: At higher concentrations of this compound, we are seeing effects that are inconsistent with BK channel activation. What could be the cause?
A: This may be attributable to the known off-target effects of this compound at elevated concentrations.
-
Possible Cause: Off-Target Activity.
-
Recommended Solution: At concentrations around 10 µM, this compound can interact with the σ1 receptor and certain neurotransmitter transporters.[3] To confirm that the primary observed effect is mediated by BK channels, perform control experiments with a specific BK channel blocker like iberiotoxin or paxilline.[1][5] If the unexpected effect persists in the presence of the blocker, it is likely an off-target effect. Consider reducing the concentration of this compound to a range where it is more selective for BK channels.
-
Quantitative Data Summary
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 for BK Channel Activation | 11.0 ± 1.4 µM | HEK293 cells expressing hBK | [1][6] |
| Effect on Voltage Activation | 60 mV left-shift at 10 µM | HEK293 cells expressing hBK | [1][6] |
| Inhibition of Spontaneous Contractions | Significant reduction at 1 µM | Guinea pig urinary bladder strips | [1] |
| Effect on Nerve-Evoked Contractions | Modest inhibition at 1 µM | Guinea pig urinary bladder strips | [1] |
| Effect on High K+-Induced Contractions | No effect at 1 µM | Guinea pig urinary bladder strips | [1] |
| Off-Target Activity (at 10 µM) | Effect | Reference |
| σ1 Receptor | Inhibition | [3] |
| Dopamine Transporter | Inhibition | [3] |
| Norepinephrine Transporter | Inhibition | [3] |
| Soluble Epoxide Hydrolase (sEH) | Inhibition | [3] |
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology on HEK293 Cells Expressing hBK Channels
-
Objective: To measure the effect of this compound on BK channel currents.
-
Methodology:
-
HEK299 cells stably expressing hBK channels are used.[1]
-
Whole-cell patch-clamp recordings are performed.
-
Currents are elicited by applying voltage ramps (e.g., from -120 mV to +80 mV).[8]
-
A baseline recording is established in the absence of the compound.
-
This compound is applied at various concentrations (e.g., 0.32 µM to 10 µM) to the bath solution.[8]
-
The change in current amplitude and the shift in the voltage activation curve are measured.[1]
-
2. Myography on Guinea Pig Bladder Strips
-
Objective: To assess the effect of this compound on smooth muscle contractility.
-
Methodology:
-
The urinary bladder is isolated from a guinea pig, and the urothelium is removed.[8]
-
The detrusor muscle is cut into strips (e.g., ~6 x 1.5 mm).[8]
-
Strips are mounted in an organ bath of a myograph system and attached to a force transducer.[8]
-
The strips are bathed in a physiological saline solution.
-
Spontaneous phasic contractions are allowed to stabilize.
-
This compound is added to the bath in a cumulative concentration-dependent manner to assess its effect on the amplitude and frequency of contractions.
-
For control experiments, the effect of this compound is measured in the presence of a BK channel blocker like iberiotoxin.[1]
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General troubleshooting workflow for this compound.
References
- 1. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Potassium Channel | TargetMol [targetmol.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NS19504 and Large-Conductance Calcium-Activated Potassium (BK) Channels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NS19504, a potent activator of large-conductance calcium-activated potassium (BK) channels.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a small molecule positive modulator of large-conductance Ca(2+)-activated K+ (BK) channels, also known as KCa1.1 or MaxiK channels.[1] It activates BK channels with an EC50 value of 11.0 ± 1.4 µM.[1] The primary mechanism of action involves shifting the voltage activation curve of the BK channel to the left, meaning the channel is more likely to open at more negative membrane potentials for a given intracellular calcium concentration.[1] Specifically, at a concentration of 10 µM, this compound has been shown to shift the voltage activation curve by approximately 60 mV.[1] This leads to an increase in potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of smooth muscle.[1]
Q2: Is there evidence for tachyphylaxis with long-term use of this compound in experimental models?
A2: Currently, there are no published long-term studies specifically investigating tachyphylaxis (a rapid decrease in response to a drug after repeated administration) with this compound. However, the potential for tachyphylaxis exists and should be a consideration in the design of long-term experiments.
Q3: What are the potential mechanisms that could lead to tachyphylaxis with a BK channel activator like this compound?
A3: While not directly studied for this compound, general mechanisms of ion channel desensitization and downregulation could contribute to a diminished response over time. These potential mechanisms include:
-
Channel Phosphorylation: Prolonged activation of BK channels could trigger cellular feedback mechanisms, including the activation of protein kinases. Phosphorylation of the BK channel alpha subunit can alter its gating properties and sensitivity to calcium and voltage, potentially leading to a desensitized state.[2]
-
Channel Internalization: Continuous stimulation of some ion channels can lead to their endocytosis and removal from the cell surface, reducing the number of available channels for activation. This process of internalization can be a mechanism to downregulate channel activity.
-
Changes in Subunit Expression: Long-term exposure to a channel modulator could potentially lead to compensatory changes in the expression levels of the pore-forming alpha subunit or its regulatory beta subunits. For instance, a decrease in the expression of the beta1 subunit, which enhances calcium sensitivity, could reduce the overall efficacy of a BK channel activator.
-
Alterations in Intracellular Calcium Signaling: The sustained hyperpolarization induced by this compound could indirectly affect intracellular calcium homeostasis. Changes in calcium signaling pathways could, in turn, impact the activity and regulation of BK channels.
Troubleshooting Guide for Long-Term Studies
If you observe a diminishing effect of this compound in your long-term experiments, consider the following troubleshooting steps:
-
Washout and Re-application: To test for acute desensitization, perform washout periods where the tissue or cells are incubated in a drug-free medium before re-introducing this compound. A recovery of the response after washout would suggest a reversible desensitization process.
-
Varying Concentration: Investigate if a higher concentration of this compound is required to achieve the same effect over time. This could indicate a shift in the dose-response curve, a hallmark of tachyphylaxis.
-
Assessing BK Channel Expression: If feasible for your experimental model, use techniques like Western blotting or qPCR to assess the protein and mRNA levels of the BK channel alpha and beta subunits after prolonged exposure to this compound.
-
Investigating Phosphorylation Status: For more in-depth mechanistic studies, consider examining the phosphorylation state of the BK channel alpha subunit using phospho-specific antibodies.
-
Control for Vehicle Effects: In long-term studies, it is crucial to have appropriate vehicle controls to ensure that the observed effects are due to this compound and not the solvent (e.g., DMSO).
Quantitative Data Summary
| Parameter | Value | Cell Type/Tissue | Reference |
| EC50 | 11.0 ± 1.4 µM | HEK293 cells expressing hBK channels | [1] |
| Voltage Activation Shift | ~60 mV leftward shift at 10 µM | HEK293 cells expressing hBK channels | [1] |
| Effect on Whole-Cell Currents | Concentration-dependent increase in BK currents | Guinea pig bladder smooth muscle cells | [3] |
| Inhibition of Spontaneous Contractions | Significant reduction at 1 µM | Guinea pig urinary bladder strips | [1] |
Experimental Protocols
Electrophysiological Recording of this compound Effects on BK Channels in HEK293 Cells
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human BK channel alpha subunit are cultured in standard growth medium.
-
Cell Preparation: For electrophysiology, cells are plated on glass coverslips.
-
Patch-Clamp Configuration: Whole-cell or inside-out patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (for whole-cell): Contains (in mM): 144 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.
-
Pipette Solution (for whole-cell): Contains (in mM): 154 KCl, 1 MgCl2, 10 HEPES, and a calcium buffer (e.g., EGTA) to achieve a desired free calcium concentration (e.g., 300 nM), pH 7.2.
-
Bath Solution (for inside-out): Similar to the pipette solution, allowing for direct application of this compound to the intracellular face of the channel.
-
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. Voltage steps or ramps are applied to elicit BK channel currents. To assess the effect of this compound on the voltage-activation relationship, tail currents can be measured at a negative potential (e.g., -120 mV) following depolarizing steps to a range of potentials.
-
Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in the external or bath solution. The solution is perfused onto the cell.
Measurement of this compound Effect on Guinea Pig Urinary Bladder Smooth Muscle Contractions
-
Tissue Preparation: Guinea pig urinary bladders are dissected, and longitudinal smooth muscle strips are prepared.
-
Organ Bath Setup: The muscle strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Tension Recording: The strips are connected to isometric force transducers to record contractile activity.
-
Experimental Protocol:
-
An equilibration period is allowed for the muscle strips to develop stable spontaneous contractions.
-
A baseline recording of spontaneous contractions is obtained.
-
This compound is added to the organ bath in a cumulative or single-concentration manner.
-
The effect of this compound on the frequency and amplitude of spontaneous contractions is recorded.
-
To confirm the involvement of BK channels, experiments can be repeated in the presence of a specific BK channel blocker, such as iberiotoxin.
-
Visualizations
Caption: Signaling pathway of this compound in smooth muscle cells.
Caption: Experimental workflow for investigating this compound tachyphylaxis.
References
Technical Support Center: Managing Solvent Effects with NS19504
This guide provides researchers, scientists, and drug development professionals with essential information for controlling solvent effects when using the BK channel activator, NS19504. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended and most commonly used solvent for this compound is Dimethyl Sulfoxide (DMSO). This compound exhibits high solubility in DMSO, whereas it is poorly soluble in aqueous solutions like water (0.02 mg/mL)[1]. Several suppliers report excellent solubility in DMSO, with concentrations reaching up to 100 mg/mL (371.53 mM) or even 249 mg/mL (925.1 mM)[2][3]. Ethanol is another potential solvent, with a maximum concentration of 26.92 mg/mL (100 mM) reported.
Q2: How should I prepare and store a stock solution of this compound?
A2: To ensure the stability and integrity of your compound, follow a standard protocol for stock solution preparation (see Protocol 1 below). It is critical to use a high-purity, anhydrous grade of DMSO, as it is hygroscopic and can absorb atmospheric water, potentially impacting compound solubility and experimental consistency[3][4]. For complete dissolution, sonication may be required[2]. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability[2][3].
Q3: What is the maximum final concentration of DMSO I should use in my cell-based assays?
A3: The final concentration of DMSO in your assay is critical, as it can exert its own biological effects. While there is no single concentration that is safe for all cell types and experiments, a general guideline is to keep the final DMSO concentration as low as possible, ideally below 0.1%[5]. Many robust cell lines can tolerate up to 0.5% for extended periods, but concentrations of 1% or higher are often associated with significant cytotoxicity, membrane damage, and apoptosis[4][5][6][7]. The sensitivity to DMSO is highly dependent on the cell type and the duration of exposure[7][8]. Therefore, it is imperative to determine the no-effect concentration for your specific experimental system by running a vehicle dose-response curve (see Protocol 2).
Q4: My vehicle control (DMSO only) is showing unexpected biological activity. What should I do?
A4: This is a common issue indicating that the DMSO concentration is too high or that the cells are particularly sensitive. First, verify that the final DMSO concentration is identical across all experimental and control wells[4]. If the issue persists, you must determine the highest concentration of DMSO that does not cause an effect in your assay (see Protocol 2). If a sufficiently low, non-interfering concentration cannot be achieved while maintaining this compound solubility, consider reducing the incubation time or exploring alternative, less disruptive solvents[4].
Q5: How can I ensure the observed effects are from this compound and not the solvent?
A5: Proper experimental design with multiple controls is essential.
-
Vehicle Control: Every experiment must include a vehicle control group that is treated with the exact same concentration of DMSO as the this compound-treated group. The biological effect of the compound is determined by comparing the compound-treated group to the vehicle-treated group, not the untreated group.
-
Positive Control: Use a known BK channel activator to confirm that your experimental system is responsive.
-
Negative Control: To confirm that the effects of this compound are mediated by BK channels, perform experiments in the presence of a specific BK channel blocker, such as iberiotoxin[1]. The blocker should inhibit the effects of this compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 26.92 - 249 | 100 - 925.1 | [2][3] |
| Ethanol | 26.92 | 100 | |
| Water | 0.02 | ~0.074 | [1] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 5 | 18.58 | [2] |
| 15% Methyl-β-cyclodextrin | 9.0 | ~33.4 | [1] |
Table 2: General Guide to DMSO Concentrations and Potential Effects in Cell-Based Assays
| DMSO Concentration (v/v) | General Effect | Recommendations | Reference(s) |
| < 0.1% | Generally considered safe and non-toxic for most cell lines. | Ideal for most applications, especially for sensitive cells or long-term exposure studies. | [4][5] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. | A common range for many in vitro assays, but validation is required. | [4][6][8] |
| 0.5% - 1.0% | May induce cytotoxicity and off-target effects in some cell lines. | Use with caution. Only suitable for short-term exposure in robust cell lines. | [4][5][7] |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common. | Generally not recommended for cell-based assays. | [4][5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 269.16 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Methodology:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 269.16 g/mol * 1000 mg/g = 2.69 mg.
-
-
Weigh out 2.69 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear[2].
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.
-
Store the aliquots at -20°C or -80°C. For long-term storage (up to 2 years), -80°C is recommended[3].
Protocol 2: Determining the Optimal Vehicle (DMSO) Concentration
Objective: To identify the highest DMSO concentration that does not significantly affect cell viability or the primary assay endpoint.
Methodology:
-
Cell Plating: Plate your cells in a multi-well plate (e.g., 96-well) at the density used for your main experiment. Allow the cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your cell culture medium. For example, create final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0.01%.
-
Controls: Include a "medium only" control group that receives no DMSO[4].
-
Treatment: Replace the medium in the wells with the corresponding DMSO dilutions. Ensure each concentration is tested in triplicate or quadruplicate.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, MTS, or a fluorescence-based assay).
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "medium only" control. The optimal DMSO concentration is the highest concentration that results in minimal (<10%) loss of cell viability or change in your assay's baseline signal.
Visualizations
Caption: Troubleshooting workflow for vehicle control issues.
Caption: Simplified BK channel activation pathway modulated by this compound.
Caption: Logical relationship of controls for isolating compound effects.
References
- 1. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Potassium Channel | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ensuring NS19504 Stability and Efficacy in Experimental Buffers
Welcome to the technical support center for NS19504, a potent activator of the large-conductance Ca2+-activated potassium (BK) channels. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on ensuring its stability and optimal performance in various buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the chemical name 5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine, is a small molecule activator of large-conductance Ca2+-activated potassium channels (BK, KCa1.1, MaxiK).[1] Its primary mechanism of action is to positively modulate BK channels, which leads to an increase in potassium efflux from the cell. This hyperpolarizes the cell membrane, making it less excitable. In smooth muscle cells, this hyperpolarization leads to relaxation.[2]
Q2: What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for its effective use in experiments.
| Property | Value |
| Molecular Formula | C₁₀H₉BrN₂S |
| Molecular Weight | 269.16 g/mol [3] |
| Appearance | Light yellow to yellow solid[3] |
| EC₅₀ (in a Tl⁺ assay) | 11 µM[1][2] |
Q3: How should I prepare stock solutions of this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO) and ethanol. It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.
| Solvent | Maximum Solubility |
| DMSO | 100 mg/mL (371.53 mM)[3] |
| Ethanol | 26.92 mg/mL (100 mM) |
For consistent results, use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can affect compound stability and solubility.[3]
Q4: How should I store this compound powder and stock solutions?
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[3][4] |
| 4°C | 2 years[3] | |
| In Solvent (DMSO) | -80°C | 2 years[3] |
| -20°C | 1 year[3] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use experiments.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and use of this compound in experimental buffers.
Problem 1: Precipitation of this compound upon dilution in aqueous buffer.
This is a common issue for hydrophobic compounds like this compound when a DMSO stock solution is diluted into a physiological buffer. The drastic change in solvent polarity causes the compound to "crash out" of the solution.[5]
-
Cause: The aqueous buffer cannot maintain the solubility of the hydrophobic compound at the desired concentration.
-
Solution:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of the aqueous buffer, perform serial dilutions in the buffer.[6]
-
Reverse Addition: Add the DMSO stock solution dropwise to the full volume of the vortexing aqueous buffer. This rapid dispersion can prevent localized high concentrations and precipitation.[5]
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in cell-based assays to minimize solvent-induced artifacts and toxicity.[7] Most cell lines can tolerate up to 0.5% DMSO, but it is always best to perform a vehicle control.[5]
-
Use of Solubilizing Agents: For in vivo studies or challenging in vitro systems, co-solvents like PEG300 and Tween-80 can be used to improve solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4]
-
Problem 2: Loss of this compound activity or inconsistent results.
This can be due to several factors, including compound degradation, improper solution preparation, or experimental variability.
-
Cause:
-
Degradation of this compound in the working solution.
-
Inaccurate concentration of the working solution.
-
Variability in the biological preparation.
-
-
Solution:
-
Freshly Prepare Working Solutions: Prepare the final working solution of this compound fresh for each experiment from a frozen stock.
-
Protect from Light: While not explicitly stated for this compound, it is good practice to protect solutions of organic small molecules from light to prevent photodegradation.
-
pH of the Buffer: The stability of many compounds is pH-dependent. Ensure the pH of your experimental buffer is stable and appropriate for your experiment.
-
Ensure Complete Dissolution: After diluting the DMSO stock, visually inspect the solution for any signs of precipitation. Gentle warming (to 37°C) or brief sonication can sometimes aid dissolution, but be cautious about the compound's stability at elevated temperatures.[5]
-
Problem 3: High background noise or off-target effects in electrophysiology recordings.
While this compound is reported to be highly selective for BK channels, experimental artifacts can sometimes be misinterpreted as off-target effects.
-
Cause:
-
High final DMSO concentration affecting ion channel function.
-
Instability of the patch-clamp recording.
-
-
Solution:
-
Maintain Low DMSO Concentration: Keep the final DMSO concentration in the recording chamber below 0.1% to minimize its effects on ion channels.
-
Vehicle Control: Always perform control experiments with the vehicle (e.g., buffer with the same final DMSO concentration) to account for any solvent effects.
-
Stable Recording Conditions: Ensure a stable giga-ohm seal and monitor the access resistance throughout the experiment.
-
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Electrophysiology
This protocol describes the preparation of a 10 µM working solution of this compound in an external recording solution.
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Perform a serial dilution:
-
Take 1 µL of the 10 mM stock solution and add it to 999 µL of the external recording buffer to make a 10 µM solution.
-
It is recommended to add the DMSO stock to the buffer while vortexing to ensure rapid mixing.
-
-
Final DMSO concentration will be 0.1%.
-
Visually inspect the solution for any precipitation. If the solution is cloudy, it may be necessary to prepare a fresh solution at a lower concentration or use an intermediate dilution step.
-
Use the working solution immediately after preparation.
Protocol 2: Whole-Cell Patch-Clamp Recording of BK Channels
This protocol provides a general guideline for recording BK channel currents activated by this compound in a heterologous expression system or primary cells.
-
Cell Preparation: Culture cells expressing BK channels on glass coverslips and transfer a coverslip to the recording chamber on the microscope stage. Continuously perfuse the chamber with the external solution.
-
Pipette and Internal Solution: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution. The internal solution should contain a potassium-based primary salt (e.g., K-gluconate or KCl) and a calcium buffer (e.g., EGTA) to control the intracellular free calcium concentration.[8][9]
-
Recording Configuration:
-
Application of this compound:
-
Obtain a stable baseline recording of BK currents in the external solution.
-
Perfuse the cell with the freshly prepared this compound working solution (e.g., 10 µM).
-
Record the current response to this compound. An increase in outward current at positive potentials is expected.[10]
-
Wash out the compound with the external solution to observe the reversal of the effect.
-
Protocol 3: Organ Bath (Tissue Bath) Experiment for Smooth Muscle Contractility
This protocol describes a method to study the effect of this compound on the contractility of isolated smooth muscle strips (e.g., urinary bladder).[8][9]
-
Tissue Preparation:
-
Isolate the smooth muscle tissue (e.g., guinea pig urinary bladder) and place it in ice-cold physiological salt solution (PSS).
-
Cut the tissue into strips of appropriate size (e.g., ~6 x 1.5 mm).[8]
-
-
Organ Bath Setup:
-
Experimental Procedure:
-
Induce spontaneous phasic contractions or stimulate contractions with an agonist (e.g., carbachol) or electrical field stimulation (EFS).
-
Once stable contractions are achieved, add this compound cumulatively to the bath to generate a concentration-response curve (e.g., 0.1, 0.3, 1, 3, 10, and 30 µM).[9]
-
Record the changes in contractile force. This compound is expected to reduce the amplitude and/or frequency of contractions.[2][8]
-
A vehicle control (DMSO) should be run in parallel.
-
Visualizations
Signaling Pathway of BK Channel Activation in Smooth Muscle Relaxation
Caption: Signaling pathway of this compound-induced smooth muscle relaxation.
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solutions.
Troubleshooting Logic for Compound Precipitation
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Potassium Channel | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
non-specific binding of NS19504 in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-specific binding of the small molecule inhibitor NS19504 in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern with this compound?
A1: Non-specific binding refers to the interaction of a compound, in this case this compound, with molecules other than its intended biological target.[1] This can lead to misleading experimental results, such as false positives or an overestimation of the compound's potency. Non-specific binding can be caused by various molecular forces, including hydrophobic and electrostatic interactions between the compound and unintended proteins or assay components.[2][3] It is a critical parameter to control to ensure the accuracy of kinetic and affinity data.[1]
Q2: I'm observing a high background signal in my assay when using this compound. Could this be due to non-specific binding?
A2: Yes, a high background signal is a common indicator of non-specific binding. This can occur if this compound is binding to the assay plate, other proteins in your sample, or detection reagents.[4][5] It is essential to perform control experiments to identify the source of the high background.
Q3: My dose-response curve for this compound is very steep and doesn't fit a standard sigmoidal model. What could be the cause?
A3: A very steep, non-sigmoidal dose-response curve can be a sign of non-specific inhibition, potentially caused by the formation of colloidal aggregates by this compound at higher concentrations.[6] These aggregates can sequester and denature proteins, leading to a sudden and dramatic loss of activity that does not reflect a specific interaction with the target.
Q4: How can I differentiate between the specific, on-target effects of this compound and its non-specific, off-target effects?
A4: Differentiating between specific and non-specific effects is crucial for target validation.[7][8] Key strategies include:
-
Using a structurally unrelated inhibitor: Comparing the effects of this compound with another inhibitor that targets the same protein but has a different chemical structure can help confirm that the observed phenotype is due to on-target activity.[7][8]
-
Employing an inactive control compound: A close structural analog of this compound that is inactive against the target should not produce the same biological effect.[7]
-
Performing target engagement assays: Biophysical methods can confirm direct binding of this compound to its intended target.[9][10]
-
Conducting orthogonal assays: Testing this compound in a different assay format that measures a distinct aspect of the target's function can help validate on-target activity.[6]
Troubleshooting Guides
Issue 1: High Background Signal or Non-Specific Binding to Assay Components
Symptoms:
-
High signal in negative control wells (no target).
-
Signal saturation at low concentrations of this compound.
-
Poor signal-to-noise ratio.
Troubleshooting Steps:
-
Optimize Blocking: Insufficient blocking of the assay plate can lead to non-specific binding of this compound or detection reagents.[4][5]
-
Adjust Buffer Composition: The components of your assay buffer can significantly influence non-specific interactions.[2][11]
-
Add a non-ionic detergent: Including a low concentration (e.g., 0.01-0.1%) of Tween-20 or Triton X-100 can disrupt hydrophobic interactions.[2][4]
-
Increase salt concentration: Higher concentrations of NaCl can reduce charge-based non-specific binding.[11][12]
-
Adjust pH: Modifying the buffer pH can alter the charge of this compound and interacting proteins, potentially reducing non-specific binding.[11]
-
-
Include Bovine Serum Albumin (BSA): Adding BSA to your buffer and sample solutions can act as a "protein blocker," shielding this compound from non-specific interactions with surfaces and other proteins.[2][11] A common starting concentration is 1%.[11]
Summary of Buffer Optimization Strategies
| Strategy | Component | Typical Concentration | Mechanism of Action |
| Protein Blocker | Bovine Serum Albumin (BSA) | 0.1 - 1% | Shields analyte from non-specific protein-protein and protein-surface interactions.[2][11] |
| Surfactant | Tween-20 | 0.01 - 0.1% | Disrupts non-specific hydrophobic interactions.[2][4] |
| Salt | Sodium Chloride (NaCl) | 50 - 200 mM | Shields charged molecules, reducing electrostatic interactions.[11][12] |
| pH Adjustment | Buffer System | Varies | Alters the net charge of the compound and interacting proteins to minimize unwanted interactions.[11] |
Issue 2: Suspected Inhibition by Colloidal Aggregation
Symptoms:
-
Very steep, non-sigmoidal dose-response curve.[6]
-
Inhibition is sensitive to the presence of detergents.
-
Inhibition increases with pre-incubation time of this compound and the target protein.[6]
Troubleshooting Steps:
-
Detergent Test: Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[6]
-
Analysis: If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, this strongly suggests inhibition by colloidal aggregation.
-
-
Pre-incubation Time Course: Compare the inhibitory effect of this compound with and without a pre-incubation step with the target protein.
-
Analysis: If inhibition increases with longer pre-incubation times, it may indicate a time-dependent, non-specific mechanism like aggregation.[6]
-
Issue 3: Confirming On-Target Engagement of this compound
Symptoms:
-
Activity is observed in the primary assay, but the specificity is unknown.
-
Need to confirm direct binding of this compound to the intended target protein.
Troubleshooting Steps:
-
Biophysical Binding Assays: Employ biophysical techniques to directly measure the interaction between this compound and its purified target protein.[9][10] These methods can confirm target engagement and provide quantitative binding data.[13]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates by measuring the thermal stabilization of the target protein upon ligand binding.[10][14]
Comparison of Target Engagement Assays
| Assay | Principle | System | Key Output |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature upon ligand binding.[10] | Purified Protein | Thermal shift (ΔTm) |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte to an immobilized ligand.[2] | Purified Protein | Binding affinity (KD), kinetics (kon, koff) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[14] | Purified Protein | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS) |
| Cellular Thermal Shift Assay (CETSA) | Monitors the thermal stability of a target protein in the presence of a compound in a cellular environment.[14][15] | Cells, Tissues, Lysates | Target engagement in a cellular context |
Experimental Protocols
Protocol 1: Detergent Test for Colloidal Aggregation
-
Prepare two sets of assay buffers:
-
Set A: Standard assay buffer.
-
Set B: Standard assay buffer containing 0.01% (v/v) Triton X-100.
-
-
Prepare serial dilutions of this compound in both Set A and Set B buffers.
-
Perform the biochemical assay according to your standard protocol, running the this compound dose-response curves in parallel using both buffer sets.
-
Generate dose-response curves for each condition and compare the IC50 values. A significant rightward shift in the IC50 in the presence of detergent is indicative of aggregation-based inhibition.
Protocol 2: General Workflow for Investigating Non-Specific Binding
This protocol outlines a systematic approach to characterizing the binding of this compound.
-
Primary Assay: Establish a robust primary assay to measure the activity of this compound.
-
Control Experiments:
-
Run the assay in the absence of the target protein to check for assay artifacts.
-
Include an inactive structural analog of this compound as a negative control.
-
-
Counter-Screening:
-
Perform the detergent test (Protocol 1) to rule out colloidal aggregation.
-
Test for autofluorescence or quenching if using a fluorescence-based assay.
-
-
Orthogonal Assay: Validate the activity of this compound in a secondary assay that measures a different aspect of the target's function.
-
Direct Binding Assays: Use biophysical methods (e.g., DSF, SPR, ITC) to confirm direct engagement of this compound with the purified target protein.
-
Cellular Target Engagement: Employ an assay like CETSA to confirm that this compound engages its target in a cellular environment.
Visualizations
Caption: A diagram illustrating a hypothetical signaling pathway and potential points of on-target and non-specific interference by this compound.
Caption: A troubleshooting workflow for investigating unexpected results and potential non-specific binding of this compound.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. benchchem.com [benchchem.com]
- 7. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 10. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. books.rsc.org [books.rsc.org]
Technical Support Center: Mitigating Potential Cytotoxicity of NS19504
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with the BK channel activator NS19504, particularly at high concentrations. While this compound is known for its selectivity, it is crucial to assess and mitigate potential off-target effects and cytotoxicity in any experimental setup.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and selective small-molecule activator of the large-conductance Ca2+-activated potassium channels (BK channels, KCa1.1).[2] It functions by shifting the voltage activation curve of the BK channel, leading to increased channel opening and potassium ion efflux.[3][4] This results in hyperpolarization of the cell membrane, which can lead to effects like smooth muscle relaxation.[5] Its EC50 value for BK channel activation is approximately 11.0 μM.[2][6]
Q2: Is this compound known to be cytotoxic?
A2: The available literature suggests that this compound has a favorable selectivity profile and, in some studies, had no significant effects on cell viability or proliferation.[3][7] However, like any compound, high concentrations may lead to off-target effects and potential cytotoxicity. It is imperative for researchers to empirically determine the cytotoxic threshold in their specific experimental model.
Q3: What are the potential off-target effects of this compound at high concentrations?
A3: While generally selective, one study noted that at a concentration of 10 µM, this compound could also inhibit the σ1 receptor, dopamine and norepinephrine transporters, and soluble epoxide hydrolase (sEH).[1] Such off-target activities at higher concentrations could contribute to unexpected biological effects, including cytotoxicity.
Q4: What is the recommended working concentration range for this compound?
A4: The effective concentration of this compound is assay-dependent. For in vitro studies, concentrations typically range from 0.3 µM to 10 µM to achieve significant BK channel activation.[2][3][4] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and endpoint.
Q5: What is the appropriate vehicle for dissolving and using this compound?
A5: this compound is soluble in DMSO.[2][6] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final working concentration. Always ensure the final DMSO concentration in the culture is low (typically ≤ 0.1%) and consistent across all experimental and control groups, as DMSO itself can be toxic to cells.[4]
Troubleshooting Guides
Problem: I am observing significant cell death in my experiments, even at concentrations near the EC50.
-
Possible Cause 1: Vehicle Toxicity
-
Solution: The vehicle, typically DMSO, can be cytotoxic at certain concentrations. Prepare a "vehicle control" group that treats cells with the highest concentration of DMSO used in your experiment (without this compound). If you observe cell death in the vehicle control, you need to lower the final DMSO concentration in your experiments.
-
-
Possible Cause 2: Cell Line Sensitivity
-
Solution: Different cell lines exhibit varying sensitivities to chemical compounds. It is possible your cell line is particularly sensitive to this compound or its off-target effects. Consider using a lower concentration range or reducing the exposure time.
-
-
Possible Cause 3: High Compound Concentration
-
Solution: Double-check your calculations for stock solution and dilutions. An error could lead to a much higher final concentration than intended. Always start with a broad range of concentrations in a pilot experiment to identify the optimal window.
-
Problem: How can I distinguish between apoptosis and necrosis in my cell cultures?
-
Solution: Apoptosis is a programmed cell death characterized by cell shrinkage and nuclear fragmentation, while necrosis is an uncontrolled cell death resulting from membrane damage.[8][9][10] To differentiate between them, use a dual-staining method with Annexin V and Propidium Iodide (PI) followed by flow cytometry.
-
Annexin V-positive / PI-negative cells: Early apoptosis
-
Annexin V-positive / PI-positive cells: Late apoptosis/necrosis
-
Annexin V-negative / PI-positive cells: Necrosis
-
Problem: My cell viability assay results are inconsistent.
-
Possible Cause 1: Inconsistent Cell Seeding
-
Solution: Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all wells. Uneven cell distribution will lead to high variability.
-
-
Possible Cause 2: Compound Interference with Assay
-
Solution: Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT). Run a cell-free control where you add this compound to the assay medium and reagents to check for any direct interaction that could alter the absorbance reading.
-
-
Possible Cause 3: Bubbles in Wells
-
Solution: Bubbles can interfere with absorbance readings. Be careful during pipetting to avoid their formation. If present, they can be carefully removed with a sterile pipette tip.[11]
-
Data Presentation
Effective data management is key to understanding and mitigating cytotoxicity. Below are examples of how to structure your quantitative data.
Table 1: Example Data from an MTT Cell Viability Assay. This table illustrates a typical dose-response experiment to determine the cytotoxic concentration 50 (CC50) of this compound on a hypothetical cell line (e.g., HEK-293) after 24 hours of exposure.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 1 | 1.22 | 0.07 | 97.6% |
| 5 | 1.19 | 0.09 | 95.2% |
| 10 | 1.10 | 0.06 | 88.0% |
| 25 | 0.95 | 0.11 | 76.0% |
| 50 | 0.68 | 0.05 | 54.4% |
| 100 | 0.35 | 0.04 | 28.0% |
Table 2: Troubleshooting Checklist for Cytotoxicity Assays.
| Issue | Potential Cause | Recommended Action |
| High well-to-well variability | Inconsistent cell seeding, edge effects, pipetting errors. | Ensure proper mixing of cell suspension, avoid using outer wells of the plate, practice consistent pipetting. |
| High background in control wells | Media components, contamination, compound interference. | Test media alone, check for contamination, run cell-free compound controls.[12] |
| No dose-response observed | Concentration range too low/high, inactive compound. | Test a wider range of concentrations (logarithmic scale), verify compound integrity. |
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts for investigating this compound cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected cell death.
Caption: Hypothetical signaling pathway for this compound cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the crystals.[11]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of necrosis.[14]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cells. Transfer to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
-
Controls: Include a "maximum LDH release" control by lysing a set of untreated cells with a lysis buffer provided in the kit.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Potassium Channel | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis and necrosis. Basic types and mechanisms of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the difference between necrosis and apoptosis? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to BK Channel Activators: NS19504 vs. NS11021
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent large-conductance Ca2+-activated potassium (BK) channel activators: NS19504 and NS11021. The information presented is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs by offering a clear overview of their respective potencies, mechanisms of action, and selectivity profiles, supported by experimental data.
At a Glance: Key Differences
| Feature | This compound | NS11021 |
| Primary Mechanism | Positive modulator, left-shifts voltage activation curve | Potent activator, slows channel closing rate |
| Potency (EC50) | ~11.0 µM | ~0.4-2.1 µM |
| Selectivity | Favorable profile against 68 other receptors; modest effects on some SK/IK channels at higher concentrations.[1] | More potent than NS1619; does not affect Kv, Na+, or Ca2+ channels at concentrations <10 µM.[2] |
| Functional Effects | Relaxes bladder smooth muscle, reduces spontaneous phasic contractions.[1][3][4] | Vasodilatory effects, enhances erectile responses, decreases bladder smooth muscle excitability and contractility.[2][5][6] |
| Off-Target Effects | Minimal off-target effects reported.[7] | May induce a BK-independent increase in intracellular calcium.[7] |
Mechanism of Action and Electrophysiological Effects
Both this compound and NS11021 are positive modulators of the BK channel, a key regulator of cellular excitability.[8] These channels are unique in their dual activation by both intracellular calcium (Ca2+) and membrane depolarization.[1] By enhancing BK channel activity, these compounds facilitate potassium efflux, leading to membrane hyperpolarization and a subsequent reduction in cellular excitability. This mechanism is particularly relevant in smooth muscle cells, where it promotes relaxation.[3][5]
This compound activates BK channels in a concentration-dependent manner.[1] Electrophysiological studies have shown that 10 µM this compound can cause a significant 60 mV leftward shift in the voltage activation curve of heterologously expressed human BK (hBK) channels.[1][3][4] This indicates that in the presence of this compound, less membrane depolarization is required to open the channel.[1][9]
NS11021 , on the other hand, appears to be a more potent activator.[2] Its primary mechanism involves slowing the overall channel closing rate, which persists even in the nominal absence of Ca2+.[5] At a concentration of 30 µM, NS11021 has been shown to increase the open probability of BK channels by as much as 62-fold and significantly prolong the mean open time.[5] This compound also shifts the half-maximal activation voltage for BK channels toward more hyperpolarized voltages.[5]
Comparative Data
| Parameter | This compound | NS11021 |
| EC50 Value | 11.0 ± 1.4 µM[1][4][10] | 0.4 - 2.1 µM[11][12] |
| Effect on Voltage Activation (at 10 µM) | Left-shift of 60 mV[1][3][4] | Shifts G-V to more hyperpolarized voltages[5] |
| Effect on Channel Kinetics | Increases current at potentials positive to 0 mV[1][9] | ~10-fold slowing of deactivation at -200 mV (30 µM)[5] |
| Increase in Open Probability | Not explicitly quantified | 62-fold increase at -80 mV (30 µM)[5][13] |
| Effect on Mean Open Time | Not explicitly quantified | Increases from 0.15 to 0.52 ms at < -60 mV (30 µM)[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of BK channel activation and a typical experimental workflow for characterizing BK channel activators.
References
- 1. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of BK channel activation by the smooth muscle relaxant NS11021 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NS11021, a novel opener of large-conductance Ca2+-activated K+ channels, enhances erectile responses in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NS-11021 Modulates Cancer-Associated Processes Independently of BK Channels in Melanoma and Pancreatic Duct Adenocarcinoma Cell Lines [mdpi.com]
- 8. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Small molecule NS11021 promotes BK channel activation by increasing inner pore hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. rupress.org [rupress.org]
A Comparative Guide to BK Channel Activators: NS19504 versus Mallotoxin
For researchers and drug development professionals investigating the modulation of large-conductance Ca2+-activated potassium (BK) channels, the choice of activator is critical. This guide provides an objective comparison of two commonly used BK channel activators, NS19504 and mallotoxin, summarizing their performance based on available experimental data and outlining the methodologies for key experiments.
At a Glance: this compound vs. Mallotoxin
| Feature | This compound | Mallotoxin |
| Chemical Nature | Small molecule (5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine) | Natural lipid-soluble toxin (rottlerin) |
| Potency (EC50) | 11.0 ± 1.4 µM[1][2] | <0.5 µM[3] |
| Effect on Voltage-Dependence | Left-shift of ~60 mV at 10 µM[1][2][4] | Left-shift of >100 mV; ~118 mV[3] or ~72 mV[5] |
| Calcium Dependence | Activates BK channels in the presence of intracellular Ca2+[1][4] | Can activate BK channels in the absence of divalent cations (Ca2+, Mg2+)[3][6] |
| Mechanism of Action | Positive modulator of BK channels[1][2] | Interacts with the voltage-dependent gating of the channel[3][6]; does not functionally interact with the S6/RCK linker[7] |
| Selectivity | Favorable selectivity profile against a panel of 68 receptors; no effect on Nav, Cav, SK, and IK channels[1] | Known to be a protein kinase C inhibitor[3] |
| Cellular Effects | Reduces spontaneous phasic contractions in bladder smooth muscle[1][2] | Activates BK channels in vascular smooth muscle cells[3][6] |
In-Depth Comparison
This compound is a synthetic small molecule identified through high-throughput screening as a positive modulator of BK channels.[1][8] It enhances channel activity in a concentration-dependent manner, with a reported EC50 of 11.0 µM.[1][2] Electrophysiological studies have demonstrated that this compound causes a significant leftward shift in the voltage activation curve of the BK channel, on the order of -60 mV at a concentration of 10 µM, making the channel more likely to open at more negative membrane potentials.[1][2][4] This activity is observed in both heterologous expression systems (hBK channels in HEK293 cells) and native cells, such as guinea pig urinary bladder smooth muscle cells.[1] Notably, this compound has a favorable selectivity profile, showing little to no activity on other ion channels like Nav, Cav, SK, and IK channels.[1]
Mallotoxin, also known as rottlerin, is a naturally occurring compound that potently activates BK channels.[3][6] It induces a more pronounced leftward shift in the conductance-voltage relationship, reported to be greater than 100 mV.[3][6] A key distinguishing feature of mallotoxin is its ability to activate BK channels even in the absence of intracellular calcium, suggesting a mechanism that directly targets the voltage-sensing or gating machinery of the channel.[3][6] This is in contrast to many other BK channel openers that rely on the presence of intracellular calcium for their modulatory effects. However, it is important to note that mallotoxin is also known to have other biological activities, including the inhibition of protein kinase C.[3]
Signaling Pathway and Experimental Workflow
The activation of BK channels by compounds like this compound and mallotoxin leads to an increase in potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization can have various downstream effects depending on the cell type, such as relaxation of smooth muscle cells or modulation of neuronal excitability.
A typical experimental workflow to evaluate and compare the effects of these compounds on BK channels involves electrophysiological recordings, most commonly using the patch-clamp technique.
Experimental Protocols
Patch-Clamp Electrophysiology for this compound Characterization
This protocol is based on studies characterizing this compound in HEK293 cells stably expressing human BK channels.[1]
-
Cell Culture: HEK293 cells expressing hBK channels are cultured under standard conditions.
-
Electrophysiological Recordings: Whole-cell and inside-out patch-clamp recordings are performed.
-
Solutions:
-
Pipette (intracellular) solution (for whole-cell): Contains (in mM): 154 KCl, 2 MgCl2, 10 HEPES, 10 BAPTA, with free Ca2+ adjusted to the desired concentration (e.g., 300 nM). pH adjusted to 7.2 with KOH.
-
Bath (extracellular) solution: Contains (in mM): 154 KCl, 2 MgCl2, 10 HEPES. pH adjusted to 7.2 with KOH. For inside-out patches, the bath solution effectively becomes the intracellular solution. A physiological K+ gradient can also be used (e.g., 4 mM external K+ / 154 mM internal K+).[4]
-
-
Voltage Protocol: To determine the voltage-dependence of activation, cells are held at a holding potential (e.g., -90 mV), and currents are elicited by voltage steps to various potentials (e.g., from -120 mV to +120 mV).[1][4] Tail currents are then measured at a hyperpolarized potential (e.g., -120 mV) to construct the conductance-voltage (G-V) relationship.[4] Voltage ramps can also be used to assess current-voltage relationships.[4]
-
Data Analysis: The G-V curves are fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2) in the absence and presence of this compound. The EC50 is determined from concentration-response curves.
Patch-Clamp Electrophysiology for Mallotoxin Characterization
This protocol is based on studies characterizing mallotoxin's effect on BK channels expressed in HEK cells.[3]
-
Cell Culture: HEK293 cells expressing BK channels (e.g., mSlo1) are used.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed.
-
Solutions:
-
Pipette (intracellular) solution: Can be a Ca2+-free solution containing (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA. pH adjusted to 7.2 with KOH.
-
Bath (extracellular) solution: Contains (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. pH adjusted to 7.4 with NaOH.
-
-
Voltage Protocol: Similar to the protocol for this compound, voltage steps are applied to elicit BK currents and determine the G-V relationship. A holding potential of -80 mV might be used, with depolarizing steps to a range of voltages.
-
Data Analysis: The shift in the V1/2 of the G-V curve upon application of mallotoxin is quantified.
Conclusion
Both this compound and mallotoxin are effective activators of BK channels, yet they exhibit distinct properties that may make one more suitable than the other for specific research applications.
-
This compound is a selective, synthetic activator with a well-defined potency. Its dependence on intracellular calcium for modulation makes it a useful tool for studying BK channel function under more physiological conditions where calcium signaling is a key component.
-
Mallotoxin is a highly potent, naturally derived activator that can open BK channels independently of intracellular calcium. This unique property makes it an invaluable tool for dissecting the voltage-dependent gating mechanisms of the channel. However, its off-target effects, particularly on protein kinase C, should be considered when interpreting experimental results.
The choice between this compound and mallotoxin will ultimately depend on the specific experimental goals. For studies requiring high selectivity and a calcium-dependent mode of action, this compound is a strong candidate. For investigations into the fundamental mechanisms of voltage-dependent gating or when calcium-independent activation is desired, mallotoxin offers a powerful, albeit less selective, alternative.
References
- 1. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the BK (SLO1) potassium channel by mallotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of pharmacological activation of BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of NS19504 Against Other Ion Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NS19504 is a novel small-molecule activator of the large-conductance Ca2+-activated potassium (BK) channel, also known as KCa1.1 or MaxiK.[1][2][3][4] Its potential as a therapeutic agent, particularly for conditions such as bladder overactivity, necessitates a thorough understanding of its selectivity profile against other ion channels to anticipate potential off-target effects.[2][5] This guide provides a comprehensive comparison of this compound's activity on its primary target and other key ion channels, supported by experimental data and detailed protocols.
Quantitative Comparison of this compound Activity
The following table summarizes the known effects of this compound on various ion channels based on electrophysiological studies. The data highlights the compound's potent activation of BK channels with significantly less activity on other tested channels at comparable concentrations.
| Ion Channel | Channel Subtype(s) | Test System | This compound Concentration | Observed Effect | Reference |
| BK (KCa1.1) | hBK | HEK293 cells | 0.3 µM | Distinct activation | [2] |
| hBK | HEK293 cells | 10 µM | 60 mV leftward shift in voltage activation curve | [2] | |
| Native BK | Guinea pig bladder smooth muscle cells | 0.32 µM | 127 ± 7% of control current | [1] | |
| Native BK | Guinea pig bladder smooth muscle cells | 1.0 µM | 194% of control current | [4] | |
| Native BK | Guinea pig bladder smooth muscle cells | 3.2 µM | 258% of control current | [4] | |
| Native BK | Guinea pig bladder smooth muscle cells | 10 µM | 561% of control current | [4] | |
| IK (KCa3.1) | hIK | HEK293 cells | 1 µM | 119 ± 5% of control current (modest increase) | [1] |
| hIK | HEK293 cells | 10 µM | 234 ± 29% of control current (clear activation) | [1] | |
| SK (KCa2.x) | hSK2, hSK3 | HEK293 cells | Not specified | No significant effect mentioned | [1] |
| Voltage-gated Na+ (Nav) | rNav1.2 | HEK293 cells | Not specified | No significant effect mentioned in functional tests | [1][3] |
| Voltage-gated Ca2+ (Cav) | L- and N-type | Not specified | Not specified | No effect | |
| KATP | Not specified | Not specified | Not specified | No effect | |
| hERG (Kv11.1) | Not specified | Not specified | Not specified | No effect | |
| Other Receptors/Transporters | σ1 receptor, Dopamine transporter (DAT), Norepinephrine transporter (NET), soluble epoxide hydrolase (sEH) | Radioligand binding assays | 10 µM | Inhibition | [3] |
Experimental Protocols
The specificity of this compound has been primarily assessed using electrophysiological techniques, which allow for the direct measurement of ion channel activity.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous ion channel expression.[1][6]
-
Transfection: Cells are stably transfected with the cDNA encoding the specific ion channel subunit of interest (e.g., hBK, hIK, hSK2, hSK3, rNav1.2).[1] This allows for the isolated study of the compound's effect on a single channel type.
Electrophysiology: Whole-Cell and Inside-Out Patch-Clamp
-
Objective: To measure ionic currents flowing through the channel of interest in the presence and absence of this compound.[1][6]
-
Whole-Cell Configuration:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch within the pipette is ruptured, allowing for control of the intracellular solution and measurement of the total current from the entire cell membrane.
-
Voltage ramps or steps are applied to elicit channel opening, and the resulting currents are recorded.[1]
-
-
Inside-Out Patch Configuration:
-
Solutions:
-
Intracellular (Pipette) Solution: Typically contains a high concentration of the primary permeant ion (e.g., K+ for potassium channels) and a calcium buffer (e.g., EGTA) to set the free Ca2+ concentration to a specific level (e.g., 0.3 µM or 0.4 µM) to study Ca2+-activated channels.[1][7][8]
-
Extracellular (Bath) Solution: Contains the appropriate ions to maintain physiological conditions and the ion being studied. This compound is applied to the bath in the inside-out configuration.[1]
-
-
Data Analysis: The current amplitude, voltage-dependence of activation, and other kinetic properties of the channel are analyzed before and after the application of this compound to determine its effect.[1][7][8]
Radioligand Binding Assays
-
Objective: To assess the binding of this compound to a wide panel of receptors and transporters to identify potential off-target interactions.
-
Methodology: A radiolabeled ligand with known high affinity for a specific receptor or transporter is incubated with a preparation of the target protein in the presence and absence of this compound.
-
Data Analysis: A reduction in the binding of the radioligand in the presence of this compound indicates that the compound is interacting with the target protein. This method was used to screen this compound against 68 different targets.
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for assessing ion channel specificity and the signaling context of this compound's action.
Caption: Experimental workflow for assessing this compound specificity.
References
- 1. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of NS19504 and Other Smooth Muscle Relaxants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel smooth muscle relaxant NS19504 with other well-established large-conductance Ca2+-activated potassium (BK) channel openers, NS11021 and NS1619. The focus is on their mechanism of action, potency, and the experimental methodologies used to characterize these compounds.
Introduction to BK Channels and Smooth Muscle Relaxation
Large-conductance Ca2+-activated potassium (BK) channels are key regulators of smooth muscle tone.[1] Activation of these channels leads to an efflux of potassium ions, causing membrane hyperpolarization. This hyperpolarization inhibits the activity of voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation.[1] Consequently, BK channel openers are a promising class of therapeutic agents for conditions characterized by smooth muscle hyperactivity, such as overactive bladder and certain vascular disorders.
Comparative Efficacy and Potency
The following table summarizes the available quantitative data on the potency of this compound, NS11021, and NS1619 in various smooth muscle tissues. Direct comparison of potency can be challenging due to variations in experimental conditions and tissues used across different studies.
| Compound | Tissue | Potency (EC50/pD2) | Reference(s) |
| This compound | Guinea Pig Bladder Smooth Muscle | EC50: 11.0 ± 1.4 µM | [2][3] |
| NS11021 | Rat Corpus Cavernosum Smooth Muscle | pD2: 4.7 ± 0.3 | |
| HEK293 cells expressing hBK channels | EC50: ~2.4 µM (at 120 mV, 1 µM Ca2+) | [4] | |
| NS1619 | Various Vascular Smooth Muscles | EC50: 10 - 30 µM | [5] |
| Rat Detrusor Smooth Muscle | Effective at 30 µM | [6] | |
| Human Detrusor Smooth Muscle | Effective at 10 µM | [7] |
Note on pD2: The pD2 value for NS11021 is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response. While not a direct EC50 value, it provides an indication of potency. A higher pD2 value corresponds to higher potency.
Mechanism of Action: Signaling Pathway
The primary mechanism of action for this compound and other BK channel openers is the positive modulation of the BK channel, leading to smooth muscle relaxation. The signaling cascade is initiated by the binding of the activator to the BK channel, which increases its open probability. This leads to membrane hyperpolarization and a cascade of intracellular events culminating in relaxation. The activity of BK channels can also be modulated by intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and their respective protein kinases, PKA and PKG.[5][8][9][10]
Caption: Signaling pathway of BK channel-mediated smooth muscle relaxation.
Experimental Protocols
Isolated Organ Bath for Smooth Muscle Contractility
This in vitro method is used to assess the contractile and relaxant properties of smooth muscle tissues in response to pharmacological agents.
Methodology:
-
Tissue Preparation: Smooth muscle tissue (e.g., bladder, artery) is dissected from a euthanized animal and placed in a cold, oxygenated physiological salt solution (PSS). The tissue is cleaned of connective tissue and cut into strips or rings.
-
Mounting: The tissue preparation is mounted in a water-jacketed organ bath containing PSS at 37°C, continuously bubbled with 95% O2 and 5% CO2. One end of the tissue is fixed, and the other is connected to a force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period, with regular washing with fresh PSS.
-
Contraction Induction: A contractile agent (e.g., carbachol, phenylephrine, or high KCl solution) is added to induce a stable contraction.
-
Drug Application: Cumulative concentrations of the smooth muscle relaxant (e.g., this compound) are added to the bath, and the resulting relaxation is recorded.
-
Data Analysis: Concentration-response curves are generated, and parameters such as EC50 (the concentration of the drug that produces 50% of its maximal effect) and Emax (maximal relaxation) are calculated.
References
- 1. BK Channels in the Vascular System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Large conductance Ca2+-activated K+ channel activation with NS1619 decreases myogenic and neurogenic contractions of rat detrusor smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. journals.physiology.org [journals.physiology.org]
Unveiling the Mechanism of NS19504: A Comparative Guide to a Potent BK Channel Activator
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a small molecule activator is paramount. This guide provides a comparative analysis of NS19504, a potent activator of the large-conductance Ca2+-activated potassium (BK) channel, and outlines a potential path to confirming its mechanism through site-directed mutagenesis.
This compound has been identified as a positive modulator of BK channels, also known as KCa1.1 or MaxiK channels, with an EC50 value of approximately 11.0 µM.[1][2] These channels are crucial regulators of neuronal excitability and smooth muscle tone, making them attractive therapeutic targets for a range of disorders.[3][4] Electrophysiological studies have demonstrated that this compound activates BK channels, causing a significant leftward shift in the voltage activation curve by approximately 60 mV at a concentration of 10 µM.[2] This indicates that the channel is more likely to be open at more negative membrane potentials in the presence of the compound. Functionally, this compound has been shown to reduce spontaneous phasic contractions in bladder smooth muscle, an effect that is inhibited by the specific BK channel blocker iberiotoxin.[2][5]
While the functional effects of this compound are well-documented, the precise binding site and the molecular determinants of its interaction with the BK channel have not been fully elucidated through site-directed mutagenesis studies in publicly available literature. However, by examining the mechanisms of other BK channel activators, we can propose a robust experimental strategy to confirm the mechanism of this compound.
Comparative Analysis of BK Channel Activators
To provide context for a potential investigation into this compound's mechanism, it is useful to compare it with other known BK channel activators for which mutagenesis data are available.
| Compound | Reported EC50/Potency | Known Mechanism/Binding Site Insights | Key References |
| This compound | ~11.0 µM | Left-shifts voltage activation; specific binding site not yet confirmed by mutagenesis. | [1][2] |
| NS1619 | Activates at ~30 µM | Functionally interacts with the S6/RCK linker. A recent study suggests a binding pocket formed by the S6/RCK1 linker and the S4 transmembrane segment. | [3][6][7][8] |
| Cym04 | Activates at ~10 µM | Functionally interacts with the S6/RCK linker, similar to NS1619. | [3][7][9] |
| GoSlo-SR Compounds | Shifts voltage dependence by > -100 mV at 10 µM | Does not require the β1-subunit; involves the S4/S5 linker and the S6 segment. | [10][11][12][13] |
| BMS-204352 | Activates in nanomolar to low micromolar range | Potent activator of BK and KCNQ channels. | [14][15][16][17][18] |
Proposed Experimental Strategy: Confirming this compound's Mechanism via Site-Directed Mutagenesis
Based on the known structure and function of the BK channel and the mechanisms of other activators, a targeted site-directed mutagenesis study can be designed to identify the key residues involved in the action of this compound.
Experimental Workflow
Caption: Proposed experimental workflow for investigating the mechanism of this compound using site-directed mutagenesis.
Detailed Methodologies
1. Site-Directed Mutagenesis:
-
Template: A mammalian expression vector containing the full-length cDNA of the human BK channel α-subunit (hSlo1).
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired single-point mutation. The mutation should be located in the center of the primer with at least 10-15 bases of correct sequence on both sides.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid. The reaction cycles should be optimized to minimize errors.
-
Template Digestion: Digest the parental, methylated DNA template with DpnI endonuclease.
-
Transformation: Transform the mutated plasmids into competent E. coli for amplification.
-
Sequence Verification: Isolate the plasmid DNA and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
2. Heterologous Expression and Electrophysiology:
-
Cell Culture and Transfection: Culture Human Embryonic Kidney (HEK293) cells and transfect them with either the wild-type or mutant BK channel plasmids using a suitable transfection reagent. Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.
-
Electrophysiological Recordings: Approximately 24-48 hours post-transfection, perform whole-cell or inside-out patch-clamp recordings.
-
Solutions: Use standard intracellular and extracellular solutions with a defined K+ gradient and controlled free Ca2+ concentration.
-
Voltage Protocol: Apply a series of depolarizing voltage steps to elicit BK channel currents.
-
Drug Application: After obtaining a stable baseline recording, perfuse the cells with varying concentrations of this compound.
-
-
Data Analysis:
-
Measure the current amplitude at each voltage step in the absence and presence of this compound.
-
Construct conductance-voltage (G-V) relationships by dividing the current by the driving force.
-
Fit the G-V curves with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).
-
Generate dose-response curves to determine the EC50 of this compound for both wild-type and mutant channels.
-
Potential Signaling Pathway and Drug Interaction
The activation of BK channels by this compound leads to an increase in K+ efflux, which in turn hyperpolarizes the cell membrane. This hyperpolarization can have various downstream effects depending on the cell type.
Caption: Signaling pathway illustrating the mechanism of action of this compound on cellular function.
Conclusion
While direct experimental evidence from site-directed mutagenesis is currently lacking for this compound, the established methodologies and the insights gained from studying other BK channel activators provide a clear roadmap for future investigations. By systematically mutating key residues in the transmembrane and intracellular domains of the BK channel, researchers can pinpoint the binding site of this compound and unravel the molecular intricacies of its activating mechanism. This knowledge will be invaluable for the rational design of more potent and selective BK channel modulators for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Large conductance voltage-and calcium-activated K+ (BK) channel in health and disease [frontiersin.org]
- 5. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular mechanism of pharmacological activation of BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. tandfonline.com [tandfonline.com]
- 12. urotoday.com [urotoday.com]
- 13. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1-4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
A Comparative Guide to the Dose-Response of NS19504 in Diverse Cellular Contexts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dose-response effects of NS19504, a known activator of the large-conductance Ca2+-activated K+ (BK) channel, across various cell types. We present a compilation of quantitative data, detailed experimental protocols, and a comparative analysis with other BK channel modulators to support your research and development endeavors.
Dose-Response Analysis of this compound
This compound has been characterized as a potent activator of BK channels, demonstrating varied efficacy and potency across different cellular backgrounds. The following tables summarize the dose-response relationships of this compound in key cell lines and primary cells.
| Cell Type | Assay Type | Parameter | Value (µM) | Reference |
| HEK293 (expressing hBK channels) | Electrophysiology (QPatch) | EC50 | 11.0 ± 1.4 | [1] |
| Guinea Pig Urinary Bladder Smooth Muscle Cells | Electrophysiology (Whole-cell patch clamp) | % Increase in Current @ 0.32 µM | 127 ± 7% of control | [2] |
| Guinea Pig Urinary Bladder Smooth Muscle Cells | Electrophysiology (Whole-cell patch clamp) | % Increase in Current @ 1.0 µM | 194 ± 16% of control | [2] |
| Guinea Pig Urinary Bladder Smooth Muscle Cells | Electrophysiology (Whole-cell patch clamp) | % Increase in Current @ 3.2 µM | 530 ± 74% of control | [3] |
| Guinea Pig Urinary Bladder Smooth Muscle Cells | Electrophysiology (Whole-cell patch clamp) | % Increase in Current @ 10 µM | 1834 ± 917% of control | [3] |
| Melanoma Cells (IGR39) | Electrophysiology | Current Density Increase @ 20 µM | ~5-fold | [4] |
| Pancreatic Ductal Adenocarcinoma Cells (Panc-1) | Electrophysiology | Current Density Increase @ 20 µM | ~7-fold | [4] |
Comparative Analysis with Alternative BK Channel Activators
To provide a broader perspective, this section compares the dose-response of this compound with other known BK channel activators: NS11021, BMS-204352, and GoSlo-SR-5-69.
| Compound | Cell Type | Assay Type | Parameter | Value (µM) | Reference |
| This compound | HEK293 (hBK) | Electrophysiology | EC50 | 11.0 ± 1.4 | [1] |
| NS11021 | Rat Corpus Cavernosum Smooth Muscle Cells | Electrophysiology | Concentration for significant K+ current increase | 0.01 - 1 | [2] |
| NS11021 | Human Umbilical Vein Endothelial Cells (HUVEC) | Electrophysiology | Effect on membrane current up to 1 µM | No change | [2] |
| NS11021 | Melanoma Cells (IGR39) | Electrophysiology | Current Density Increase @ 10 µM | ~26-fold | [5] |
| NS11021 | Pancreatic Ductal Adenocarcinoma Cells (Panc-1) | Electrophysiology | Current Density Increase @ 10 µM | ~15-fold | [5] |
| BMS-204352 | HEK293 (KCNQ4 channels) | Electrophysiology | Concentration for channel activation | 0.1 - 10 | [6] |
| GoSlo-SR-5-69 | Rabbit Bladder Smooth Muscle Cells | Electrophysiology (excised patch) | EC50 | 0.251 | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, we provide the following diagrams generated using Graphviz (DOT language).
Caption: Simplified signaling pathway of BK channel activation by this compound.
Caption: General workflow for whole-cell patch-clamp electrophysiology.
Caption: General workflow for calcium imaging experiments.
Caption: General workflow for MTT cell viability assay.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted for recording BK channel currents in HEK293 cells stably expressing the human BK channel (hBK).
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and free Ca2+ buffered to the desired concentration (e.g., 1 µM) with CaCl2 (pH adjusted to 7.2 with KOH).
Procedure:
-
Cell Culture: Culture HEK293-hBK cells on glass coverslips in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply voltage steps or ramps to elicit BK currents. A typical voltage ramp protocol is from -100 mV to +100 mV over 200 ms.
-
Record baseline currents.
-
Perfuse the chamber with external solution containing various concentrations of this compound.
-
Record currents in the presence of the compound.
-
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +60 mV). Plot the percentage increase in current against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.
Calcium Imaging
This protocol describes a method for measuring changes in intracellular calcium concentration ([Ca2+]i) in cultured primary neurons.
Materials:
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Cultured primary neurons on glass-bottom dishes
Procedure:
-
Dye Loading:
-
Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the neurons and wash with HBSS.
-
Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Record baseline fluorescence ratios.
-
Perfuse the cells with HBSS containing various concentrations of this compound.
-
If studying stimulus-induced calcium changes, apply a depolarizing stimulus (e.g., high K+ solution) in the presence and absence of this compound.
-
-
Data Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i. Calculate the change in this ratio to determine the effect of this compound on intracellular calcium dynamics.
MTT Cell Viability Assay
This protocol is a standard method to assess the effect of ion channel modulators on cell viability.[5][8][9][10][11]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or other test compounds.
-
Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value if applicable.
-
References
- 1. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. bsys.ch [bsys.ch]
- 7. Development of GoSlo-SR-5-69, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chondrex.com [chondrex.com]
Unveiling the Relaxing Potential of NS19504: A Comparative Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the BK channel activator NS19504 with other alternative compounds, offering researchers, scientists, and drug development professionals a thorough guide to its relaxing effects in various tissue preparations. This guide includes detailed experimental data, protocols, and visual representations of signaling pathways and workflows to support future research and development.
This compound is a potent and selective activator of the large-conductance Ca2+-activated potassium (BK) channels, which are crucial regulators of smooth muscle tone and neuronal excitability.[1][2] Activation of these channels leads to membrane hyperpolarization and subsequent relaxation of smooth muscle, making them a promising target for therapeutic intervention in conditions characterized by smooth muscle hypercontractility, such as overactive bladder.[3]
Comparative Analysis of this compound and Alternative BK Channel Activators
The relaxing effect of this compound has been most extensively studied in bladder smooth muscle. However, to provide a broader context of its potential applications, this guide compares its performance with other well-known BK channel activators across different smooth muscle tissues. The following tables summarize the available quantitative data.
Table 1: Effect of this compound on Bladder Smooth Muscle Contractions
| Tissue Preparation | Species | Method of Contraction | This compound Concentration | Effect | Reference |
| Urothelium-denuded bladder strips | Guinea Pig | Spontaneous phasic contractions | 1 µM | Reduced amplitude, force integral, and frequency | [1] |
| Urothelium-denuded bladder strips | Guinea Pig | Nerve-evoked contractions | 1 µM | Modest inhibition | [1][2] |
| Urothelium-denuded bladder strips | Guinea Pig | High K+-induced contractions | 1 µM | No effect | [1][2] |
Table 2: Comparative Efficacy of Various BK Channel Activators in Different Smooth Muscle Tissues
| Compound | Tissue Preparation | Species | EC50 / Effective Concentration | Observed Effect | Reference |
| This compound | Bladder Smooth Muscle | Guinea Pig | EC50 = 11.0 ± 1.4 µM | Activation of BK channels, relaxation | [1][2] |
| NS1619 | Detrusor Smooth Muscle | Rat | 30 µM | Decreased spontaneous and carbachol-induced contractions | [3] |
| Coronary Artery | Porcine | ~10 - 30 µM | Relaxation | [3] | |
| Tracheal Smooth Muscle | Bovine | 3-30 µM | Increased open state probability of BK channels | ||
| NS11021 | Bladder Smooth Muscle | Guinea Pig | 3 µM | Reduced spontaneous action potential frequency and phasic contractions | [4] |
| Corpus Cavernosum | Human | 3 - 30 µM | Relaxation | [5] | |
| BMS-204352 | Not specified (developed for stroke) | - | - | Opener of neuronal KCa and KCNQ channels | [1] |
| GoSlo-SR-5-130 | Corpus Cavernosum Smooth Muscle | Rabbit | Concentration-dependent | Inhibition of spontaneous contractions | [5] |
| GoSlo-SR-5-6 & SR-5-44 | Bladder Smooth Muscle | Rabbit | - | Negative shift in V1/2 of BK channel activation | [6][7] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the signaling pathway of BK channel activation and a general workflow for studying tissue relaxation.
Caption: Signaling pathway of this compound-induced smooth muscle relaxation.
Caption: General experimental workflow for isolated tissue bath studies.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used in the cited studies to evaluate the relaxing effects of this compound and other BK channel activators.
Isolated Tissue Bath Myography (for Bladder, Vascular, and other Smooth Muscle)
-
Tissue Preparation: Animals are euthanized according to approved protocols. The target tissue (e.g., urinary bladder, coronary artery, corpus cavernosum) is excised and placed in a cold physiological salt solution (PSS). For bladder studies, the urothelium is often removed. The tissue is then cut into strips of appropriate dimensions.[1]
-
Mounting: The tissue strips are mounted in an organ bath chamber containing PSS, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Tensioning: Tissues are allowed to equilibrate for a period (e.g., 60-90 minutes) under a predetermined passive tension. During this period, the PSS is changed regularly.
-
Induction of Contraction:
-
Spontaneous Contractions: For tissues like the bladder, spontaneous phasic contractions often develop during the equilibration period.[1]
-
Agonist-Induced Contractions: Tissues can be pre-contracted with a specific agonist (e.g., phenylephrine for vascular tissue, carbachol for bladder).
-
High K+ Depolarization: A high-potassium PSS is used to induce contraction via membrane depolarization.[1]
-
Electrical Field Stimulation (EFS): To study nerve-mediated contractions, electrical pulses are delivered through platinum electrodes placed parallel to the tissue strip.[1]
-
-
Compound Administration: Once stable contractions are achieved, the test compound (e.g., this compound or an alternative) is added to the organ bath in a cumulative or single-concentration manner. A vehicle control is run in parallel.
-
Data Acquisition and Analysis: Changes in isometric tension are continuously recorded. The relaxing effect of the compound is typically quantified as a percentage reduction of the pre-existing contraction. For concentration-response curves, EC50 values are calculated.
Patch-Clamp Electrophysiology (for single-cell BK channel activity)
-
Cell Isolation: Single smooth muscle cells are isolated from the tissue of interest by enzymatic digestion (e.g., using collagenase and papain).
-
Recording: Whole-cell or single-channel recordings are performed using the patch-clamp technique. The cell is bathed in an extracellular solution, and a glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.
-
Voltage Protocols: The membrane potential is clamped at a holding potential, and voltage steps or ramps are applied to elicit ion channel currents.
-
Compound Application: The test compound is applied to the cell via the bath solution.
-
Data Analysis: The effect of the compound on BK channel activity is determined by measuring changes in current amplitude, open probability (Po), and the voltage-dependence of activation (V1/2).
Conclusion
This compound is a valuable pharmacological tool for studying the role of BK channels in smooth muscle physiology. Its potent relaxing effect on bladder smooth muscle, particularly on spontaneous contractions, highlights its potential for investigating and possibly treating bladder overactivity.[1] While direct comparative data in other tissues are limited, the information gathered on alternative BK channel activators provides a useful framework for designing future studies to explore the full therapeutic potential of this compound in a wider range of smooth muscle-related disorders. The detailed protocols and diagrams in this guide are intended to support such endeavors.
References
- 1. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. physoc.org [physoc.org]
- 7. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of NS19504's Effects: A Comparative Guide for Researchers
An objective analysis of the BK channel activator NS19504 across different experimental models, providing a comparative assessment against other modulators to support further research and development.
This compound has been identified as a potent and selective activator of the large-conductance Ca2+-activated potassium channels (BK channels, KCa1.1).[1] These channels are crucial regulators of smooth muscle tone and neuronal excitability. Activation of BK channels leads to membrane hyperpolarization, which in smooth muscle cells, results in relaxation. This makes BK channel activators like this compound promising therapeutic candidates for conditions characterized by smooth muscle hyperactivity, such as overactive bladder.[1] This guide provides a cross-validation of this compound's effects using data from various experimental models and compares its performance with other known BK channel activators.
Mechanism of Action: BK Channel Activation
This compound acts as a positive modulator of BK channels.[1] The binding of this compound to the BK channel increases the probability of the channel opening at a given membrane potential and intracellular calcium concentration. This leads to an increased efflux of potassium (K+) ions from the cell, causing the cell membrane to hyperpolarize. In electrically excitable cells like smooth muscle myocytes, this hyperpolarization moves the membrane potential further away from the threshold required to open voltage-gated calcium (Ca2+) channels. The resulting decrease in Ca2+ influx leads to smooth muscle relaxation.[1]
Comparative Analysis of BK Channel Activators
The efficacy of this compound is best understood in comparison to other well-characterized BK channel activators. This section presents quantitative data from two key experimental models: in vitro electrophysiology and ex vivo tissue contractility studies.
In Vitro Model: Electrophysiological Recordings
Whole-cell patch-clamp electrophysiology on Human Embryonic Kidney (HEK293) cells heterologously expressing human BK channels (hBK) is a standard method to directly measure the effect of a compound on channel activity.
| Compound | Model | Parameter | Value |
| This compound | hBK-expressing HEK293 cells | EC₅₀ | 11.0 ± 1.4 µM[1] |
| NS1619 | Not available in a directly comparable hBK cell assay | EC₅₀ | ~10 – 30 µM (in various smooth muscles)[2] |
Ex Vivo Model: Guinea Pig Bladder Strip Contractility
The functional consequence of BK channel activation in a relevant tissue is often assessed by measuring the relaxation of smooth muscle strips in an organ bath. Spontaneous phasic contractions in guinea pig urinary bladder strips are a well-established model for studying bladder muscle activity.
| Compound | Model | Parameter | Effect |
| This compound | Guinea Pig Bladder Strips | Inhibition of Spontaneous Contractions | Significant reduction at 1 µM[1] |
| NS1619 | Guinea Pig Bladder Strips | IC₅₀ for KCl-induced Contractions | 12.2 ± 3.2 µM[4] |
| NS11021 | Guinea Pig Bladder Strips | Inhibition of Spontaneous Contractions | ~50% reduction at 3 µM[5] |
These data indicate that this compound is a potent inhibitor of bladder smooth muscle contractions, with effects observed in the low micromolar range, comparable to or more potent than other established BK channel activators in similar assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the activity of BK channels in response to this compound in a controlled cellular environment.
-
Cell Culture: HEK293 cells stably expressing the human BK channel (hBK) are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Recording Solutions:
-
External Solution (in mM): Typically contains NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, with pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): Contains potassium gluconate or KCl, MgCl₂, HEPES, EGTA, and ATP, with a controlled free Ca²⁺ concentration, and pH adjusted to 7.2.
-
-
Electrophysiological Recording:
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution.
-
A giga-ohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential (e.g., -50 mV).
-
Currents are elicited by applying voltage ramps (e.g., from -100 mV to +50 mV).
-
-
Drug Application: this compound and comparator compounds are dissolved in an appropriate solvent (e.g., DMSO) and then diluted into the external solution to the desired final concentrations. The solutions are perfused over the cell during recording.
-
Data Analysis: The increase in outward current in the presence of the compound compared to the baseline current is measured to determine the extent of channel activation and to calculate EC₅₀ values.
Ex Vivo Organ Bath Myography
This protocol assesses the functional effect of this compound on tissue contractility.
-
Tissue Dissection: Male guinea pigs are euthanized according to ethical guidelines. The urinary bladder is excised and placed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Ringer bicarbonate solution.
-
Strip Preparation: The bladder is opened, and the mucosal layer is removed. Strips of the detrusor smooth muscle (typically 1-2 mm wide and 5-7 mm long) are carefully dissected.
-
Mounting: The muscle strips are mounted vertically in an organ bath chamber filled with PSS, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂. One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.
-
Equilibration: The strips are stretched to a baseline tension (e.g., 1 gram) and allowed to equilibrate for at least 60 minutes. During this time, spontaneous phasic contractions typically develop. The PSS is changed every 15-20 minutes.
-
Drug Administration: After a stable baseline of spontaneous contractions is established, this compound or comparator compounds are added to the organ bath in a cumulative concentration-response manner.
-
Data Acquisition and Analysis: The force of contractions is recorded continuously. The effect of the drug is quantified by measuring the change in the amplitude, frequency, or area under the curve of the contractions compared to the pre-drug baseline. IC₅₀ values for the inhibition of contractions are then calculated.
Conclusion
The available data from in vitro and ex vivo models consistently demonstrate that this compound is a potent activator of BK channels, leading to the relaxation of urinary bladder smooth muscle. Its efficacy is comparable to other known BK channel modulators like NS1619 and NS11021. The cross-validation of its effects across different experimental platforms—from single-channel recordings to tissue-level functional assays—provides a robust foundation for its use as a pharmacological tool and supports its potential for further therapeutic development. Researchers utilizing this compound can be confident in its mechanism of action, with the provided protocols serving as a guide for future investigations.
References
- 1. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of guinea pig detrusor contraction by NS-1619 is associated with activation of BKCa and inhibition of calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BK channel activation by NS11021 decreases excitability and contractility of urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of NS19504 in Wild-Type Versus BK Channel Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of NS19504, a known activator of the large-conductance Ca2+-activated potassium (BK) channels, in wild-type models versus hypothetical knockout models lacking the BK channel pore-forming α-subunit (KCNMA1). While direct experimental studies of this compound in KCNMA1 knockout animals are not yet published, this guide synthesizes existing data on the compound's mechanism of action and the phenotype of BK channel knockout mice to provide a scientifically grounded comparison.
Introduction to this compound
This compound is a small molecule activator of BK channels, which are crucial regulators of neuronal excitability and smooth muscle tone.[1] It has been shown to relax smooth muscle, such as in the urinary bladder, by activating BK channels, leading to membrane hyperpolarization and reduced contractility.[1][2] The compound activates BK channels with an EC50 value of 11.0 ± 1.4 µM.[1]
Efficacy of this compound in Wild-Type Models
In wild-type animals and tissues, this compound demonstrates clear efficacy in modulating physiological processes regulated by BK channels. Electrophysiological studies have confirmed that this compound activates BK channels in native smooth muscle cells.[1] In isolated guinea pig urinary bladder strips, this compound reduces spontaneous phasic contractions, an effect that is inhibited by the specific BK channel blocker iberiotoxin.[1] This demonstrates a target-specific action of this compound in wild-type tissues.
Table 1: Summary of this compound Efficacy in Wild-Type Models
| Model System | Experiment Type | Key Findings | Reference |
| HEK293 cells expressing hBK channels | Whole-cell & inside-out patch-clamp | Left-shifted the voltage activation curve by 60 mV at 10 µM | [1] |
| Guinea pig urinary bladder smooth muscle cells | Whole-cell patch-clamp | Increased whole-cell currents in a concentration-dependent manner | [1] |
| Guinea pig urinary bladder strips | Isometric tension recording | Reduced spontaneous phasic contractions | [1] |
The KCNMA1 Knockout Model
The KCNMA1 knockout mouse, which lacks the pore-forming α-subunit of the BK channel, provides an ideal model to study the on-target effects of BK channel modulators. These mice are viable but exhibit a range of physiological abnormalities, including ataxia, tremor, and urinary incontinence.[3][4][5] The absence of BK channels in these animals means that a compound acting specifically through this target should have no effect.
Table 2: Expected Efficacy of this compound in KCNMA1 Knockout Models
| Model System | Experiment Type | Hypothesized Key Findings | Rationale |
| KCNMA1 knockout mouse urinary bladder smooth muscle cells | Whole-cell patch-clamp | No significant increase in whole-cell currents | The molecular target (BK channel) is absent. |
| KCNMA1 knockout mouse urinary bladder strips | Isometric tension recording | No significant reduction in spontaneous phasic contractions | The physiological mediator of the drug's effect is absent. |
| KCNMA1 knockout mouse in vivo | Behavioral assays (e.g., motor coordination) | No amelioration of the knockout phenotype | The drug cannot compensate for the genetic deletion of its target. |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound Action
Caption: Action of this compound in wild-type vs. knockout models.
Experimental Workflow for Comparative Efficacy Study
Caption: Workflow for comparing this compound efficacy.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the effect of this compound on whole-cell potassium currents in isolated bladder smooth muscle cells from wild-type and KCNMA1 knockout mice.
-
Cell Isolation: Urinary bladders are excised and placed in ice-cold Hanks' balanced salt solution. The mucosa is removed, and the detrusor muscle is minced and digested with papain and collagenase. Single smooth muscle cells are isolated by gentle trituration.
-
Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The external solution contains (in mM): 134 NaCl, 6 KCl, 1 MgCl2, 2 CaCl2, 10 glucose, and 10 HEPES (pH 7.4). The pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 10 EGTA (pH 7.2), with free Ca2+ buffered to a desired concentration.
-
Drug Application: this compound is applied at various concentrations via a perfusion system. Currents are elicited by voltage steps or ramps.
-
Expected Outcome: A significant increase in outward current in wild-type cells upon this compound application, with no corresponding increase in knockout cells.
Isometric Tension Recording of Bladder Strips
-
Objective: To assess the effect of this compound on the contractility of isolated urinary bladder strips from wild-type and KCNMA1 knockout mice.
-
Tissue Preparation: Longitudinal strips of detrusor muscle are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Recording: Changes in isometric tension are recorded using a force transducer. Spontaneous or induced (e.g., by carbachol) contractions are recorded.
-
Drug Application: Cumulative concentrations of this compound are added to the organ bath.
-
Expected Outcome: A concentration-dependent relaxation of pre-contracted bladder strips from wild-type mice, with no significant relaxation observed in strips from knockout mice.
Conclusion
References
- 1. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KCNMA1-linked channelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. KCNMA1 Knockout Mice (Jackson Labs stock no. 035902) | Explore Technologies [techfinder.stanford.edu]
Safety Operating Guide
Proper Disposal Procedures for NS19504
Disclaimer: A specific Safety Data Sheet (SDS) with explicit disposal instructions for NS19504 is not publicly available. Therefore, this guidance is based on established best practices for the disposal of research-grade chemicals with unknown hazard profiles. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements and procedures.
The primary principle for the disposal of a chemical with undocumented hazard information is to adopt a conservative approach, treating it as potentially hazardous.[1] This ensures the safety of laboratory personnel and compliance with environmental regulations.
Essential, Immediate Safety and Logistical Information
Due to the absence of specific toxicity and environmental hazard data for this compound, it is imperative to handle it as a chemical of unknown hazard. The following procedural steps are recommended for its disposal.
Operational Plan
-
Hazard Assessment: In the absence of data, assume this compound is hazardous. Review any internal data or structural similarities to other compounds that may provide insight into potential hazards.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound for disposal.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is certain.[1][2] It should be collected in a separate, dedicated waste container.[1]
-
Containment: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[2][3][4] The container should be clearly labeled.
-
Labeling: The waste container must be labeled clearly. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste - Caution: Hazards Unknown"[1]
-
The approximate quantity of the waste.
-
The date of accumulation.
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3][5] This area should be secure, away from general lab traffic, and separate from incompatible materials.
Disposal Plan
-
Contact EHS: Do not attempt to dispose of this compound through regular trash or down the drain.[5][6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.[1]
-
Provide Information: When arranging for pickup, provide the EHS department with all available information about this compound, including its name, quantity, and the fact that its hazards are not fully characterized.[1]
-
Follow Institutional Procedures: Adhere strictly to your institution's specific procedures for the pickup and disposal of chemical waste.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value |
| Molecular Weight | 269.16 g/mol |
| Molecular Formula | C₁₀H₉BrN₂S |
| Purity | ≥99% (HPLC) |
| Solubility in DMSO | 100 mM |
| Storage Temperature | +4°C (short term), -20°C (long term as solid) |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available. The recommended procedure is based on general chemical waste management guidelines.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling NS19504
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of NS19504, ensuring laboratory safety and procedural clarity.
This document provides critical safety and logistical information for the handling of this compound, a small molecule activator of the large-conductance Ca2+-activated potassium (BK) channels. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 approved. Required at all times when in the laboratory. |
| Chemical Safety Goggles | Required when there is a risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound. |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat should be worn to protect street clothes from contamination. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the solid form of the compound to avoid inhalation of dust particles. Use in a well-ventilated area or under a chemical fume hood. |
Experimental Protocols: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory.
-
When weighing or preparing solutions, use a chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the work area.
Procedural Steps for Safe Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the solid compound in a chemical fume hood to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to prevent splashing. This compound is soluble in DMSO.
-
During Use: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.
-
After Handling: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, bench paper, and empty vials, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visualizing the Handling Workflow
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
